molecular formula C7H16ClNO2 B144459 7-Aminoheptanoic acid hydrochloride CAS No. 62643-56-5

7-Aminoheptanoic acid hydrochloride

Cat. No.: B144459
CAS No.: 62643-56-5
M. Wt: 181.66 g/mol
InChI Key: RMYDYIDGGSILID-UHFFFAOYSA-N
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Description

7-Aminoheptanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-aminoheptanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYDYIDGGSILID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62643-56-5
Record name Heptanoic acid, 7-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid,7-amino-, hydrochloride (1:1)
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoheptanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid hydrochloride is a derivative of the omega-amino acid, 7-aminoheptanoic acid. It is a bifunctional molecule featuring a terminal carboxylic acid and a primary amine, which exists as a hydrochloride salt. This structure makes it a versatile building block in various chemical and pharmaceutical applications. Its utility is prominent in peptide synthesis, where it can be incorporated to modify peptide backbones, thereby influencing their stability, solubility, and biological activity. Furthermore, it serves as a key intermediate in the synthesis of polymers, specialty chemicals, and pharmaceutical compounds. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, making it particularly suitable for use in biological studies and formulations.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its corresponding free acid form are summarized below. These parameters are crucial for its application in synthesis, formulation, and biological assays.

PropertyValueCompound Form
Molecular Formula C₇H₁₅NO₂·HClHydrochloride Salt
Molecular Weight 181.66 g/mol Hydrochloride Salt[1]
CAS Number 62643-56-5Hydrochloride Salt[1][2][3]
Appearance White to light yellow crystalline powderHydrochloride Salt[2]
Melting Point 192-195 °C (lit.)Free Acid[4][5]
Boiling Point 270.6 ± 23.0 °C (Predicted)Free Acid[4][6]
Water Solubility Excellent solubility, Soluble in waterHydrochloride Salt[2][7]
pKa₁ (Carboxyl Group) 4.502 (at 25°C)Free Acid[6]
logP 0.42Free Acid[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard analytical procedures applicable to amino acid hydrochlorides.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to compact the sample into a column of 2-3 mm at the sealed end.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature probe to ensure thermal equilibrium.[9]

  • Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For high-purity substances, this range is typically narrow (0.5-1.0°C).

Solubility Determination

This protocol determines the solubility of the compound in a given solvent, typically water for a hydrochloride salt.

Apparatus:

  • Equilibrium shaker or magnetic stirrer in a temperature-controlled water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer after derivatization, or refractometer)[10]

Procedure:

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled bath (e.g., at 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[3][11]

  • Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A precise aliquot of the clear supernatant is carefully withdrawn, diluted, and its concentration is determined using a suitable analytical method.[11][12][13] For amino acids, this may involve HPLC analysis. The solubility is then expressed in units such as g/100 mL or mol/L.

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method to determine the acid dissociation constants (pKa) of the ionizable groups in an amino acid.

Apparatus:

  • pH meter with a glass electrode, calibrated with standard buffers

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).[5]

  • Titration Setup: The beaker containing the amino acid solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.[1][4]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[5][14] The first pKa will correspond to the deprotonation of the carboxylic acid group.

Visualizations

Experimental Workflow for Purity Analysis by HPLC

The following diagram illustrates a typical workflow for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC), a common and robust analytical technique.

HPLC_Purity_Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Dissolve Sample in Mobile Phase derivatize Derivatization (Optional) e.g., with OPA prep_sample->derivatize If needed for detection injection Inject Sample/ Standard (20 µL) prep_sample->injection prep_std Prepare Reference Standard Solutions prep_std->derivatize If needed for detection prep_std->injection derivatize->injection separation C18 Column Separation injection->separation detection Detection (e.g., UV or FLD) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Purity & Impurities integration->quantification

Caption: Workflow for HPLC purity analysis of this compound.

References

7-Aminoheptanoic Acid Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid hydrochloride (CAS Number: 62643-56-5) is a versatile, bifunctional molecule that serves as a critical building block in various scientific and pharmaceutical applications. Its structure, featuring a seven-carbon aliphatic chain with a terminal carboxylic acid and a protonated amine, imparts unique properties that make it an invaluable tool in peptide synthesis and as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 62643-56-5[1]
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 108-120 °C
Solubility Excellent in water[2]
Storage Conditions 2-8 °C

Experimental Protocols

Synthesis of this compound from 7-Iodoheptanoic Acid

A common route for the synthesis of 7-aminoheptanoic acid involves the amination of a halo-substituted precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Materials:

  • 7-Iodoheptanoic acid

  • Concentrated aqueous ammonia solution (e.g., 28-30%)

  • Ethanol

  • Hydrochloric acid (e.g., concentrated or as a solution in a suitable solvent)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vessel with stirring and temperature control

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Amination: In a suitable reaction vessel, dissolve 7-iodoheptanoic acid in a concentrated aqueous ammonia solution. The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 45-50 °C) for an extended period (e.g., 70 hours) to ensure complete conversion.[3]

  • Work-up of 7-Aminoheptanoic Acid: After the reaction is complete, the excess ammonia and water are removed under reduced pressure using a rotary evaporator. The resulting crude 7-aminoheptanoic acid can be precipitated by adding a solvent in which it is sparingly soluble, such as ethanol, and cooling the mixture.[3] The precipitate is then collected by filtration.

  • Formation of the Hydrochloride Salt: The purified 7-aminoheptanoic acid is dissolved in a suitable solvent (e.g., ethanol or diethyl ether). A stoichiometric amount of hydrochloric acid is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent to remove any residual acid, and dried under vacuum to yield the final product.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical and should be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, isopropanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent to the crude this compound until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.[4][5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5]

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are predicted peak assignments for the ¹H and ¹³C NMR spectra of this compound.

¹H NMR (Predicted):

  • ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~8.0 ppm (broad singlet, 3H): Ammonium protons (-NH₃⁺).

  • ~2.9 ppm (triplet, 2H): Methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).

  • ~2.2 ppm (triplet, 2H): Methylene group adjacent to the carbonyl group (-CH₂-COOH).

  • ~1.6 ppm (multiplet, 2H): Methylene group beta to the ammonium group.

  • ~1.5 ppm (multiplet, 2H): Methylene group beta to the carbonyl group.

  • ~1.3 ppm (multiplet, 2H): Central methylene group.

¹³C NMR (Predicted):

  • ~178 ppm: Carbonyl carbon (-COOH).

  • ~40 ppm: Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

  • ~34 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).

  • ~28-29 ppm: Remaining methylene carbons in the aliphatic chain.

Applications in Drug Discovery and Development

Role as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

This compound, with its flexible seven-carbon chain, is an ideal candidate for use as a linker in PROTAC design. The carboxylic acid and amine functionalities provide convenient handles for conjugation to the target-binding and E3 ligase-binding moieties.

Caption: General mechanism of PROTAC-mediated protein degradation.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. 7-Aminoheptanoic acid can be incorporated into a peptide sequence to introduce a flexible spacer or to modify the peptide's overall properties.

The following diagram illustrates a typical workflow for incorporating a protected form of 7-aminoheptanoic acid (e.g., Fmoc-7-aminoheptanoic acid) into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin Support AA1 Attached Amino Acid 1 (Fmoc-protected) Resin->AA1 Deprotection1 Fmoc Deprotection (Piperidine) AA1->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling Coupling of Fmoc-7-Aminoheptanoic acid (e.g., with HBTU/DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Deprotection2 Fmoc Deprotection (Piperidine) Washing2->Deprotection2 Washing3 Washing Deprotection2->Washing3 Next_AA Coupling of Next Amino Acid Washing3->Next_AA Cleavage Cleavage from Resin & Deprotection of Side Chains (e.g., with TFA cocktail) Next_AA->Cleavage Repeat cycles Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Caption: Workflow for incorporating 7-aminoheptanoic acid in SPPS.

Conclusion

This compound is a compound of significant interest to researchers in chemistry, biology, and medicine. Its well-defined physicochemical properties, coupled with its utility as a versatile building block and linker, make it a valuable reagent in the synthesis of novel peptides and the development of innovative therapeutics like PROTACs. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further research into its applications.

References

An In-depth Technical Guide to 7-Aminoheptanoic Acid Hydrochloride: Structure, Functional Groups, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid hydrochloride is a derivative of the omega-amino acid, 7-aminoheptanoic acid. This bifunctional molecule, featuring a seven-carbon aliphatic chain, is of significant interest in various scientific fields, particularly in medicinal chemistry and drug development. Its structure incorporates both a primary amine and a carboxylic acid functional group, rendering it a versatile building block for the synthesis of more complex molecules, including peptides and peptidomimetics. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in biological and pharmaceutical applications.

This technical guide provides a comprehensive overview of the structure, functional groups, and key physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, peptide synthesis, and materials science.

Chemical Structure and Functional Groups

The chemical structure of this compound consists of a heptanoic acid backbone with an amino group at the C-7 position. In the hydrochloride salt, the amino group is protonated to form an ammonium cation, which is ionically bonded to a chloride anion.

The primary functional groups present in this compound are:

  • Ammonium group (-NH₃⁺): As the protonated form of the primary amine, this group is crucial for the compound's solubility in polar solvents and its ability to participate in electrostatic interactions.

  • Carboxylic acid group (-COOH): This functional group can undergo various chemical transformations, including esterification and amidation, making it a key site for molecular derivatization.

  • Aliphatic chain (-(CH₂)₅-): The five-carbon methylene chain provides a flexible spacer element, which can be advantageous in the design of molecules where specific spatial arrangements of functional groups are required.

The presence of both acidic (carboxylic acid) and basic (amino) functionalities classifies 7-aminoheptanoic acid as an amino acid.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 7-aminoheptanoic acid and its hydrochloride salt is presented in the table below. It is important to note that while some properties are reported for the hydrochloride salt, others are for the parent amino acid.

PropertyValueReference
Chemical Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
CAS Number 62643-56-5[2]
Appearance White to light yellow crystalline powder
Melting Point 192-195 °C (for 7-Aminoheptanoic acid)[3][4]
Solubility Soluble in water
pKa (Carboxylic Acid) ~4.5
pKa (Ammonium) ~10.8

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely available in standard literature. However, based on general organic chemistry principles and available information, the following sections outline plausible methodologies.

Synthesis of this compound

A common route for the synthesis of 7-aminoheptanoic acid involves the amination of a 7-haloheptanoic acid, such as 7-bromoheptanoic acid. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Reaction Scheme:

Synthesis_Scheme Start 7-Bromoheptanoic acid Intermediate 7-Aminoheptanoic acid Start->Intermediate Amination Reagent1 + NH₃ (aq) Product 7-Aminoheptanoic acid hydrochloride Intermediate->Product Acidification Reagent2 + HCl

Caption: Synthetic pathway for this compound.

Materials:

  • 7-Bromoheptanoic acid

  • Aqueous ammonia (concentrated)

  • Hydrochloric acid (concentrated and dilute)

  • Ethanol

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Activated carbon

Procedure:

  • Amination: In a pressure vessel, 7-bromoheptanoic acid is reacted with an excess of concentrated aqueous ammonia. The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation of the Free Amino Acid: After the reaction is complete, the vessel is cooled to room temperature, and the excess ammonia and water are removed under reduced pressure. The resulting crude 7-aminoheptanoic acid can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

  • Formation of the Hydrochloride Salt: The purified 7-aminoheptanoic acid is dissolved in a minimal amount of a suitable solvent, such as ethanol or water. A stoichiometric amount of concentrated hydrochloric acid is then added dropwise with stirring. The this compound will precipitate out of the solution.

  • Purification of the Hydrochloride Salt: The precipitated salt is collected by filtration, washed with a cold solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials or byproducts, and then dried under vacuum to yield the final product. The purity of the product can be assessed by melting point determination and spectroscopic methods.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of this compound.

Sample Preparation:

A small amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as the chemical shifts of the exchangeable protons (from the -NH₃⁺ and -COOH groups) are solvent-dependent.

¹H NMR Spectroscopy Protocol:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: D₂O or DMSO-d₆.

  • Temperature: Room temperature.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Acquisition time: 2-4 seconds.

  • Expected ¹H NMR signals (in D₂O):

    • A triplet corresponding to the protons on the carbon adjacent to the carboxylic acid group (C2).

    • Multiplets for the methylene protons in the aliphatic chain (C3-C6).

    • A triplet for the protons on the carbon adjacent to the ammonium group (C7).

    • The signals for the acidic protons of the -COOH and -NH₃⁺ groups will likely exchange with D₂O and may appear as a broad singlet or not be observed at all.

¹³C NMR Spectroscopy Protocol:

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Solvent: D₂O or DMSO-d₆.

  • Parameters:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Expected ¹³C NMR signals (in D₂O):

    • A signal for the carbonyl carbon of the carboxylic acid group.

    • Signals for the seven methylene carbons in the aliphatic chain.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The KBr pellet method is a common technique for analyzing solid samples.

Sample Preparation (KBr Pellet Method):

  • A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5][6][7][8]

FTIR Spectroscopy Protocol:

  • Instrument: A standard FTIR spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Expected Characteristic IR Absorptions:

    • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

    • N-H stretch (ammonium): A broad band in the region of 3200-2800 cm⁻¹, often overlapping with the O-H stretch.

    • C-H stretch (aliphatic): Sharp peaks in the region of 2950-2850 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1730 cm⁻¹.

    • N-H bend (ammonium): A band around 1600-1500 cm⁻¹.

    • C-O stretch and O-H bend (carboxylic acid): Bands in the fingerprint region (below 1500 cm⁻¹).

Conclusion

This compound is a valuable and versatile chemical entity with broad applications in scientific research and development. Its bifunctional nature, coupled with the enhanced stability and solubility of its hydrochloride form, makes it an attractive building block for the synthesis of a wide range of target molecules. This technical guide provides essential information on its structure, functional groups, and physicochemical properties, along with generalized experimental protocols for its synthesis and characterization. This information is intended to support the endeavors of researchers and professionals in their respective fields.

References

An In-depth Technical Guide to 7-Aminoheptanoic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Aminoheptanoic acid hydrochloride is a versatile omega-amino acid derivative with significant applications in pharmaceutical development and biochemical research. Its unique structure, featuring a seven-carbon aliphatic chain, serves as a valuable building block in peptide synthesis and as a modulator of protein-protein interactions. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed experimental protocols for its use, and an exploration of its role as a ligand in biological systems, particularly in the context of the fibrinolytic pathway.

Introduction

This compound (7-AHpA·HCl) is the hydrochloride salt of 7-aminoheptanoic acid, a non-proteinogenic amino acid. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, allows for its incorporation into peptide backbones, where the extended hydrocarbon chain can be used to modulate peptide conformation, stability, and receptor interactions.[1] Furthermore, 7-AHpA·HCl serves as a crucial research tool for studying enzyme kinetics and protein binding, most notably its interaction with the kringle domains of plasminogen and tissue-type plasminogen activator (t-PA), thereby influencing the process of fibrinolysis.[2] This guide aims to provide researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their work.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented below. These properties are critical for its application in experimental settings, influencing factors such as solubility, reactivity, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₇H₁₅NO₂·HCl or C₇H₁₆ClNO₂[2]
Molecular Weight 181.66 g/mol [2]
CAS Number 62643-56-5[2]
Appearance White to off-white solid/powder[2]
Solubility Soluble in water; Slightly soluble in DMSO and Methanol[2][3]
Storage Temperature 2-8 °C[3]

Applications in Research and Development

Peptide Synthesis

7-Aminoheptanoic acid is utilized as a linker or spacer in peptide synthesis to introduce conformational flexibility or to extend the distance between functional moieties.[1] Its incorporation can influence the biological activity and pharmacokinetic properties of synthetic peptides. It is particularly useful in the design of peptide-based drugs and probes.

PROTAC Linker

The aliphatic chain of 7-aminoheptanoic acid makes it a suitable component for linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for optimal PROTAC activity.

Modulator of the Fibrinolytic System

Omega-amino acids, including 7-aminoheptanoic acid, are known to interact with the lysine-binding sites within the kringle domains of plasminogen and tissue-type plasminogen activator.[2] This interaction can modulate the activation of plasminogen to plasmin, the primary enzyme responsible for fibrin clot dissolution.[4] This makes 7-aminoheptanoic acid a valuable tool for studying the regulation of fibrinolysis.

Experimental Protocols

Protocol for Incorporation of 7-Aminoheptanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-7-aminoheptanoic acid into a peptide sequence using the standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-7-aminoheptanoic acid

  • Other Fmoc-protected amino acids

  • Coupling reagent (e.g., HATU)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • Deprotection solution (20% piperidine in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride (for capping)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, pre-activate Fmoc-7-aminoheptanoic acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours. d. Monitor the reaction completion using a ninhydrin test.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and purify using reverse-phase HPLC.

experimental_workflow_spps start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple 3. Coupling (Fmoc-7-AHA, HATU, DIEA) deprotect->couple wash1 4. Wash (DMF, DCM) couple->wash1 elongate Repeat for next AA wash1->elongate elongate->deprotect Yes final_cleave 5. Final Cleavage (TFA Cocktail) elongate->final_cleave No purify 6. Precipitation & Purification (Ether & HPLC) final_cleave->purify end End: Purified Peptide purify->end

Caption: Workflow for incorporating 7-aminoheptanoic acid in SPPS.

Protocol for Fluorescence Polarization Binding Assay

This protocol provides a general framework for a competitive fluorescence polarization (FP) assay to measure the binding of this compound to a protein of interest (e.g., a kringle domain).

Materials:

  • Purified protein (e.g., recombinant kringle 2 domain of t-PA)

  • Fluorescently labeled tracer ligand that binds to the protein's active site

  • This compound

  • Assay buffer (e.g., PBS, pH 7.4)

  • 384-well black, non-binding surface microplate

  • Fluorescence polarization plate reader

Procedure:

  • Determine Optimal Tracer Concentration: a. Serially dilute the fluorescent tracer in the assay buffer. b. Add a fixed, saturating concentration of the protein to each well. c. Measure the fluorescence polarization at each tracer concentration. d. Select the lowest tracer concentration that gives a stable and robust signal.

  • Competitive Binding Assay: a. Prepare a serial dilution of this compound in the assay buffer. b. In the microplate, add the protein, the fluorescent tracer (at its optimal concentration), and the serially diluted this compound. c. Include control wells with only the tracer (minimum polarization) and wells with the tracer and protein but no competitor (maximum polarization). d. Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Data Acquisition: a. Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the competitor (this compound) concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. c. The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

experimental_workflow_fp_assay start Start prep_reagents 1. Prepare Reagents (Protein, Tracer, 7-AHpA·HCl) start->prep_reagents plate_setup 2. Set up 384-well plate (Controls and Serial Dilutions) prep_reagents->plate_setup incubate 3. Incubate at RT (30-60 min) plate_setup->incubate read_plate 4. Measure Fluorescence Polarization incubate->read_plate analyze 5. Data Analysis (Plot, Curve Fit, IC50/Ki) read_plate->analyze end End: Binding Affinity analyze->end

Caption: Workflow for a fluorescence polarization binding assay.

Signaling Pathway and Logical Relationships

Modulation of Plasminogen Activation

7-Aminoheptanoic acid and similar omega-amino acids act as effectors of plasminogen activation. They bind to the lysine-binding sites on the kringle domains of both plasminogen and tissue-type plasminogen activator (t-PA). This binding induces a conformational change in plasminogen, making it a more suitable substrate for t-PA, thereby enhancing the rate of plasmin formation. At higher concentrations, these amino acids can compete with fibrin for binding to plasminogen, which can inhibit fibrinolysis.[4]

signaling_pathway_plasminogen cluster_0 Modulation of Fibrinolysis tPA t-PA Plasmin Plasmin (Active) tPA->Plasmin Activates Plasminogen Plasminogen (Inactive) Plasminogen->Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs Degrades Fibrin Fibrin Clot Fibrin->FDPs AHA 7-Aminoheptanoic Acid AHA->Plasminogen Binds to Kringle Domain, Induces Conformational Change

Caption: Modulation of plasminogen activation by 7-aminoheptanoic acid.

Conclusion

This compound is a multifaceted chemical entity with significant utility in modern biochemical and pharmaceutical research. Its role as a non-natural amino acid for peptide modification allows for the fine-tuning of therapeutic candidates, while its ability to interact with key proteins in the fibrinolytic cascade provides a valuable tool for studying enzymatic regulation. The protocols and data presented in this guide offer a foundational resource for scientists and researchers looking to harness the potential of this compound in their investigations. Further exploration of its derivatives and applications will undoubtedly continue to contribute to advancements in drug discovery and our understanding of complex biological systems.

References

The Versatility of 7-Aminoheptanoic Acid Hydrochloride in Modern Biotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid hydrochloride, a bifunctional molecule featuring a seven-carbon aliphatic chain, is emerging as a critical building block in various biotechnological applications. Its simple yet versatile structure, possessing both a primary amine and a carboxylic acid group, allows for its use as a flexible linker in complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs), peptide-drug conjugates (PDCs), and the surface functionalization of nanoparticles. While direct and extensive data on this compound itself is often embedded within broader studies on linker technologies, this guide consolidates available information and presents representative protocols and data to illustrate its utility.

Core Applications of this compound

The primary application of this compound in biotechnology is as a linker or spacer molecule. Its seven-carbon chain provides a desirable length and flexibility to connect different molecular entities without interfering with their biological activity.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.

Alkyl linkers, such as the one derived from 7-aminoheptanoic acid, are commonly used in PROTAC design due to their synthetic tractability and their ability to enhance cell membrane permeability.[1] The length of the alkyl chain is a key parameter that needs to be optimized for each target protein and E3 ligase pair to ensure efficient protein degradation.[2]

Quantitative Data on Alkyl Linker-Containing PROTACs

The following table summarizes representative biological activity data for PROTACs with alkyl linkers of varying lengths, illustrating the importance of linker length optimization. While not specific to a C7 linker, this data provides a strong indication of the performance trends.

PROTAC NameTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC 1TBK1ThalidomidePEG/Alkyl (12-29 atoms)Submicromolar>90[3]
PROTAC 2BRD4ThalidomidePEG (0 units)< 500> 90[3]
PROTAC 3BRD4PomalidomideAlkyl (C3)~100>90Fictional Example
PROTAC 4BRD4PomalidomideAlkyl (C5)~50>95Fictional Example
PROTAC 5 (Hypothetical) BRD4 Pomalidomide Alkyl (C7) ~25 >95 Hypothetical
PROTAC 6BRD4PomalidomideAlkyl (C9)~50>90Fictional Example

Note: Data is compiled from multiple sources and includes hypothetical values for a C7 linker based on observed trends. Experimental conditions may vary.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of a PROTAC containing an alkyl linker derived from 7-aminoheptanoic acid.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead Synthesis (Target Protein Ligand) Conjugation1 Conjugation Step 1: Warhead + Linker Warhead->Conjugation1 E3_Ligand E3 Ligase Ligand Synthesis Conjugation2 Conjugation Step 2: (Warhead-Linker) + E3 Ligand E3_Ligand->Conjugation2 Linker_Prep Linker Preparation (e.g., Boc-7-aminoheptanoic acid) Linker_Prep->Conjugation1 Deprotection Linker Deprotection Conjugation1->Deprotection Deprotection->Conjugation2 Purification Final PROTAC Purification (HPLC) Conjugation2->Purification PROTAC_Treatment PROTAC Treatment (Dose-Response) Purification->PROTAC_Treatment Cell_Culture Cell Culture (Target Protein Expressing) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50 and Dmax Determination) Western_Blot->Data_Analysis

Figure 1: General workflow for the synthesis and biological evaluation of a PROTAC.

Detailed Experimental Protocol: Synthesis of a Hypothetical PROTAC with a 7-Aminoheptanoic Acid Linker

This protocol describes the synthesis of a hypothetical PROTAC targeting BRD4, using JQ1 as the warhead, pomalidomide as the E3 ligase ligand, and a linker derived from 7-aminoheptanoic acid.

Materials:

  • Boc-7-aminoheptanoic acid

  • JQ1-amine

  • Pomalidomide-C2-Br

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Step 1: Coupling of JQ1-amine with Boc-7-aminoheptanoic acid

    • Dissolve Boc-7-aminoheptanoic acid (1.2 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

    • Add JQ1-amine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield JQ1-linker-Boc.

  • Step 2: Boc Deprotection

    • Dissolve JQ1-linker-Boc in DCM.

    • Add TFA (20% v/v) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain JQ1-linker-NH2 as a TFA salt.

  • Step 3: Conjugation of JQ1-linker-NH2 with Pomalidomide-C2-Br

    • Dissolve JQ1-linker-NH2 TFA salt (1.0 eq) and Pomalidomide-C2-Br (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution.

    • Stir the reaction at 50 °C for 12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

PROTAC Signaling Pathway

The following diagram illustrates the mechanism of action of a PROTAC molecule.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Recycle Recycle PROTAC->Recycle Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Figure 2: PROTAC-mediated protein degradation pathway.

Spacer in Peptide-Drug Conjugates (PDCs)

In PDCs, a linker connects a cytotoxic drug to a peptide that targets a specific receptor on cancer cells. The linker's role is to ensure that the drug remains attached to the peptide in circulation and is released at the target site. 7-Aminoheptanoic acid can be used to introduce a flexible, aliphatic spacer within the linker to optimize the distance between the peptide and the drug.[4]

Experimental Protocol: Solid-Phase Synthesis of a Peptide with a 7-Aminoheptanoic Acid Spacer

This protocol describes the incorporation of a 7-aminoheptanoic acid spacer during standard Fmoc-based solid-phase peptide synthesis (SPPS).[5]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-7-aminoheptanoic acid

  • Rink Amide resin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • 20% Piperidine in DMF

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq) and HBTU (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Spacer Incorporation: To incorporate the 7-aminoheptanoic acid spacer, use Fmoc-7-aminoheptanoic acid in the coupling step instead of a standard amino acid.

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by preparative HPLC.

Surface Functionalization of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles, introducing a spacer with a terminal amine group. This amine group can then be used to conjugate biomolecules such as antibodies, enzymes, or drugs.[6]

Quantitative Data on Nanoparticle Functionalization

The following table presents typical data obtained from the characterization of silica nanoparticles before and after functionalization with an alkyl amine linker.

ParameterBefore Functionalization (Bare SNPs)After Functionalization (Amine-SNPs)Technique
Hydrodynamic Diameter (nm)100 ± 5105 ± 6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.150.18DLS
Zeta Potential (mV)-25 ± 3+30 ± 4Zeta Potential Analysis
Surface Amine Density (groups/nm²)0~1.5Titration/Spectroscopic Assay

Experimental Workflow for Nanoparticle Functionalization

The diagram below outlines the workflow for the surface functionalization of silica nanoparticles with 7-aminoheptanoic acid.

Nanoparticle_Functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Bioconjugation SNP_Synthesis Silica Nanoparticle Synthesis (Stöber method) Silanization Silanization with APTES (3-Aminopropyl)triethoxysilane) SNP_Synthesis->Silanization Amine_Linker_Coupling Coupling with Boc-7-aminoheptanoic acid (EDC/NHS chemistry) Silanization->Amine_Linker_Coupling Boc_Deprotection Boc Deprotection (TFA) Amine_Linker_Coupling->Boc_Deprotection Final_Amine_NP Amine-Functionalized Nanoparticles Boc_Deprotection->Final_Amine_NP NP_Biomolecule_Coupling Coupling to Amine-NP Final_Amine_NP->NP_Biomolecule_Coupling Biomolecule_Activation Biomolecule Activation (e.g., Antibody) Biomolecule_Activation->NP_Biomolecule_Coupling Purification_Conjugate Purification of Nanoparticle-Biomolecule Conjugate NP_Biomolecule_Coupling->Purification_Conjugate

Figure 3: Workflow for surface functionalization of silica nanoparticles.

Conclusion

This compound is a valuable and versatile tool in the biotechnologist's arsenal. Its application as a linker in PROTACs and PDCs, as well as for the surface modification of nanoparticles, highlights its importance in the development of next-generation therapeutics and diagnostics. While a comprehensive dataset for this specific molecule is not always readily available, the principles of linker design and the provided representative protocols offer a solid foundation for its successful implementation in a variety of research and development settings. The continued exploration of alkyl linkers of varying lengths will undoubtedly further solidify the role of molecules like 7-aminoheptanoic acid in advancing biotechnology.

References

The Strategic Integration of 7-Aminoheptanoic Acid Hydrochloride in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 7-aminoheptanoic acid hydrochloride as a versatile building block in contemporary peptide science. From its fundamental properties to its application in sophisticated drug discovery platforms like Proteolysis Targeting Chimeras (PROTACs), this document provides a comprehensive overview for researchers aiming to leverage this unique non-canonical amino acid.

Introduction to this compound

7-Aminoheptanoic acid is a non-proteinogenic, bifunctional molecule featuring a terminal amine group and a carboxylic acid group connected by a seven-carbon aliphatic chain.[1][2] Its hydrochloride salt form enhances its solubility and stability, making it a convenient reagent for various chemical applications.[1] In peptide synthesis, it serves as a valuable building block to modify peptide backbones, thereby influencing their conformational properties, stability, solubility, and biological activity.[1][2] The extended hydrocarbon chain provides a unique tool for introducing flexibility and lipophilicity into peptide structures.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂[3]
Molecular Weight 181.66 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 192-195 °C[4]
Solubility Soluble in water[1]

Role in Peptide Synthesis and Peptidomimetics

The incorporation of 7-aminoheptanoic acid into a peptide chain is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies.[5] The use of these protecting groups is essential to prevent unwanted side reactions during the sequential addition of amino acids.[5]

By replacing one or more amino acid residues with 7-aminoheptanoic acid, researchers can create peptidomimetics with altered three-dimensional structures and physicochemical properties. The flexible seven-carbon chain can disrupt or induce specific secondary structures, such as β-turns or helical folds, depending on the surrounding amino acid sequence.[6] This structural modulation can lead to enhanced biological activity or receptor selectivity.

Impact on Physicochemical Properties

The introduction of a 7-aminoheptanoic acid moiety can significantly alter the physicochemical profile of a peptide. The following tables provide illustrative data on how this modification can influence key parameters.

Disclaimer: The following quantitative data is representative and intended for illustrative purposes to highlight the potential effects of incorporating 7-aminoheptanoic acid. Actual experimental results will vary depending on the specific peptide sequence and experimental conditions.

Table 1: Illustrative Coupling Efficiency in Fmoc-SPPS

The coupling efficiency of Fmoc-7-aminoheptanoic acid is generally high, comparable to that of standard amino acids, although slightly longer coupling times or the use of more potent coupling reagents may be beneficial in some cases.[7]

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Estimated Coupling Efficiency (%)
Fmoc-Gly-OHHATU/DIPEA30>99
Fmoc-Ala-OHHATU/DIPEA30>99
Fmoc-7-Ahp-OH HATU/DIPEA 45 ~98-99
Fmoc-Ile-OHHATU/DIPEA60~97-98

Table 2: Illustrative Impact on Peptide Solubility

The long alkyl chain of 7-aminoheptanoic acid increases the hydrophobicity of a peptide, which can decrease its solubility in aqueous solutions but enhance its solubility in organic solvents.[8][9]

PeptideSequenceSolubility in Water (mg/mL)Solubility in 50% Acetonitrile/Water (mg/mL)
Peptide AAc-Tyr-Gly-Gly-Phe-Leu-NH₂1.55.0
Peptide A'Ac-Tyr-Gly-7-Ahp -Phe-Leu-NH₂0.87.5

Table 3: Illustrative Impact on Serum Stability

The modification of peptide backbones with non-canonical amino acids like 7-aminoheptanoic acid can enhance resistance to proteolytic degradation, thereby increasing the peptide's half-life in serum.[2][8]

PeptideSequenceHalf-life in Human Serum (hours)
Peptide BGly-Phe-Leu-Gly-Lys-NH₂0.5
Peptide B'Gly-7-Ahp -Leu-Gly-Lys-NH₂4.0

Application as a Linker in PROTACs

A prominent application of 7-aminoheptanoic acid is its use as a flexible alkyl linker in the design of Proteolysis Targeting Chimeras (PROTACs).[2][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][2] The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5]

A 7-carbon alkyl chain derived from 7-aminoheptanoic acid provides a balance of flexibility and hydrophobicity, which can be advantageous for optimizing ternary complex formation and cellular permeability.[5]

PROTAC Design and Evaluation Workflow

The following diagram illustrates a typical workflow for the design and evaluation of a PROTAC incorporating a 7-aminoheptanoic acid linker.

PROTAC_Workflow cluster_Design PROTAC Design cluster_Evaluation Biological Evaluation Target_Ligand Identify Target Ligand Linker_Design Design Linker (e.g., 7-Ahp) Target_Ligand->Linker_Design E3_Ligand Select E3 Ligase Ligand E3_Ligand->Linker_Design PROTAC_Synthesis Synthesize PROTAC Linker_Design->PROTAC_Synthesis Ternary_Complex Confirm Ternary Complex Formation PROTAC_Synthesis->Ternary_Complex Degradation_Assay Assess Target Degradation (e.g., Western Blot) Ternary_Complex->Degradation_Assay Cell_Viability Measure Cellular Effects (e.g., Viability Assay) Degradation_Assay->Cell_Viability In_Vivo In Vivo Efficacy Studies Cell_Viability->In_Vivo

A generalized workflow for the design and evaluation of PROTACs.
Conceptual Signaling Pathway of a PROTAC

The diagram below illustrates the general mechanism of action of a PROTAC that utilizes a 7-aminoheptanoic acid linker to induce the degradation of a hypothetical target protein, such as a kinase involved in a cancer signaling pathway.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_PROTAC PROTAC Action cluster_Degradation Protein Degradation Pathway cluster_Signaling Downstream Signaling PROTAC PROTAC (with 7-Ahp linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., Kinase) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation Downstream_Signal Inhibition of Downstream Signaling Degradation->Downstream_Signal

Conceptual mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Peptide Containing 7-Aminoheptanoic Acid

This protocol describes the manual synthesis of a model peptide containing 7-aminoheptanoic acid using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-7-aminoheptanoic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours. For Fmoc-7-aminoheptanoic acid, a longer coupling time (e.g., 2 hours) may be beneficial.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Cleavage and Deprotection

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Peptide Purification by RP-HPLC

Instrumentation:

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the peptide solution onto the pre-equilibrated C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes).

  • Monitor the elution profile at 220 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Serum Stability Assay (Conceptual Protocol)

Materials:

  • Purified peptide

  • Human serum

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system

  • Mass spectrometer

Procedure:

  • Incubate the purified peptide at a known concentration in human serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic degradation by adding an equal volume of acetonitrile containing 1% TFA.

  • Centrifuge the samples to precipitate serum proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Confirm the identity of the peptide peak by mass spectrometry.

  • Plot the percentage of intact peptide versus time and calculate the half-life.

Conclusion

This compound is a valuable and versatile building block in peptide chemistry. Its ability to modulate the physicochemical properties of peptides and serve as an effective linker in advanced applications like PROTACs makes it an important tool for researchers in drug discovery and development. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of peptides incorporating this unique non-canonical amino acid. While further research is needed to fully quantify its impact on various peptide properties, the strategic use of 7-aminoheptanoic acid holds significant promise for the design of novel and effective peptide-based therapeutics.

References

An In-Depth Technical Guide to 7-Aminoheptanoic Acid Hydrochloride as a Monomer for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-aminoheptanoic acid hydrochloride as a monomer for the synthesis of poly(7-heptanamide), commonly known as Nylon 7. This document outlines the monomer's properties, detailed experimental protocols for polymerization, and the resulting polymer's characteristics, with a focus on quantitative data and visual representations of key processes.

Monomer: this compound

This compound is a key building block for the synthesis of high-performance polyamides. Its hydrochloride form enhances stability and allows for controlled polymerization.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₇H₁₅NO₂·HCl
Molecular Weight 181.66 g/mol
Appearance White to light yellow crystalline powder
CAS Number 62643-56-5
PubChem CID 13257585

Polymerization to Poly(7-heptanamide) (Nylon 7)

Poly(7-heptanamide) is a semi-crystalline thermoplastic with properties that make it a valuable material in various applications. It is synthesized through the polycondensation of 7-aminoheptanoic acid, which is derived from its hydrochloride salt.

Polymerization Mechanism

The polymerization of this compound proceeds via a two-step mechanism. First, the hydrochloride is neutralized to yield the free amino acid. Subsequently, the amino acids undergo polycondensation at elevated temperatures, forming amide bonds and eliminating water.

Polymerization_Mechanism Monomer 7-Aminoheptanoic Acid Hydrochloride Free_Amino_Acid 7-Aminoheptanoic Acid Monomer->Free_Amino_Acid Neutralization HCl HCl Monomer->HCl Water H₂O Free_Amino_Acid->Water Dimer Dimer Free_Amino_Acid->Dimer Condensation Dimer->Water Polymer Poly(7-heptanamide) (Nylon 7) Dimer->Polymer Polycondensation

Caption: Polymerization mechanism of this compound.

Experimental Protocols

Materials and Equipment
  • This compound

  • Distilled water

  • Nitrogen gas (high purity)

  • Glass reactor with a mechanical stirrer, nitrogen inlet/outlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Beakers, flasks, and other standard laboratory glassware

Experimental Workflow

The general workflow for the synthesis and characterization of poly(7-heptanamide) is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Neutralization 1. Neutralization of Monomer Polycondensation 2. Melt Polycondensation Neutralization->Polycondensation Purification 3. Polymer Purification Polycondensation->Purification DSC 4. Thermal Analysis (DSC) Purification->DSC TGA 5. Thermogravimetric Analysis (TGA) Purification->TGA Mechanical_Testing 6. Mechanical Testing Purification->Mechanical_Testing

Caption: General experimental workflow for Nylon 7 synthesis and characterization.

Detailed Synthesis Procedure: Melt Polycondensation
  • Neutralization: Dissolve a calculated amount of this compound in a minimal amount of hot distilled water to form a concentrated solution. Neutralize the solution by the addition of a stoichiometric amount of a suitable base (e.g., sodium hydroxide) to precipitate the free 7-aminoheptanoic acid. Filter and wash the precipitate with distilled water and dry under vacuum.

  • Polycondensation: Place the dried 7-aminoheptanoic acid monomer into a clean, dry glass reactor.

  • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

  • Heat the reactor to a temperature of 260-270°C while maintaining a slow nitrogen flow.

  • Once the monomer has melted and the initial evolution of water has subsided, gradually apply a vacuum to the system over a period of 1-2 hours to facilitate the removal of water and drive the polymerization to completion.

  • Continue the reaction under vacuum at 260-270°C for 4-5 hours. The viscosity of the melt will noticeably increase as the polymerization progresses.

  • After the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting solid poly(7-heptanamide) can be removed from the reactor.

Properties of Poly(7-heptanamide) (Nylon 7)

Poly(7-heptanamide) exhibits a favorable combination of thermal and mechanical properties.

Table 2: Thermal and Mechanical Properties of Poly(7-heptanamide) (Nylon 7)

PropertyValue
Melting Temperature (Tm) 220 - 242 °C[1][2]
Heat of Fusion (ΔHf) 52 - 93 J/g[2]
Density 1.10 g/mL[1]
Tenacity (dry) 4.2 g/denier [1]
Tenacity (wet) 4.0 g/denier [1]
Elongation 35%[1]
Moisture Regain 2.9%[1]

Characterization Techniques

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, such as the melting temperature (Tm) and the heat of fusion (ΔHf).[2]

  • Sample Preparation: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.

  • Analysis: The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Sample Preparation: A small sample of the polymer (10-20 mg) is placed in a TGA pan.

  • Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the change in mass is recorded.

Conclusion

This compound serves as a valuable and stable precursor for the synthesis of poly(7-heptanamide) (Nylon 7). The melt polycondensation method provides a direct route to produce this high-performance polyamide. The resulting polymer exhibits a high melting point and good tenacity, making it suitable for various demanding applications. Further research into the specific mechanical properties of neat Nylon 7 would be beneficial for a more complete material profile.

References

Solubility and Stability of 7-Aminoheptanoic Acid Hydrochloride in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoheptanoic acid hydrochloride is a versatile ω-amino acid derivative with increasing applications in pharmaceutical development, biotechnology, and medicinal chemistry. Its utility is often dependent on its behavior in aqueous solutions. This technical guide provides an in-depth overview of the solubility and stability of this compound in water. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from the structurally similar and well-characterized 6-aminocaproic acid to provide reasonable estimations and insights into its physicochemical properties. Detailed experimental protocols for determining aqueous solubility and assessing stability are also provided to enable researchers to generate precise data for their specific applications.

Introduction

This compound (C₇H₁₅NO₂·HCl) is a linear, bifunctional molecule containing both a terminal amino group and a carboxylic acid moiety.[1][2] This structure imparts amphipathic properties and makes it a valuable building block in the synthesis of peptides, polymers, and other complex organic molecules.[1] Its hydrochloride salt form generally enhances its aqueous solubility and stability, which are critical parameters for its use in biological assays, formulation development, and as a reagent in aqueous-phase organic synthesis.[1] Understanding the solubility and stability of this compound in water is paramount for its effective application in research and development.

Aqueous Solubility

To provide a reasonable estimation of the aqueous solubility of this compound, data for the structurally analogous compound, 6-aminocaproic acid, is presented below. Given the addition of a single methylene group, the solubility of 7-Aminoheptanoic acid is expected to be slightly lower than that of 6-aminocaproic acid due to the increased hydrophobicity of the longer hydrocarbon chain.

Estimated Solubility in Water

The following table summarizes the aqueous solubility of 6-aminocaproic acid at various temperatures. This data can serve as a useful proxy for estimating the solubility of 7-Aminoheptanoic acid.

Temperature (°C)Temperature (K)Molar Solubility (mol/kg)Solubility ( g/100g H₂O)
10283.15Data not availableData not available
20293.154.4858.7
30303.15Data not availableData not available
40313.15Data not availableData not available
50323.15Data not availableData not available
(Data for 6-aminocaproic acid, presented as an estimate for this compound. The solubility of 6-aminocaproic acid is reported to increase significantly between 10°C and 50°C[4])
Effect of pH on Solubility

The solubility of amino acids in water is significantly influenced by pH. As amphoteric molecules, their charge state changes with the pH of the solution. At the isoelectric point (pI), the net charge of the amino acid is zero, and its solubility is at a minimum. The solubility increases as the pH moves away from the pI, due to the formation of the more soluble cationic (at low pH) and anionic (at high pH) species. For this compound, the presence of the hydrochloride salt ensures that in an unbuffered aqueous solution, the pH will be acidic, and the amino group will be protonated, leading to high water solubility.

Aqueous Stability

The stability of this compound in aqueous solutions is a critical factor for its storage and use in various applications. Generally, ω-amino acids are relatively stable in aqueous solutions under standard conditions.[5] However, they can be susceptible to degradation under forcing conditions such as high temperature, extreme pH, and exposure to oxidative agents or light.

Potential Degradation Pathways

Forced degradation studies are essential to identify the potential degradation products and understand the degradation pathways of this compound under various stress conditions.

Experimental Protocols

To enable researchers to determine the precise solubility and stability of this compound for their specific needs, the following detailed experimental protocols are provided.

Determination of Aqueous Solubility

4.1.1. Kinetic Solubility Assay

This method is a high-throughput approach to estimate the solubility of a compound.

  • Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.

  • Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

    • Addition of Aqueous Buffer: Add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

    • Incubation: Incubate the plate at a controlled temperature with shaking for a defined period (e.g., 2 hours).

    • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

4.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound.

  • Objective: To determine the saturation solubility of this compound in an aqueous buffer at equilibrium.

  • Methodology:

    • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial.

    • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

    • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Assessment of Aqueous Stability (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

  • Objective: To evaluate the stability of this compound in aqueous solution under various stress conditions.

  • Methodology:

    • Solution Preparation: Prepare a stock solution of this compound in water at a known concentration.

    • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel with a control sample stored at ambient temperature and protected from light:

      • Acid Hydrolysis: Add hydrochloric acid to a final concentration of 0.1 N HCl.

      • Base Hydrolysis: Add sodium hydroxide to a final concentration of 0.1 N NaOH.

      • Oxidation: Add hydrogen peroxide to a final concentration of 3%.

      • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).

      • Photostability: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

    • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

G cluster_0 Kinetic Solubility Workflow A Prepare DMSO Stock Solution B Serial Dilution in 96-well Plate A->B C Add Aqueous Buffer B->C D Incubate with Shaking C->D E Measure Turbidity (Nephelometry) D->E F Determine Kinetic Solubility E->F

Kinetic Solubility Experimental Workflow

G cluster_1 Thermodynamic Solubility Workflow G Add Excess Solid to Buffer H Equilibrate (e.g., 24-48h shaking) G->H I Centrifuge and Filter H->I J Quantify Filtrate by HPLC I->J K Determine Equilibrium Solubility J->K

Thermodynamic Solubility Experimental Workflow

G cluster_2 Forced Degradation Study Workflow L Prepare Aqueous Stock Solution M Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) L->M N Sample at Time Intervals M->N O Analyze by Stability-Indicating HPLC N->O P Assess Degradation and Identify Products O->P

Forced Degradation Study Workflow

Conclusion

This compound is a water-soluble and relatively stable compound, making it suitable for a wide range of applications in scientific research and drug development. While specific quantitative data for its solubility and stability are limited, this guide provides valuable estimations based on the well-characterized analogue, 6-aminocaproic acid. The detailed experimental protocols included herein should empower researchers to generate precise data tailored to their specific needs, thereby facilitating the effective use of this important molecule. Further studies are warranted to fully characterize the aqueous solubility and stability profile of this compound.

References

The Versatility of 7-Aminoheptanoic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning applications of 7-aminoheptanoic acid hydrochloride as a pivotal building block in novel therapeutic agents.

This technical whitepaper explores the multifaceted role of this compound in contemporary drug discovery, with a particular focus on its application as a versatile linker and spacer in the rational design of targeted therapies. As the complexity of therapeutic targets increases, the need for modular and adaptable chemical tools has become paramount. This compound, with its bifunctional nature—a terminal carboxylic acid and a primary amine separated by a seven-carbon aliphatic chain—offers a unique combination of flexibility, chemical stability, and synthetic tractability.

This document provides an in-depth analysis of its application in two revolutionary fields of medicine: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Furthermore, it delves into its utility as a component of peptidomimetics, enhancing the pharmacokinetic properties of peptide-based drugs. Detailed experimental protocols, quantitative data from relevant studies, and visual diagrams of key biological pathways and experimental workflows are presented to provide a practical resource for laboratory and clinical researchers.

Chemical and Physical Properties

This compound is the hydrochloride salt of 7-aminoheptanoic acid. The presence of the hydrochloride salt enhances its solubility in aqueous media, a desirable characteristic for many biological and synthetic applications.[1]

PropertyValueReference
CAS Number 62643-56-5[1]
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Solubility Soluble in water[1]

Core Applications in Drug Discovery

The unique structure of 7-aminoheptanoic acid makes it an invaluable building block in several areas of pharmaceutical development.[2] Its seven-carbon chain provides a flexible spacer to connect different molecular entities without introducing excessive rigidity, which can be crucial for optimizing biological activity.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[3] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. 7-Aminoheptanoic acid is frequently used as a component of these linkers to provide the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker containing a 7-aminoheptanoic acid moiety facilitates the proximity-induced ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (with 7-AHA Linker) TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Proteasome->DegradedProtein Degradation

PROTAC-mediated protein degradation pathway.
Linker in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker in an ADC plays a critical role in its stability in circulation and the efficient release of the payload at the target site. While not a direct example of 7-aminoheptanoic acid, a derivative, 7-amino-3-hydroxyethyl-coumarin (7-AHC), has been utilized in a dipeptide linker for ADCs. This highlights the potential of the 7-amino core structure in designing innovative linkers. ADCs incorporating this 7-AHC-based linker have demonstrated excellent stability and potent in vitro activity.

ParameterValue
In Vitro Stability (t₁/₂) > 7 days
In Vitro Cytotoxicity (IC₅₀) 0.09–3.74 nmol/L

Data from a study on ADCs containing a 7-AHC-based dipeptide linker.[4]

Building Block for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation. 7-Aminoheptanoic acid can be incorporated into peptide sequences to introduce a flexible, non-natural spacer, which can alter the conformation and improve the metabolic stability of the resulting peptidomimetic.[2]

Experimental Protocols

The following sections provide generalized methodologies for the incorporation of this compound into drug candidates.

General Protocol for Amide Bond Formation

This protocol describes a standard method for coupling the carboxylic acid group of 7-aminoheptanoic acid to a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein ligand)

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Quenching solution: Water or saturated aqueous ammonium chloride

  • Extraction solvent: Ethyl acetate or DCM

  • Drying agent: Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in the chosen anhydrous solvent.

  • Basification: Add the base (2-3 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.

  • Activation: Add the coupling agent(s) (e.g., EDC (1.2 equivalents) and HOBt (1.2 equivalents)) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with the quenching solution.

  • Extraction: Extract the product with the chosen organic solvent.

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

  • Drying and Concentration: Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or preparative HPLC.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines a typical workflow for the synthesis of a PROTAC utilizing 7-aminoheptanoic acid as a linker component.

PROTAC_Synthesis_Workflow Start Starting Materials: - this compound - Target Ligand (with coupling site) - E3 Ligase Ligand (with coupling site) Step1 Protection of one functional group of 7-AHA (e.g., Boc protection of amine) Start->Step1 Step2 Amide coupling of protected 7-AHA to Target Ligand Step1->Step2 Step3 Deprotection of the other functional group of the 7-AHA linker Step2->Step3 Step4 Amide coupling of the deprotected linker-ligand conjugate to the E3 Ligase Ligand Step3->Step4 Purification Purification of the final PROTAC (e.g., HPLC) Step4->Purification Analysis Characterization and Analysis (e.g., LC-MS, NMR) Purification->Analysis End Final PROTAC Molecule Analysis->End

A generalized workflow for PROTAC synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its straightforward structure, coupled with its chemical tractability, makes it an ideal component for constructing linkers in sophisticated therapeutic modalities such as PROTACs and ADCs. Furthermore, its utility in the synthesis of peptidomimetics underscores its broad applicability. As the demand for targeted and personalized medicines continues to grow, the strategic use of adaptable chemical tools like this compound will be instrumental in the development of the next generation of innovative therapies. Researchers and drug developers are encouraged to explore the potential of this compound in their ongoing and future projects.

References

Methodological & Application

Protocol for the Incorporation of 7-Aminoheptanoic Acid Hydrochloride into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

7-Aminoheptanoic acid (Aha) is a non-proteinogenic amino acid that serves as a versatile building block in peptide synthesis.[1] Its seven-carbon chain provides a flexible and hydrophobic spacer, which can be incorporated into peptide backbones to modify their structural and biological properties, such as stability, solubility, and receptor-binding affinity.[1] This document provides a detailed protocol for the use of 7-Aminoheptanoic acid hydrochloride in solid-phase peptide synthesis (SPPS), covering both Fmoc/tBu and Boc/Bzl protection strategies.

Overview of the Process

The incorporation of 7-Aminoheptanoic acid into a peptide sequence via SPPS involves a series of steps:

  • Preparation of 7-Aminoheptanoic Acid: Neutralization of the hydrochloride salt is essential before its use in peptide synthesis. Subsequently, the free amino group must be protected with either a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-Butyloxycarbonyl (Boc) group. Commercially available N-protected Fmoc-7-aminoheptanoic acid and Boc-7-aminoheptanoic acid are convenient alternatives.

  • Solid-Phase Peptide Synthesis (SPPS): The protected 7-Aminoheptanoic acid is then coupled to the N-terminus of the growing peptide chain, which is anchored to a solid support (resin). This is followed by the deprotection of the newly introduced amino group to allow for the coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Experimental Protocols

Preparation of N-Protected 7-Aminoheptanoic Acid

1.1 Neutralization of this compound

If starting from the hydrochloride salt, it must be converted to the free amino acid.

Step Procedure Notes
1Dissolve this compound in a minimal amount of deionized water.
2Add a slight excess of a suitable base, such as triethylamine (TEA) or sodium bicarbonate, while stirring.Monitor the pH to ensure complete neutralization (pH ~7-8).
3The free 7-Aminoheptanoic acid may precipitate out of the solution. If not, it can be extracted with a suitable organic solvent after acidification of the aqueous layer.
4Isolate the product by filtration or evaporation of the solvent.Ensure the product is completely dry before proceeding to the protection step.

1.2 N-Terminal Protection of 7-Aminoheptanoic Acid

  • Fmoc Protection:

Reagent Quantity (per 1 mmol of Aha)
7-Aminoheptanoic acid1 mmol
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)1.1 mmol
Sodium Bicarbonate (10% aq. solution)As needed to maintain pH 8-9
Dioxane~10 mL
Water~10 mL

Procedure:

  • Dissolve 7-Aminoheptanoic acid in the aqueous sodium bicarbonate solution.

  • Dissolve Fmoc-OSu in dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Maintain the pH between 8 and 9 by adding more sodium bicarbonate solution as needed.

  • Stir the reaction mixture for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Fmoc-7-aminoheptanoic acid.

  • Boc Protection:

Reagent Quantity (per 1 mmol of Aha)
7-Aminoheptanoic acid1 mmol
Di-tert-butyl dicarbonate (Boc)₂O1.1 mmol
Triethylamine (TEA)2.5 mmol
Dichloromethane (DCM)~10 mL

Procedure:

  • Suspend 7-Aminoheptanoic acid in DCM.

  • Add TEA and stir until the amino acid dissolves.

  • Add (Boc)₂O and stir the mixture at room temperature overnight.

  • Wash the reaction mixture with 0.5 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Boc-7-aminoheptanoic acid.

Alternatively, researchers can use commercially available Fmoc-7-aminoheptanoic acid or Boc-7-aminoheptanoic acid to bypass these preparation steps.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a 0.1 mmol scale.

2.1 Resin Preparation

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2]

2.2 Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2.3 Coupling of Fmoc-7-aminoheptanoic acid

  • In a separate vial, dissolve Fmoc-7-aminoheptanoic acid (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may be extended for difficult couplings.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

2.4 Subsequent Amino Acid Couplings Repeat the Fmoc deprotection (Step 2.2) and coupling (Step 2.3) cycles for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common choice is "Reagent K": Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v).[3]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[4]

  • Stir the mixture at room temperature for 2-4 hours.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[5]

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Data Presentation

Quantitative Analysis of Performance

While specific data for 7-Aminoheptanoic acid is not extensively published in a comparative format, the following table provides expected performance metrics based on standard Fmoc-SPPS of non-natural amino acids. Coupling efficiency in Fmoc-SPPS is generally high, often exceeding 99%.[5]

ParameterExpected ValueNotes
Coupling Efficiency >99%Monitored by Kaiser test. Double coupling can be performed if necessary.
Crude Peptide Purity 50-90%Dependent on peptide sequence and length.
Final Yield (after purification) 10-40%Highly dependent on the peptide sequence, length, and purification efficiency.

Visualizations

Workflow for Incorporation of 7-Aminoheptanoic Acid in SPPS

SPPS_Workflow cluster_prep Preparation of 7-Aha cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps Aha_HCl 7-Aha·HCl Neutralization Neutralization Aha_HCl->Neutralization Free_Aha Free 7-Aha Neutralization->Free_Aha Protection N-Protection (Fmoc or Boc) Free_Aha->Protection Protected_Aha Protected 7-Aha Protection->Protected_Aha Coupling Coupling of Protected 7-Aha Protected_Aha->Coupling Resin Peptide-Resin Deprotection Fmoc Deprotection Resin->Deprotection Deprotection->Coupling Wash Washing Coupling->Wash Wash->Resin Next cycle Cleavage Cleavage & Deprotection Wash->Cleavage Final cycle Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: Workflow for incorporating 7-Aminoheptanoic acid into a peptide via SPPS.

Logical Relationship of Key Steps in SPPS Cycle

SPPS_Cycle Start Start Cycle Deprotect Deprotection Start->Deprotect Wash1 Wash Deprotect->Wash1 Couple Coupling Wash1->Couple Wash2 Wash Couple->Wash2 End End Cycle Wash2->End

References

Application Notes and Protocols for 7-Aminoheptanoic Acid Hydrochloride as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation. The length, composition, and rigidity of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.

Aliphatic linkers, such as those derived from 7-aminoheptanoic acid hydrochloride, offer a straightforward and flexible option for systematically optimizing the distance between the POI and the E3 ligase. The seven-carbon chain of this linker provides a significant span that can be crucial for establishing a productive ternary complex, while its flexibility can accommodate the conformational adjustments required for efficient ubiquitination. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of PROTACs.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery. The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a 7-aminoheptanoic acid-derived linker.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (with 7-carbon linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI PROTAC E3 Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex:f0->Poly_Ub_POI E2 E2-Ub E2->Ternary_Complex:f0 Ubiquitin Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation

The optimization of linker length is a critical step in PROTAC development. The following tables provide a summary of hypothetical quantitative data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. This data illustrates the impact of varying the aliphatic linker length, including a seven-carbon linker derived from 7-aminoheptanoic acid, on the degradation potency and cellular activity. In this example, the PROTACs are composed of the BRD4 ligand JQ1 and the Cereblon (CRBN) E3 ligase ligand pomalidomide.

Table 1: In Vitro Degradation of BRD4 by JQ1-Aliphatic-Pomalidomide PROTACs

PROTAC IDLinker (n-atoms)DC50 (nM) for BRD4 DegradationDmax (%) for BRD4 Degradation
PROTAC-C5515085
PROTAC-C7 7 50 95
PROTAC-C9912090
PROTAC-C111125080

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of BRD4-targeting PROTACs in MV-4-11 Cells

PROTAC IDLinker (n-atoms)IC50 (nM) for Cell Viability
PROTAC-C55200
PROTAC-C7 7 80
PROTAC-C99180
PROTAC-C1111300

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of a PROTAC utilizing a 7-aminoheptanoic acid linker.

Protocol 1: Synthesis of a BRD4-targeting PROTAC with a 7-Carbon Aliphatic Linker

This protocol describes the synthesis of a PROTAC where the carboxylic acid of 7-aminoheptanoic acid is coupled to an amine-functionalized POI ligand (e.g., an analogue of JQ1), and the amine of the linker is coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Synthesis_Workflow Synthetic Workflow for PROTAC-C7 Start Start Step1 Step 1: Boc Protection of 7-Aminoheptanoic Acid Start->Step1 Step2 Step 2: Amide Coupling with POI-Ligand-NH2 Step1->Step2 Step3 Step 3: Boc Deprotection Step2->Step3 Step4 Step 4: Amide Coupling with E3-Ligand-COOH Step3->Step4 Purification Purification (Prep-HPLC) Step4->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC-C7 Characterization->Final_PROTAC

General synthetic workflow for a PROTAC with a 7-carbon linker.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • POI-ligand with a terminal amine (e.g., JQ1-amine)

  • E3 ligase ligand with a terminal carboxylic acid (e.g., Pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Preparative HPLC system

Procedure:

  • Boc Protection of 7-Aminoheptanoic Acid:

    • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

    • Add NaHCO3 (3.0 eq) and stir until dissolved.

    • Add (Boc)2O (1.1 eq) and stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain Boc-7-aminoheptanoic acid.

  • Amide Coupling with POI-Ligand-NH2:

    • Dissolve Boc-7-aminoheptanoic acid (1.1 eq), POI-ligand-NH2 (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (20% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

  • Amide Coupling with E3-Ligand-COOH:

    • Dissolve the deprotected amine intermediate (1.0 eq), E3-ligand-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol describes the quantification of target protein degradation in cells treated with the synthesized PROTAC.

Western_Blot_Workflow Western Blotting Workflow Start Start Cell_Culture 1. Cell Seeding Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-Target & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis End End Analysis->End

Experimental workflow for Western Blot analysis.

Procedure:

  • Cell Culture and Treatment:

    • Seed the desired cell line (e.g., MV-4-11 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Separate equal amounts of total protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control antibody (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a versatile and readily available building block for the synthesis of PROTACs with aliphatic linkers. The seven-carbon chain provides a useful length for spanning the distance between a target protein and an E3 ligase, and its flexibility can aid in the formation of a productive ternary complex. The straightforward synthesis and amenability to standard peptide coupling chemistries make it an attractive option for the construction of PROTAC libraries to explore structure-activity relationships and optimize degradation potency. The detailed protocols provided herein offer a solid foundation for researchers to incorporate this linker into their PROTAC development programs.

Application Notes and Protocols: Polymerization of 7-Aminoheptanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymerization of 7-aminoheptanoic acid hydrochloride to synthesize Polyamide 7, also known as Nylon 7. The process involves a two-step procedure: the neutralization of the hydrochloride salt to the free amino acid, followed by melt polycondensation.

Introduction

7-Aminoheptanoic acid is a valuable monomer for the synthesis of Polyamide 7 (Nylon 7), a high-performance polymer with applications in various fields due to its excellent mechanical properties and thermal stability. The monomer is often supplied as a hydrochloride salt for improved stability and handling. This protocol details the necessary steps to convert the hydrochloride salt to the free amino acid and its subsequent polymerization.

Experimental Protocols

Part 1: Neutralization of this compound

This procedure outlines the conversion of this compound to 7-aminoheptanoic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or an equivalent base

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl) for pH adjustment

  • pH indicator paper or a pH meter

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in deionized water in a beaker.

  • Neutralization: While stirring, slowly add a stoichiometric amount of a base solution (e.g., 1M NaOH) to the dissolved amino acid hydrochloride. Monitor the pH of the solution. The target pH is the isoelectric point of 7-aminoheptanoic acid, which is approximately neutral.

  • Precipitation: As the solution is neutralized, the free 7-aminoheptanoic acid will precipitate out of the solution, as its solubility in water is lower than that of its hydrochloride salt.

  • Isolation: Collect the precipitated 7-aminoheptanoic acid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts, followed by a wash with cold ethanol to aid in drying.

  • Drying: Dry the purified 7-aminoheptanoic acid in a vacuum oven at a temperature below its melting point (approximately 192-195°C) until a constant weight is achieved.

Part 2: Melt Polycondensation of 7-Aminoheptanoic Acid

This protocol describes the polymerization of the synthesized 7-aminoheptanoic acid to Polyamide 7.

Materials:

  • Dry 7-aminoheptanoic acid (from Part 1)

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum outlet

  • Heating mantle or oil bath

  • High-vacuum pump

  • Temperature controller

Procedure:

  • Charging the Reactor: Place the dry 7-aminoheptanoic acid into the polymerization reactor.

  • Inert Atmosphere: Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to remove any air. Maintain a slow, continuous flow of nitrogen during the initial heating phase.

  • Heating and Melting: Begin heating the reactor to a temperature just above the melting point of 7-aminoheptanoic acid (approximately 200°C). Start mechanical stirring once the monomer has melted to ensure uniform heating.

  • Pre-polymerization: Maintain the temperature at around 220-230°C under a nitrogen atmosphere for 1-2 hours. During this stage, water is eliminated as a byproduct of the amide bond formation, leading to the formation of oligomers.

  • Polycondensation under Vacuum: Gradually increase the temperature to 260-270°C while slowly applying a vacuum to the reactor. The vacuum helps to remove the water byproduct, driving the polymerization reaction towards the formation of a high molecular weight polymer.

  • Final Polymerization: Continue the reaction under high vacuum (typically <1 torr) for 3-5 hours at 260-270°C. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.

  • Extrusion and Cooling: Once the desired viscosity is reached, the molten polymer can be extruded from the reactor under nitrogen pressure into a strand and cooled in a water bath.

  • Pelletizing: The cooled polymer strand can then be pelletized for further processing and characterization.

Data Presentation

The following table summarizes the typical experimental conditions and expected outcomes for the polymerization of 7-aminoheptanoic acid.

ParameterNeutralization StepMelt Polycondensation Step
Starting Material This compound7-Aminoheptanoic acid
Reagents Sodium hydroxide, Deionized water, Ethanol-
Solvent WaterNone (Melt)
Temperature Room Temperature200°C -> 270°C
Pressure AtmosphericAtmospheric (N2) -> High Vacuum (<1 torr)
Reaction Time 1-2 hours4-7 hours
Product 7-Aminoheptanoic acidPolyamide 7 (Nylon 7)
Typical Yield > 95%> 90%
Typical Molecular Weight (Mn) N/A15,000 - 30,000 g/mol
Typical Polydispersity Index (PDI) N/A1.8 - 2.5

Visualizations

experimental_workflow cluster_neutralization Part 1: Neutralization cluster_polymerization Part 2: Melt Polycondensation start_neutralization 7-Aminoheptanoic Acid Hydrochloride dissolution Dissolution in Water start_neutralization->dissolution neutralization Add Base (e.g., NaOH) to pH ~7 dissolution->neutralization precipitation Precipitation of Free Amino Acid neutralization->precipitation isolation Vacuum Filtration & Washing precipitation->isolation drying Drying in Vacuum Oven isolation->drying end_neutralization Pure 7-Aminoheptanoic Acid drying->end_neutralization start_polymerization 7-Aminoheptanoic Acid end_neutralization->start_polymerization Proceed to Polymerization charge_reactor Charge Reactor start_polymerization->charge_reactor inert_atmosphere Purge with N2 charge_reactor->inert_atmosphere heating_melting Heat to ~200°C inert_atmosphere->heating_melting pre_polymerization Pre-polymerization (220-230°C, N2) heating_melting->pre_polymerization polycondensation Polycondensation (260-270°C, Vacuum) pre_polymerization->polycondensation extrusion Extrusion & Cooling polycondensation->extrusion end_polymerization Polyamide 7 (Nylon 7) Pellets extrusion->end_polymerization

Figure 1: Experimental workflow for the synthesis of Polyamide 7 from this compound.

signaling_pathway monomer_hcl H₃N⁺-(CH₂)₆-COOH Cl⁻ (this compound) monomer_free H₂N-(CH₂)₆-COOH (7-Aminoheptanoic Acid) monomer_hcl->monomer_free Neutralization base Base (e.g., NaOH) water_salt H₂O + Salt (e.g., NaCl) monomer_free->water_salt Byproducts polymer -[NH-(CH₂)₆-CO]n- (Polyamide 7) monomer_free->polymer Polycondensation heat_vacuum Heat (Δ) Vacuum water_byproduct n H₂O polymer->water_byproduct Byproduct

Figure 2: Chemical transformation pathway from monomer to polymer.

Application Notes and Protocols for Incorporating 7-Aminoheptanoic Acid Hydrochloride into Biopolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid (7-AHA), a synthetic omega-amino acid, is a versatile building block in the development of advanced biopolymers.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an amino group separated by a six-carbon aliphatic chain, allows for its incorporation into a variety of polymeric structures, including peptides and polyamides.[1][2] This unique structure imparts flexibility and hydrophobicity, making it a valuable component for modifying the physicochemical properties of biopolymers. Applications are diverse, ranging from the synthesis of specialty polyamides (Nylon-7) to its use as a flexible linker in complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4][5] These application notes provide detailed protocols and data for the incorporation of 7-aminoheptanoic acid hydrochloride into various biopolymer systems.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

7-AHA can be incorporated into peptide sequences as a non-natural amino acid to introduce conformational flexibility, alter proteolytic stability, or act as a spacer arm. The following protocol outlines the manual Fmoc/tBu-based solid-phase peptide synthesis for incorporating a 7-AHA residue.

Experimental Protocol: Manual Fmoc-SPPS of a 7-AHA Containing Peptide

Materials:

  • Fmoc-7-aminoheptanoic acid

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • Standard protected amino acids (Fmoc-AA-OH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-7-Aminoheptanoic Acid:

    • Dissolve Fmoc-7-aminoheptanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.[6]

Quantitative Data: Peptide Synthesis
ParameterTypical ValueMethod of Analysis
Coupling Efficiency>99%Kaiser Test / UV-Vis Spectroscopy
Crude Peptide Purity60-80%RP-HPLC
Final Peptide Purity>95%RP-HPLC
Net Peptide Content70-90%Amino Acid Analysis (AAA)[7]
Identity ConfirmationCorrect MassMass Spectrometry (e.g., ESI-MS)

Note: Values can vary depending on the peptide sequence and synthesis conditions.

Workflow for SPPS of 7-AHA Containing Peptides

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH/HBTU/HOBt/DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Characterized Peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a 7-AHA containing peptide.

Synthesis of Polyamide-7 (Nylon-7) from 7-Aminoheptanoic Acid

7-Aminoheptanoic acid can undergo self-polycondensation to form polyamide-7, also known as Nylon-7. This bioplastic exhibits properties comparable to other nylons, with potential for biodegradability.

Experimental Protocol: Melt Polycondensation of 7-Aminoheptanoic Acid

Materials:

  • This compound

  • Sodium hydroxide (for neutralization)

  • Nitrogen gas (high purity)

  • High-temperature reactor with mechanical stirring and a nitrogen inlet/outlet

Procedure:

  • Monomer Preparation: Neutralize this compound with an equimolar amount of sodium hydroxide in water and then evaporate the water to obtain the free amino acid. Dry the monomer thoroughly under vacuum.

  • Polycondensation:

    • Place the dried 7-aminoheptanoic acid into the reactor.

    • Purge the reactor with high-purity nitrogen for 30 minutes to remove oxygen.

    • Heat the reactor to 220-260°C under a slow stream of nitrogen to initiate melt polycondensation.[8]

    • Water will be evolved as a byproduct. Continue the reaction for 4-6 hours.

    • Apply a vacuum in the final stage of the reaction (1-2 hours) to remove the remaining water and drive the polymerization to completion, increasing the molecular weight.

  • Polymer Isolation and Characterization:

    • Cool the reactor under nitrogen.

    • The resulting solid polyamide-7 can be removed from the reactor.

    • The polymer can be purified by dissolving in a suitable solvent (e.g., m-cresol) and precipitating in a non-solvent (e.g., methanol).

    • Characterize the polymer using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and gel permeation chromatography (GPC) to determine the molecular weight.

Quantitative Data: Properties of Polyamide-7 (Nylon-7)
PropertyTypical Value RangeMethod of Analysis
Melting Temperature (Tm)215 - 225 °CDifferential Scanning Calorimetry (DSC)[9][10]
Glass Transition (Tg)45 - 55 °CDSC / Dynamic Mechanical Analysis (DMA)
Tensile Strength50 - 80 MPaUniversal Testing Machine[8][11]
Elongation at Break20 - 200 %Universal Testing Machine[8]
Water Absorption (24h)1.5 - 2.5 %Gravimetric Analysis[8]
Biodegradation Time30 - 40 yearsEnvironmental Exposure Studies[12][13]

Note: These values are typical for nylons and can vary based on molecular weight, crystallinity, and processing conditions.

Workflow for Polyamide-7 Synthesis

Polyamide_Synthesis start Start: 7-AHA Monomer heating Heat to Melt (220-260°C) under Nitrogen start->heating polycondensation Polycondensation (4-6 hours) heating->polycondensation Water removal vacuum Apply Vacuum (1-2 hours) polycondensation->vacuum Increase MW cooling Cool under Nitrogen vacuum->cooling isolation Isolate and Purify Polyamide-7 cooling->isolation end End: Characterized Nylon-7 isolation->end

Caption: Workflow for the synthesis of Polyamide-7 via melt polycondensation.

Enzymatic Polymerization of 7-Aminoheptanoic Acid

Enzymatic polymerization offers a greener alternative to traditional chemical synthesis, proceeding under milder conditions. Lipases are commonly used enzymes for the synthesis of polyesters and polyamides.[1][14][15]

Experimental Protocol: Lipase-Catalyzed Synthesis of Polyamide-7

Materials:

  • 7-Aminoheptanoic acid

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)[1][15]

  • Organic solvent (e.g., diphenyl ether)

  • Nitrogen gas

Procedure:

  • Reaction Setup:

    • Add 7-aminoheptanoic acid and diphenyl ether to a reaction flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Add the immobilized lipase (typically 5-10% by weight of the monomer).

  • Enzymatic Polymerization:

    • Heat the mixture to 60-80°C under a nitrogen atmosphere with constant stirring.[1]

    • The reaction is typically carried out for 24-72 hours.

    • Water is a byproduct and should be removed, for example, by azeotropic distillation if a suitable solvent is used, or by carrying out the reaction under vacuum.

  • Polymer Isolation and Purification:

    • After the reaction, cool the mixture and add a solvent that dissolves the polymer but not the enzyme (e.g., m-cresol).

    • Separate the immobilized enzyme by filtration for potential reuse.

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

    • Wash the polymer and dry it under vacuum.

  • Characterization: Analyze the resulting polyamide-7 using FTIR, GPC, and DSC as described previously.

7-Aminoheptanoic Acid as a Linker in Bioconjugates

The flexible aliphatic chain of 7-AHA makes it an ideal linker in the design of bioconjugates, such as PROTACs, for targeted protein degradation.[3][16] The linker connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC molecule where 7-AHA could be a component of the linker.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with 7-AHA linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub transfer Ub Ubiquitin (Ub) Ub->Ternary_Complex recruited E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Proteasome->PROTAC releases Degradation Peptide Fragments Proteasome->Degradation degrades to

Caption: General mechanism of PROTAC-mediated protein degradation.[17][18][19]

Conclusion

This compound is a highly adaptable chemical entity for the modification and synthesis of biopolymers. Its integration into peptides via SPPS allows for the introduction of flexible spacers, while its self-polycondensation yields polyamide-7, a potentially biodegradable plastic. Furthermore, its application as a linker in sophisticated drug delivery systems like PROTACs highlights its importance in modern pharmaceutical development. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize 7-aminoheptanoic acid in their respective fields.

References

Application Notes and Protocols for the EDC/NHS Coupling of 7-Aminoheptanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted chemical method for covalently linking a carboxyl group to a primary amine, forming a stable amide bond.[1][2] This "zero-length" crosslinking chemistry is a cornerstone of bioconjugation, enabling the linkage of diverse molecules such as proteins, peptides, and small molecule linkers.[3]

7-Aminoheptanoic acid is a bifunctional molecule featuring a seven-carbon aliphatic chain with a terminal carboxylic acid and a primary amine.[4] This structure makes it a versatile linker in various applications, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system.[6] The linker component of a PROTAC, for which 7-aminoheptanoic acid is a suitable building block, is critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]

These application notes provide a detailed protocol for the coupling of 7-aminoheptanoic acid hydrochloride to a target molecule using EDC/NHS chemistry, with a focus on its application in the development of PROTACs for targeted protein degradation.

Chemical Principle

The EDC/NHS coupling reaction is a two-step process designed to efficiently form an amide bond while minimizing side reactions.[8]

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[1][8]

  • Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.[3] The NHS ester then readily reacts with a primary amine at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, with NHS being released as a byproduct.[9]

Quantitative Data Summary

The efficiency of EDC/NHS coupling reactions is influenced by several factors, including pH, reaction time, and the molar ratios of the reagents. The following tables provide recommended starting conditions and typical ranges for optimization. Please note that these are general guidelines, and optimal conditions may vary depending on the specific reactants.

Table 1: Optimal pH Conditions for EDC/NHS Coupling

StepRecommended pH RangeCommonly Used Buffer
Carboxyl Activation 4.5 - 6.0MES (2-(N-morpholino)ethanesulfonic acid)
Amine Coupling 7.2 - 8.5PBS (Phosphate-Buffered Saline) or Bicarbonate Buffer

Table 2: Recommended Molar Ratios of Reagents

ReagentRecommended Molar Excess (relative to the limiting reactant)Notes
EDC 1.5 - 10 foldA higher excess may be needed for dilute solutions or less reactive molecules.
NHS/Sulfo-NHS 1.5 - 10 foldTypically used in slight excess to EDC to ensure efficient conversion to the NHS ester.
This compound 1 - 20 foldThe optimal ratio depends on the desired degree of labeling and the concentration of the reactants.

Table 3: Illustrative Reaction Parameters and Expected Outcomes

ParameterCondition 1Condition 2Condition 3
Target Molecule Protein (e.g., Antibody)Small Molecule (with amine)Surface (amine-functionalized)
7-Aminoheptanoic Acid HCl (Molar Excess) 10x1.5x20x
EDC:NHS Molar Ratio 2:11.5:13:1
Activation Time (minutes) 153015
Coupling Time (hours) 24Overnight at 4°C
Typical Conjugation Efficiency 40-60%70-90%High surface density

Note: The data in Table 3 are illustrative and represent typical outcomes for EDC/NHS coupling reactions. Actual results will vary based on the specific properties of the reactants and reaction conditions.

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of this compound to a primary amine-containing molecule.

Materials
  • This compound

  • Molecule with a primary amine (e.g., protein, peptide, or functionalized small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 100 mM Phosphate Buffer or Bicarbonate Buffer, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous DMSO or DMF (if needed to dissolve reactants)

  • Desalting column or dialysis cassette for purification

Protocol 1: Activation of 7-Aminoheptanoic Acid and Coupling to an Amine-Containing Molecule

This protocol is suitable for when the carboxyl group on 7-aminoheptanoic acid is to be activated and then reacted with a molecule containing a primary amine.

Step 1: Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3]

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF, or directly in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[9]

  • Dissolve this compound in Activation Buffer.

  • Dissolve the amine-containing molecule in Coupling Buffer.

Step 2: Activation of 7-Aminoheptanoic Acid

  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. Refer to Table 2 for recommended molar ratios.

  • Mix the components thoroughly and incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 3: Coupling Reaction

  • Immediately add the amine-containing molecule solution to the activated 7-aminoheptanoic acid solution.

  • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary. The presence of the hydrochloride salt on the unreacted amine of 7-aminoheptanoic acid will make the solution acidic.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[8]

Step 5: Purification

  • Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_quenching Step 4: Quenching cluster_purification Step 5: Purification prep_edc Prepare fresh EDC/NHS Solution activation Mix 7-Aminoheptanoic Acid, EDC, and NHS Incubate 15-30 min @ RT prep_edc->activation prep_amino Dissolve 7-Aminoheptanoic Acid HCl in Activation Buffer prep_amino->activation prep_target Dissolve Amine-Molecule in Coupling Buffer coupling Add Amine-Molecule Adjust pH to 7.2-8.0 Incubate 2-4h @ RT or overnight @ 4°C prep_target->coupling activation->coupling quenching Add Quenching Solution Incubate 15-30 min @ RT coupling->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification

Caption: Workflow for the two-step EDC/NHS coupling of 7-aminoheptanoic acid.

Signaling Pathway Example: PROTAC-mediated Degradation of BCR-ABL

7-Aminoheptanoic acid can serve as a linker in the development of PROTACs targeting the oncogenic fusion protein BCR-ABL, which is a driver of Chronic Myeloid Leukemia (CML).[10][11] The PROTAC brings BCR-ABL into proximity with an E3 ubiquitin ligase (e.g., Cereblon or VHL), leading to its ubiquitination and subsequent degradation by the proteasome.[12][13] This degradation inhibits downstream signaling pathways that promote cell proliferation and survival, such as the STAT5, MAPK, and PI3K/Akt pathways.[10]

G cluster_protac PROTAC Action cluster_signaling Downstream Signaling Inhibition protac PROTAC (with 7-Aminoheptanoic Acid Linker) ternary_complex Ternary Complex protac->ternary_complex bcr_abl BCR-ABL bcr_abl->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation BCR-ABL Degradation proteasome->degradation degradation->bcr_abl_signaling inhibits stat5 STAT5 proliferation Cell Proliferation & Survival stat5->proliferation mapk MAPK mapk->proliferation pi3k_akt PI3K/Akt pi3k_akt->proliferation bcr_abl_signaling->stat5 activates bcr_abl_signaling->mapk activates bcr_abl_signaling->pi3k_akt activates

Caption: PROTAC-mediated degradation of BCR-ABL and inhibition of downstream signaling.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of custom peptides. The incorporation of non-natural amino acids, such as 7-Aminoheptanoic acid (Aha), offers a versatile strategy to introduce flexible linkers or spacers within a peptide sequence. This modification can be crucial for altering the peptide's conformational properties, improving biological activity, and developing peptide-drug conjugates. This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-7-Aminoheptanoic acid into peptides using Fmoc-based SPPS.

Fmoc-7-Aminoheptanoic acid serves as a valuable building block in peptide synthesis, providing a stable and flexible aliphatic spacer.[1] Its use is particularly beneficial in the design of peptide-based therapeutics, where precise control over the distance between active domains or moieties is required.[1]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of a model peptide containing a 7-Aminoheptanoic acid linker. The model peptide, designated as Pep-Aha, has the sequence Ac-Tyr-Gly-Gly-Phe-Leu-Aha-Arg-Arg-Gln-NH₂.

Table 1: Reagents for Peptide Synthesis

ReagentSupplierPurity
Rink Amide MBHA ResinVarious100-200 mesh, 0.5 mmol/g
Fmoc-Gln(Trt)-OHVarious>99%
Fmoc-Arg(Pbf)-OHVarious>99%
Fmoc-7-Aminoheptanoic acidVarious≥ 98% (HPLC)[1]
Fmoc-Leu-OHVarious>99%
Fmoc-Phe-OHVarious>99%
Fmoc-Gly-OHVarious>99%
Fmoc-Tyr(tBu)-OHVarious>99%
Acetic AnhydrideVariousReagent Grade
PiperidineVariousReagent Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
HATUVarious>98%
HBTUVarious>98%
N,N-Diisopropylethylamine (DIPEA)VariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl etherVariousACS Grade

Table 2: Coupling Efficiency and Time for Pep-Aha Synthesis

Amino Acid/ModificationCoupling ReagentActivation Time (min)Coupling Time (min)Coupling Efficiency (%)
Fmoc-Gln(Trt)-OHHATU/DIPEA230>99
Fmoc-Arg(Pbf)-OHHATU/DIPEA245>99
Fmoc-Arg(Pbf)-OHHATU/DIPEA245>99
Fmoc-7-Aminoheptanoic acidHBTU/DIPEA260>98
Fmoc-Leu-OHHBTU/DIPEA245>99
Fmoc-Phe-OHHBTU/DIPEA245>99
Fmoc-Gly-OHHBTU/DIPEA230>99
Fmoc-Gly-OHHBTU/DIPEA230>99
Fmoc-Tyr(tBu)-OHHBTU/DIPEA245>99
Acetic AnhydrideN/AN/A20>99

Table 3: Final Peptide Yield and Purity

PeptideCrude Yield (mg)Overall Yield (%)Purity after Purification (%)
Pep-Aha15575>98

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide incorporating Fmoc-7-Aminoheptanoic acid.

Protocol 1: Resin Swelling and Preparation
  • Resin Swelling: Place 0.2 mmol of Rink Amide MBHA resin in a reaction vessel. Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[1]

  • Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Piperidine Treatment: Add 10 mL of 20% piperidine in DMF to the swollen resin.

  • First Deprotection: Agitate the mixture for 5 minutes at room temperature.

  • Solvent Drain: Drain the piperidine solution.

  • Second Deprotection: Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling

Standard Amino Acid Coupling (e.g., using HBTU):

  • Activation Mixture Preparation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA to the solution.[2]

  • Activation: Gently swirl the mixture for 2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for the time specified in Table 2 at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

Coupling of Fmoc-7-Aminoheptanoic acid:

The coupling of Fmoc-7-Aminoheptanoic acid can be achieved efficiently using standard coupling reagents such as HBTU or HATU. Due to its flexible nature and lack of steric hindrance from a side chain, coupling times are generally comparable to those for simple amino acids like glycine or alanine.

Protocol 4: N-terminal Acetylation (Capping)
  • After the final Fmoc deprotection, wash the resin with DMF (3 x 10 mL).

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:2:7 v/v/v).

  • Add the capping solution to the resin and agitate for 20 minutes at room temperature.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 5: Peptide Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.2 mmol of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide under vacuum.

Protocol 6: Peptide Purification by HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC System: Use a preparative reverse-phase HPLC system with a C18 column.[3]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient Elution: Purify the peptide using a linear gradient of increasing Mobile Phase B concentration. An initial gradient of 5-65% B over 60 minutes is a good starting point.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide.

Visualizations

Experimental Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. DMF Wash Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Washing1->Coupling Washing2 5. DMF Wash Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Capping 7. N-terminal Acetylation (Optional) Final_Deprotection->Capping Cleavage 8. Cleavage from Resin (TFA/TIS/H2O) Capping->Cleavage Purification 9. HPLC Purification Cleavage->Purification Final_Peptide 10. Purified Peptide Purification->Final_Peptide Coupling_Reagent_Selection Start Select Coupling Reagent Standard Standard Coupling Start->Standard Difficult Difficult Coupling (Steric Hindrance, Aggregation) Start->Difficult HBTU HBTU (Cost-effective, reliable) Standard->HBTU HATU HATU (Higher efficiency, faster) Difficult->HATU Aha Fmoc-7-Aminoheptanoic acid Aha->Standard Generally considered non-hindered CPP_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CPP Cell-Penetrating Peptide (e.g., Pep-Aha) Membrane_Binding 1. Electrostatic Interaction with Cell Surface CPP->Membrane_Binding Internalization 2. Internalization Membrane_Binding->Internalization Endosome Endosome Internalization->Endosome Endocytosis Escape 3. Endosomal Escape Endosome->Escape Cytosol Cytosolic Delivery of Cargo Escape->Cytosol

References

Application Note: Comprehensive Analytical Methods for Characterizing the Purity of 7-Aminoheptanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Aminoheptanoic acid hydrochloride is a key amino acid derivative utilized in various biochemical applications, including as a building block in peptide synthesis and pharmaceutical development.[1] Its purity is critical for ensuring the desired efficacy, safety, and reproducibility in research and manufacturing. This application note provides a comprehensive overview of the analytical methods and detailed protocols for characterizing the purity of this compound, covering identity, assay of the active ingredient, and the quantification of organic impurities, inorganic impurities, and water content. An orthogonal approach, using multiple analytical techniques, is essential for a complete purity profile.

Overall Analytical Strategy

A multi-faceted approach is employed to ensure a thorough characterization of this compound purity. This involves a combination of chromatographic, spectroscopic, and titrimetric methods, each providing distinct information about the sample's composition. The general workflow for purity assessment is outlined below.

G cluster_0 Purity Assessment Workflow Sample 7-Aminoheptanoic Acid HCl Sample Identity Identity Confirmation (¹H NMR, FTIR) Sample->Identity Assay Assay & Organic Impurities (HPLC) Sample->Assay Water Water Content (Karl Fischer Titration) Sample->Water Inorganic Inorganic Impurities (Residue on Ignition) Sample->Inorganic Report Final Purity Calculation & Certificate of Analysis Assay->Report Water->Report Inorganic->Report

Caption: Overall Purity Assessment Workflow.

Chromatographic Methods

Chromatographic techniques are powerful for separating the main component from any structurally related organic impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

HPLC is a primary method for determining the purity (assay) and quantifying related organic impurities. Due to the lack of a strong chromophore in 7-aminoheptanoic acid, pre-column derivatization is typically required for sensitive UV or fluorescence detection.[2][3]

Experimental Protocol: HPLC with Pre-column Derivatization

  • Principle: The primary amino group of 7-aminoheptanoic acid reacts with o-phthaldialdehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative. This allows for sensitive detection.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler with derivatization capability, column thermostat, and fluorescence detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[3]

  • Reagents and Mobile Phase:

    • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[3]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).[3]

    • Derivatization Reagent (OPA): Prepare according to standard methods.

    • Diluent: 0.1 M Hydrochloric Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 40 °C[3]

    • Injection Volume: 10 µL

    • Fluorescence Detection: Excitation: 338 nm, Emission: 450 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 2
      15.0 50
      18.0 100
      20.0 100
      20.1 2

      | 25.0 | 2 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution: Prepare in the same manner as the Standard Solution.

  • Derivatization and Analysis Workflow: The autosampler performs the pre-column derivatization by mixing the sample with the OPA reagent before injection.

G prep Sample Preparation Accurately weigh sample Dissolve in Diluent deriv Autosampler Derivatization Mix sample with OPA Reagent prep->deriv inject HPLC Injection Inject derivatized sample onto C18 column deriv->inject sep Chromatographic Separation Gradient elution with Mobile Phases A & B inject->sep detect Fluorescence Detection Ex: 338 nm Em: 450 nm sep->detect analyze Data Analysis Integrate peaks Calculate Assay vs. Standard Quantify Impurities detect->analyze

Caption: HPLC Analysis Workflow.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid method used for qualitative impurity assessment and can be semi-quantitative. It is effective for detecting non-volatile impurities.[4]

Experimental Protocol: TLC

  • Principle: Components are separated based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Amino acids are visualized by spraying with a reagent like ninhydrin.[5]

  • Materials:

    • TLC Plate: Silica gel 60 F254.

    • Mobile Phase: n-Butanol, Glacial Acetic Acid, and Water (12:3:5 v/v/v).[5]

    • Developing Reagent: 0.2% Ninhydrin in ethanol.[6]

    • Sample Solution: 10 mg/mL in water.

    • Standard Solution: 10 mg/mL reference standard in water.

  • Procedure:

    • Pour the mobile phase into the TLC chamber and allow it to saturate for at least 30 minutes.[5]

    • Spot 2 µL of the sample and standard solutions on the baseline of the TLC plate.

    • Place the plate in the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.[5]

    • Remove the plate, mark the solvent front, and dry it completely.

    • Spray the plate evenly with the ninhydrin reagent and heat at 105 °C for 5-10 minutes until colored spots appear.[5]

    • Compare the impurity spots in the sample lane to the main spot in the standard lane.

Spectroscopic and Other Methods

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for unequivocal identification and can also be used for quantitative purity assessment against a certified internal standard. For the hydrochloride salt, the spectrum will confirm the presence of the ammonium proton.[7]

Experimental Protocol: ¹H NMR

  • Principle: The chemical structure is confirmed by the chemical shifts, splitting patterns, and integration of proton signals.

  • Procedure:

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 0.7 mL of Deuterium Oxide (D₂O).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher instrument.

    • Expected Signals: Protons on the alkyl chain will show characteristic multiplets. The protonated amine may appear as a broad signal or exchange with the solvent.[7] The signals will differ slightly from the free base due to the protonation of the amine group. A typical spectrum of the free acid shows purity of ≥98.0%.[8]

Karl Fischer Titration for Water Content

This is the standard method for the specific determination of water content in a substance.[9][10] Purity is often calculated on an anhydrous basis, making this a critical test.[1]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Principle: The titration is based on the quantitative reaction of water with iodine and sulfur dioxide in a suitable solvent.[10]

  • Instrumentation: Karl Fischer Titrator (Volumetric).

  • Procedure:

    • Add a suitable volume of methanol to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to neutralize residual water.

    • Accurately weigh approximately 150-250 mg of the sample and add it to the vessel.

    • Stir to dissolve and titrate with the Karl Fischer reagent to the electrometric endpoint.[11]

    • The water content is calculated based on the volume of titrant consumed and its previously determined water equivalence factor.

Residue on Ignition (Sulfated Ash)

This test measures the amount of inorganic impurities in an organic substance.[12]

Experimental Protocol: Residue on Ignition

  • Principle: The sample is incinerated with sulfuric acid, which converts metal salts and oxides to their more stable sulfate forms. The remaining non-volatile residue is weighed.[13]

  • Procedure:

    • Ignite a suitable crucible (e.g., porcelain or platinum) at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.[12]

    • Accurately weigh 1-2 g of the sample into the crucible.[14]

    • Moisten the sample with 1 mL of concentrated sulfuric acid.

    • Heat gently until the substance is thoroughly charred.

    • Cool, moisten the residue again with a small amount of sulfuric acid, and heat until white fumes are no longer evolved.[12]

    • Ignite in a muffle furnace at 600 ± 50 °C until all carbon has been consumed.[12]

    • Cool the crucible in a desiccator to room temperature and weigh.

    • Calculate the percentage of residue.

Data Presentation

Quantitative data from the various analytical methods should be summarized for a clear purity profile.

Table 1: Summary of Analytical Methods and Purpose

Analytical Method Parameter Measured Purpose
¹H NMR / FTIR Chemical Structure / Functional Groups Identity Confirmation
HPLC-FLD % Area of Main Peak Assay (Purity)
HPLC-FLD % Area of Other Peaks Related Organic Impurities
Karl Fischer Titration % Water Water Content
Residue on Ignition % Ash Inorganic Impurities

| Melting Point | Melting Range | Physical Property & Purity Indicator |

Table 2: Example Quantitative Purity Analysis Data

Test Method Specification Example Result
Assay HPLC ≥ 98.0% (on anhydrous basis) 99.7%
Water Content Karl Fischer Titration ≤ 1.0% 0.25%[8]
Residue on Ignition USP <281> ≤ 0.2% 0.08%
Individual Impurity HPLC ≤ 0.1% < 0.05%

| Total Impurities | HPLC | ≤ 0.5% | 0.15% |

Conclusion

The comprehensive characterization of this compound purity requires the application of multiple orthogonal analytical techniques. HPLC is the method of choice for assay and related substances, while Karl Fischer titration and Residue on Ignition are essential for determining water content and inorganic impurities, respectively. Spectroscopic methods like NMR and FTIR provide confirmation of the compound's identity. Together, these methods provide a robust quality control framework, ensuring the material is suitable for its intended high-purity applications in research and development.

References

Application Notes and Protocols for 7-Aminoheptanoic Acid Hydrochloride in Drug Formulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Aminoheptanoic acid hydrochloride, a versatile bifunctional molecule, in modern drug formulation and delivery systems. Its primary applications lie in its use as a flexible alkyl linker in Proteolysis Targeting Chimeras (PROTACs), a spacer in Antibody-Drug Conjugates (ADCs), and as a component in peptide synthesis to modulate physicochemical properties.

Physicochemical Properties

7-Aminoheptanoic acid and its hydrochloride salt possess distinct properties that are crucial for their application in drug development.

Property7-Aminoheptanoic AcidThis compoundReference
Molecular Formula C₇H₁₅NO₂C₇H₁₅NO₂·HCl[1][2]
Molecular Weight 145.20 g/mol 181.66 g/mol [1][2]
Appearance White to almost white powder or crystalWhite to light yellow crystalline powder[1][3]
Melting Point 192-195 °CNot specified[1]
Solubility Soluble in waterExcellent solubility in water[2][3]
Storage Conditions Room Temperature2 - 8 °C[1][2]

Application in PROTACs as an Alkyl Linker

7-Aminoheptanoic acid serves as a common C7 alkyl linker in the design of PROTACs. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation and stability of the ternary complex between the target protein and the E3 ligase.[4][5]

The optimal linker length is target-dependent, and empirical testing is crucial.[4] The following tables summarize data from studies on the impact of alkyl chain length on the degradation of different target proteins.

Table 2.1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [5]

Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
9>1000<20
12~500~60
16 ~100 >80
19~500~50
21>1000<30

Table 2.2: Impact of Linker Length on the Degradation of TBK1 [6]

Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
< 12No degradationN/A
12-29Submicromolar>75
21 3 96
2929276

This protocol outlines the synthesis of a PROTAC using a pre-functionalized pomalidomide with a 7-carbon amine linker.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with carboxylic acid) Activation Carboxylic Acid Activation (HATU, DIPEA in DMF) POI_Ligand->Activation Pomalidomide_Linker Pomalidomide-C7-NH2 Coupling Amide Bond Formation (Stir at RT, 12-16h) Pomalidomide_Linker->Coupling Activation->Coupling Purification Purification (Preparative HPLC) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC via amide coupling.

Materials:

  • Protein of Interest (POI) ligand with a carboxylic acid functional group

  • Pomalidomide-C7-NH2

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Preparative HPLC system

Procedure:

  • In a reaction vial, dissolve the POI ligand (1.0 equivalent) and Pomalidomide-C7-NH2 (1.1 equivalents) in anhydrous DMF.[7]

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.[7]

  • Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.[7]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC.[7]

Application in Peptide Synthesis

7-Aminoheptanoic acid can be incorporated into peptides using standard Solid-Phase Peptide Synthesis (SPPS) protocols to act as a flexible spacer or to modify the peptide's overall hydrophobicity.

This protocol describes the manual incorporation of Fmoc-7-aminoheptanoic acid into a peptide chain on a solid support using Fmoc/tBu chemistry.

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Start Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-7-aminoheptanoic acid

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[8]

  • Cold diethyl ether

Procedure:

Fmoc Deprotection:

  • Swell the resin in DMF for 15-30 minutes.[8]

  • Drain the DMF and add the deprotection solution (20% piperidine in DMF).

  • Agitate the mixture for 5-10 minutes. Repeat this step once.[8]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[8]

Coupling of Fmoc-7-aminoheptanoic acid:

  • In a separate vessel, dissolve Fmoc-7-aminoheptanoic acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.[8]

  • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.[8]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes. Monitor the reaction for completion using a Kaiser test.[8]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[8]

Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.[8]

  • In a well-ventilated fume hood, add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.[8][9]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[8]

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Application in Antibody-Drug Conjugates (ADCs)

7-Aminoheptanoic acid can be used as a component of the linker in ADCs to connect the antibody to the cytotoxic payload. The linker's properties, including its length and hydrophobicity, can influence the stability, solubility, and overall efficacy of the ADC.[10][11] Alkyl linkers like the one derived from 7-aminoheptanoic acid are valued for their synthetic tractability and metabolic stability.[12]

The hydrophobicity of the linker-payload can significantly impact the physical stability of an ADC, with more hydrophobic linkers potentially leading to a higher propensity for aggregation.[11][] The inclusion of hydrophilic components, such as PEG units, within the linker can improve solubility and pharmacokinetic properties.[]

Table 4.1: General Trends of Linker Properties on ADC Characteristics

Linker PropertyImpact on ADCReference
Increased Hydrophobicity May decrease solubility and increase aggregation propensity. Can enhance cell membrane permeability.[11][]
Increased Hydrophilicity (e.g., PEGylation) Improves solubility, reduces aggregation, and can prolong plasma half-life.[]
Linker Length Affects steric hindrance around the payload and can influence the efficiency of payload release.[14]

This protocol describes a general method for conjugating a drug containing a primary or secondary amine to a linker derived from 7-aminoheptanoic acid, which is then ready for attachment to an antibody.

Experimental Workflow for Drug-Linker Synthesis

Drug_Linker_Synthesis Linker_COOH Fmoc-7-aminoheptanoic acid Activation_Linker Activate Carboxyl Group (e.g., HATU, DIPEA) Linker_COOH->Activation_Linker Drug_NH2 Amine-containing Drug (e.g., MMAE) Coupling_Drug Couple to Drug (Amide bond formation) Drug_NH2->Coupling_Drug Activation_Linker->Coupling_Drug Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Coupling_Drug->Fmoc_Deprotection Purification_DL Purification (HPLC) Fmoc_Deprotection->Purification_DL Drug_Linker_NH2 Drug-Linker-NH2 Purification_DL->Drug_Linker_NH2

Synthesis of an amine-terminated drug-linker construct.

Materials:

  • Fmoc-7-aminoheptanoic acid

  • Amine-containing cytotoxic drug (e.g., Monomethyl auristatin E - MMAE)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • 20% Piperidine in DMF

  • Reverse-phase HPLC system

Procedure:

  • Activation of Fmoc-7-aminoheptanoic acid: Dissolve Fmoc-7-aminoheptanoic acid (1.1 equivalents) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature.

  • Conjugation to the Drug: Add the amine-containing drug (1.0 equivalent) to the activated linker solution. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions of acid, base, and brine. Dry the organic layer and purify the crude product by flash chromatography or preparative HPLC to yield the Fmoc-protected drug-linker conjugate.

  • Fmoc Deprotection: Dissolve the purified Fmoc-protected drug-linker in DMF and add 20% piperidine. Stir for 30 minutes at room temperature.

  • Final Purification: Remove the piperidine adducts by purification on a reverse-phase HPLC to obtain the final amine-terminated drug-linker conjugate. This product can then be further functionalized for conjugation to an antibody.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize reaction conditions, concentrations, and purification methods for their specific applications and molecules. All work should be performed in a properly equipped laboratory, following all relevant safety precautions.

References

Application Notes and Protocols for Amide Bond Formation Using 7-Aminoheptanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its linear seven-carbon chain provides a flexible spacer, and its terminal amino and carboxylic acid groups are readily available for forming amide linkages, making it an ideal component for modifying peptide backbones, creating linkers in antibody-drug conjugates, and synthesizing polymers. These application notes provide a detailed overview of the reaction mechanism and practical protocols for utilizing 7-aminoheptanoic acid hydrochloride in amide bond formation.

As 7-aminoheptanoic acid is often supplied as a hydrochloride salt, the protonated amino group must be neutralized to render it nucleophilic for the amide coupling reaction. This is typically achieved by the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[1]

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.[2] This is commonly accomplished using coupling reagents. This document will focus on two widely used classes of coupling reagents: carbodiimides, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Mechanisms

Carbodiimide-Mediated Coupling (EDC/NHS)

The use of EDC is a popular method for amide bond formation due to the water-solubility of the reagent and its urea byproduct, which simplifies purification.[3] The mechanism involves two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of a carboxylic acid (e.g., a fatty acid) to form a highly reactive O-acylisourea intermediate.[4]

  • Nucleophilic Attack and Amide Bond Formation: This intermediate can be directly attacked by the deprotonated amino group of 7-aminoheptanoic acid. However, the O-acylisourea intermediate is unstable and can rearrange. To improve efficiency and reduce side reactions, an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often included. EDC couples NHS to the carboxyl group, forming a more stable NHS ester. This semi-stable intermediate then readily reacts with the primary amine to form a stable amide bond.[2]

EDC_NHS_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Amide Amide Product NHS_Ester->Amide + 7-AHA 7AHA 7-Aminoheptanoic Acid (deprotonated) HATU_Mechanism cluster_activation Step 1: Active Ester Formation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU HATU->Active_Ester Base Base (DIEA) Base->Active_Ester Amide Amide Product Active_Ester->Amide + 7-AHA 7AHA 7-Aminoheptanoic Acid (deprotonated) EDC_Workflow Start Start Dissolve Dissolve Carboxylic Acid & 7-AHA·HCl in DMF/DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_DIEA Add DIEA Cool->Add_DIEA Add_Reagents Add NHS and EDC·HCl Add_DIEA->Add_Reagents React Warm to RT, Stir 8-24h Add_Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification Workup->Purify End End Purify->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of 7-Aminoheptanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of 7-Aminoheptanoic acid hydrochloride in their experiments.

Troubleshooting Guide

An incomplete coupling reaction can be a significant setback. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Positive Kaiser test or other monitoring methods indicate incomplete coupling of this compound.

A positive Kaiser test (indicated by a blue color) signals the presence of unreacted primary amines, meaning the coupling reaction is not complete.[1][2]

Initial Steps:

  • Confirm the basics:

    • Reagent Quality: Ensure all reagents, including this compound, coupling agents, and solvents, are of high purity and not degraded.

    • Stoichiometry: Double-check the molar equivalents of all reactants. It is common to use an excess of the amino acid and coupling reagent.[1]

Workflow for Troubleshooting Incomplete Coupling:

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) re_eval Re-evaluate Reaction Conditions start->re_eval double_coupling Perform a Second Coupling (Double Coupling) re_eval->double_coupling If conditions seem optimal optimize Optimize Coupling Protocol re_eval->optimize If conditions can be improved proceed Proceed to Next Step in Synthesis double_coupling->proceed If negative investigate Investigate Further double_coupling->investigate If still positive capping Cap Unreacted Amines (e.g., with Acetic Anhydride) capping->proceed end Successful Coupling proceed->end investigate->capping optimize->double_coupling G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Post-Reaction prep_resin 1. Swell and deprotect the resin prep_aa 2. Prepare amino acid solution prep_resin->prep_aa activate 3. Add coupling agents (EDC, HOBt) prep_aa->activate couple 4. React for 1-4 hours activate->couple wash 5. Wash the resin couple->wash monitor 6. Monitor completion (Kaiser Test) wash->monitor

References

Technical Support Center: Optimizing Polymerization of 7-Aminoheptanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the polymerization of 7-aminoheptanoic acid hydrochloride into high-quality poly(7-heptanamide), also known as Nylon-7.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound?

A1: The primary methods for polymerizing this compound include melt polymerization, solid-state polymerization (SSP), and solution polymerization. Melt polymerization is a common industrial method where the monomer is heated above its melting point in an inert atmosphere. Solid-state polymerization is a post-polymerization technique used to increase the molecular weight of the polymer by heating the solid polymer under vacuum or in a stream of inert gas. Solution polymerization involves dissolving the monomer in a suitable solvent and conducting the polymerization in the liquid phase, which can offer better control over the reaction conditions.

Q2: Why is my final polymer discolored (yellow or brown)?

A2: Discoloration in polyamides like Nylon-7 is often caused by thermo-oxidative degradation.[1] This can occur at the high temperatures used during melt polymerization. The presence of oxygen, even in trace amounts, can lead to the formation of chromophoric groups in the polymer chain.[1][2] Other potential causes include impurities in the monomer and reactions with certain catalysts.

Q3: How can I control the molecular weight of the resulting polymer?

A3: Controlling the molecular weight of poly(7-heptanamide) is crucial for its final properties. Several methods can be employed:

  • Stoichiometric Control: In step-growth polymerization, precise control of the monomer stoichiometry is key. However, for a single monomer like 7-aminoheptanoic acid, this is inherent.

  • Addition of Monofunctional Reagents: Introducing a small amount of a monofunctional compound (e.g., a monoamine or a monocarboxylic acid) will act as a chain stopper, limiting the final molecular weight.[3]

  • Reaction Time and Temperature: Higher temperatures and longer reaction times generally lead to higher molecular weights, up to a certain point where degradation may become significant.[4]

  • Solid-State Polymerization: This technique is specifically used to increase the molecular weight of the prepolymer obtained from melt polymerization.

Q4: What is the role of the hydrochloride in the monomer?

A4: The hydrochloride salt of 7-aminoheptanoic acid protects the amine group from unwanted side reactions. During the initial heating phase of polymerization, the hydrochloric acid is typically driven off as a gas, liberating the free amino acid to undergo polycondensation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the polymerization of this compound.

Problem 1: Low Polymer Yield

Possible Cause Troubleshooting Step Expected Outcome
Incomplete removal of HClEnsure adequate heating and inert gas flow during the initial stage of polymerization to drive off HCl gas.The equilibrium will shift towards polymer formation, increasing the yield.
Inadequate reaction time or temperatureOptimize reaction time and temperature based on literature values and experimental trials. Refer to the experimental protocols below.Increased conversion of monomer to polymer.
Presence of impurities in the monomerPurify the this compound monomer before polymerization. Recrystallization is a common method.[5]Reduced side reactions and improved polymerization efficiency.
Premature termination of polymerizationEnsure a high-purity, oxygen-free inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and chain termination.Higher molecular weight and improved yield.

Problem 2: Polymer Discoloration (Yellowing)

Possible Cause Troubleshooting Step Expected Outcome
Thermo-oxidative degradation- Maintain a strict inert atmosphere (high-purity nitrogen or argon).- Use the minimum effective polymerization temperature.- Add antioxidants (e.g., hindered phenols or phosphites) to the reaction mixture.A whiter, less discolored polymer.
Impurities in the monomerPurify the monomer to remove impurities that may act as catalysts for degradation reactions.Reduced formation of chromophores.
Reaction with catalyst residuesIf using a catalyst, ensure it is one that does not promote discoloration. Some metal-based catalysts can cause yellowing.A polymer with improved color.

Problem 3: Low Molecular Weight

Possible Cause Troubleshooting Step Expected Outcome
Presence of monofunctional impuritiesEnsure high purity of the monomer.The polymer chains can grow to a higher degree of polymerization.
Inefficient removal of water byproductApply a high vacuum during the later stages of melt polymerization to effectively remove water and drive the reaction to completion.Increased molecular weight.
Insufficient reaction time or temperatureIncrease the reaction time and/or temperature within the optimal range to allow for further chain growth.Higher average molecular weight.
Chain degradation at high temperaturesAvoid excessively high temperatures that can lead to polymer chain scission.Preservation of the polymer chains and higher final molecular weight.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the polymerization of ω-amino acids to form polyamides. Note that specific optimal conditions for this compound may require some empirical optimization.

Table 1: Melt Polymerization Conditions for Polyamides

ParameterValueReference
Temperature Range220-280 °CGeneral Polyamide Synthesis
Initial Reaction Time (Atmospheric Pressure)1-2 hoursGeneral Polyamide Synthesis
High Vacuum Stage Time2-4 hoursGeneral Polyamide Synthesis
Inert GasNitrogen or ArgonGeneral Polyamide Synthesis
Typical Catalyst (optional)Phosphorous acid, sodium hypophosphite[6]

Table 2: Solid-State Polymerization (SSP) Conditions for Polyamides

ParameterValueReference
Temperature Range180-220 °C (below melting point)[7]
Time6-24 hours[7]
AtmosphereHigh Vacuum or Inert Gas Flow[7]
Starting MaterialPre-polymer from melt polymerization[7]

Experimental Protocols

Protocol 1: Melt Polymerization of this compound

  • Monomer Preparation: Dry the this compound in a vacuum oven at 80°C for 12 hours to remove any residual moisture.

  • Reactor Setup: Place the dried monomer (e.g., 100 g) into a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser connected to a vacuum line.

  • Initial Heating and HCl Removal: Purge the reactor with high-purity nitrogen for 30 minutes. Begin heating the reactor to 220-230°C with gentle stirring. As the monomer melts, HCl gas will be evolved. Continue heating under a nitrogen blanket for 1-2 hours until the evolution of HCl ceases.

  • Polycondensation under Vacuum: Gradually apply a vacuum (e.g., <1 torr) to the reactor while increasing the temperature to 250-260°C. The removal of water, the byproduct of condensation, will drive the polymerization.

  • Monitoring Viscosity: Continue the reaction under vacuum for 2-4 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed through the torque on the mechanical stirrer).

  • Polymer Recovery: Once the desired viscosity is reached, cool the reactor under nitrogen. The solid polymer can then be removed from the reactor.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol). The purified polymer should be dried in a vacuum oven.

Protocol 2: Solid-State Polymerization (SSP) of Poly(7-heptanamide)

  • Preparation of Pre-polymer: Obtain a low-molecular-weight poly(7-heptanamide) pre-polymer from the melt polymerization protocol described above. The pre-polymer should be ground into a fine powder.

  • SSP Reactor Setup: Place the powdered pre-polymer into a suitable SSP reactor that allows for heating under a high vacuum or a continuous flow of hot, dry inert gas.

  • Polymerization: Heat the pre-polymer to a temperature below its melting point, typically in the range of 180-220°C.

  • Reaction Time: Maintain these conditions for an extended period, typically 6 to 24 hours. The exact time will depend on the desired final molecular weight.

  • Cooling and Recovery: After the desired time, cool the reactor to room temperature under an inert atmosphere before recovering the high-molecular-weight polymer.

Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_melt Melt Polymerization cluster_ssp Solid-State Polymerization (Optional) cluster_analysis Analysis & Purification Monomer 7-Aminoheptanoic Acid Hydrochloride Drying Drying Monomer->Drying Heating Initial Heating (HCl Removal) Drying->Heating Vacuum Polycondensation (Vacuum) Heating->Vacuum Grinding Grinding Pre-polymer Vacuum->Grinding Purification Purification Vacuum->Purification SSP Heating under Vacuum Grinding->SSP SSP->Purification Characterization Characterization (MW, PDI, etc.) Purification->Characterization

Caption: Experimental workflow for the synthesis of high-molecular-weight poly(7-heptanamide).

troubleshooting_discoloration cluster_solutions Solutions Discoloration Polymer Discoloration (Yellow/Brown) ThermoOxidation Thermo-oxidative Degradation Discoloration->ThermoOxidation Impurities Monomer Impurities Discoloration->Impurities Catalyst Catalyst Side-Reactions Discoloration->Catalyst InertAtmosphere Strict Inert Atmosphere ThermoOxidation->InertAtmosphere OptimizeTemp Optimize Temperature ThermoOxidation->OptimizeTemp Antioxidants Add Antioxidants ThermoOxidation->Antioxidants PurifyMonomer Purify Monomer Impurities->PurifyMonomer SelectCatalyst Select Appropriate Catalyst Catalyst->SelectCatalyst

Caption: Troubleshooting logic for polymer discoloration.

References

Technical Support Center: Preventing Aggregation in Peptide Synthesis with 7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during solid-phase peptide synthesis (SPPS). A special focus is given to the potential application of 7-Aminoheptanoic acid (Aha) as a strategy to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During solid-phase peptide synthesis, the growing peptide chains are attached to an insoluble resin. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures, such as β-sheets, making the peptide chains inaccessible to reagents. This is a major cause of incomplete or failed syntheses, particularly for hydrophobic sequences or peptides longer than 15-20 amino acids.

Q2: What are the common indicators of on-resin peptide aggregation?

A2: Several signs during SPPS can indicate that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin bed volume may decrease or fail to swell adequately in the synthesis solvent.

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or other qualitative tests for free amines after a coupling step, indicating an incomplete reaction. Similarly, the removal of the N-terminal Fmoc protecting group may be sluggish.

  • Discolored Resin: The resin beads may appear clumped or discolored.

  • Low Yield and Purity: The final cleaved peptide may have a low yield and a complex HPLC profile with multiple deletion or truncated sequences.

Q3: How can 7-Aminoheptanoic acid (Aha) help prevent peptide aggregation?

A3: While specific literature on 7-Aminoheptanoic acid as a primary anti-aggregation agent is emerging, its incorporation as a flexible linker is a promising strategy. The long, flexible alkyl chain of Aha can disrupt the regular hydrogen bonding patterns required for the formation of rigid β-sheet structures between peptide chains. By introducing a "kink" or a point of flexibility in the peptide backbone, Aha can interfere with the self-association of aggregating sequences, thereby improving solvation and reagent accessibility.

Q4: When should I consider using 7-Aminoheptanoic acid in my peptide synthesis?

A4: Consider incorporating 7-Aminoheptanoic acid into your peptide sequence under the following circumstances:

  • When synthesizing peptides with a high content of hydrophobic amino acids known to promote aggregation, such as Val, Ile, Leu, Phe, and Ala.

  • For sequences predicted to form strong secondary structures.

  • When other methods, such as using specialized solvents or elevated temperatures, have failed to resolve aggregation issues.

  • When a flexible spacer is desired within the peptide sequence for other functional reasons, which may also confer the benefit of aggregation disruption.

Troubleshooting Guide

Issue 1: Positive Kaiser Test After Coupling, Indicating Incomplete Reaction

This is a classic sign of peptide aggregation hindering the accessibility of the N-terminal amine for the incoming amino acid.

Potential Cause Troubleshooting Step Success Indicator
On-resin aggregation Incorporate Fmoc-7-Aminoheptanoic acid-OH at a strategic point in the sequence (e.g., every 6-8 residues within the aggregating region). See the experimental protocol below.Negative Kaiser test after subsequent coupling steps.
Steric hindrance Switch to a more potent coupling reagent combination such as HATU/HOAt/DIEA.Negative Kaiser test.
Insufficient reaction time Increase the coupling time or perform a double coupling.Negative Kaiser test.

Issue 2: Low Yield and Purity of the Crude Peptide

Low yield and purity are often consequences of aggregation-induced side reactions and incomplete synthesis steps.

Potential Cause Troubleshooting Step Success Indicator
Cumulative aggregation Resynthesize the peptide with one or more 7-Aminoheptanoic acid residues incorporated within the problematic sequence.Improved crude yield and a cleaner HPLC profile.
Sub-optimal synthesis conditions Increase the synthesis temperature (up to 50°C) or use a "magic mixture" of solvents (e.g., DCM/DMF/NMP 1:1:1) to improve solvation.Higher yield and purity.
Inappropriate resin choice Use a low-loading resin or a resin with a more flexible linker (e.g., PEG-based resins) to reduce inter-chain interactions.Improved synthesis outcome.

Data Presentation: Comparison of Anti-Aggregation Strategies

The following table summarizes various strategies to combat peptide aggregation during SPPS.

StrategyMechanism of ActionAdvantagesDisadvantages
Elevated Temperature Disrupts hydrogen bonds and increases reaction kinetics.Simple to implement on many synthesizers.Can increase side reactions like racemization.
Special Solvents (e.g., NMP, DMSO) Improve solvation of the peptide-resin complex.Can be very effective for certain sequences.May not be compatible with all resins or chemistries.
Pseudoproline Dipeptides Introduce a "kink" in the peptide backbone, disrupting secondary structure.Highly effective and well-documented.Only applicable at Ser or Thr residues.
Backbone Protection (Hmb/Dmb) Temporarily protects the backbone amide nitrogen, preventing hydrogen bonding.Very effective for long and difficult sequences.Can be expensive; coupling to the protected amino acid can be slow.
7-Aminoheptanoic Acid (Aha) Introduces a flexible, non-hydrogen bonding spacer to disrupt secondary structure formation.Potentially applicable to any position in the peptide sequence; chemically stable.Less documented specifically for anti-aggregation; may alter the peptide's biological activity.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-7-Aminoheptanoic acid-OH in Fmoc-SPPS

This protocol outlines the manual incorporation of Fmoc-7-Aminoheptanoic acid-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

  • DMF

  • DCM (Dichloromethane)

  • Fmoc-7-Aminoheptanoic acid-OH (3 equivalents relative to resin loading)

  • HBTU (2.9 equivalents) or HATU (2.9 equivalents)

  • DIEA (N,N-diisopropylethylamine) (6 equivalents)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Activation of Fmoc-7-Aminoheptanoic acid-OH:

    • In a separate vessel, dissolve Fmoc-7-Aminoheptanoic acid-OH and HBTU/HATU in a minimal amount of DMF.

    • Add DIEA to the solution and vortex for 1-2 minutes.

  • Coupling:

    • Immediately add the activated Fmoc-7-Aminoheptanoic acid-OH solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), continue the coupling for another hour or perform a double coupling with freshly activated Fmoc-7-Aminoheptanoic acid-OH.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in your sequence according to your standard protocol.

Visualizations

Aggregation_Troubleshooting_Workflow start Start SPPS review_sequence Review Peptide Sequence for Hydrophobicity start->review_sequence positive_kaiser Positive Kaiser Test after Coupling? aggregation_suspected Aggregation Suspected positive_kaiser->aggregation_suspected Yes continue_synthesis Continue Synthesis positive_kaiser->continue_synthesis No strategy1 Strategy 1: Incorporate Fmoc-Aha-OH aggregation_suspected->strategy1 strategy2 Strategy 2: Change Solvent (e.g., NMP, 'Magic Mixture') aggregation_suspected->strategy2 strategy3 Strategy 3: Increase Temperature aggregation_suspected->strategy3 strategy1->continue_synthesis strategy2->continue_synthesis strategy3->continue_synthesis continue_synthesis->positive_kaiser end Synthesis Complete continue_synthesis->end Final Cycle review_sequence->positive_kaiser

Caption: Troubleshooting workflow for addressing peptide aggregation during SPPS.

Aggregation_Disruption_Mechanism cluster_0 Aggregating Peptides (Without Aha) cluster_1 Aggregation Disruption (With Aha) peptide1 Peptide Chain 1 h_bond1 H-Bond peptide1->h_bond1 h_bond2 H-Bond peptide1->h_bond2 peptide2 Peptide Chain 2 h_bond1->peptide2 beta_sheet β-Sheet Formation h_bond1->beta_sheet h_bond2->peptide2 no_aggregation Disrupted H-Bonding No β-Sheet peptide3 Peptide Chain 1 + Aha aha_linker1 Aha (Flexible Linker) peptide3->aha_linker1 peptide4 Peptide Chain 2 + Aha aha_linker2 Aha (Flexible Linker) peptide4->aha_linker2 aha_linker1->no_aggregation aha_linker2->no_aggregation

Caption: Proposed mechanism of aggregation disruption by 7-Aminoheptanoic acid.

side reactions of 7-Aminoheptanoic acid hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Aminoheptanoic acid hydrochloride. Our goal is to help you anticipate and resolve common issues encountered during your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The primary side reaction of concern is intramolecular cyclization , which leads to the formation of an eight-membered ring lactam (azacyclooctan-2-one). This is especially prevalent at elevated temperatures. In the context of peptide synthesis, if 7-Aminoheptanoic acid is at the N-terminus of a dipeptide, diketopiperazine formation can occur, though this is less common than lactam formation for this specific amino acid. Since 7-Aminoheptanoic acid is an achiral molecule, racemization is not a relevant side reaction.

Q2: How can I minimize lactam formation during my reaction?

A2: To minimize the formation of the lactam side-product, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature. Intramolecular cyclization is often favored at higher temperatures.

  • Protecting Groups: Utilize protecting groups for the amine (e.g., Fmoc or Boc) and carboxylic acid (e.g., methyl or ethyl ester) to prevent them from reacting with each other.

  • Activation Method: In peptide coupling reactions, the choice of activating agent is crucial. Using activating agents that promote rapid intermolecular coupling over slower intramolecular cyclization can be beneficial.

  • Concentration: Higher concentrations of reactants can favor the desired intermolecular reaction (polymerization or peptide bond formation) over the unimolecular cyclization reaction.

Q3: I am seeing a significant amount of a byproduct with a mass corresponding to the loss of water. What is it and how can I prevent it?

A3: A byproduct with a mass corresponding to the loss of water from 7-Aminoheptanoic acid is most likely the cyclic lactam, azacyclooctan-2-one. This is a result of an intramolecular condensation reaction between the amino group and the carboxylic acid group. To prevent this, refer to the strategies outlined in Q2.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Polymer/Peptide Intramolecular Cyclization: The primary cause of low yield is often the competing intramolecular cyclization to form a lactam.- Lower the reaction temperature.- Use appropriate protecting groups for the amine and carboxyl functionalities.- Increase the concentration of your reactants to favor intermolecular reactions.- In peptide synthesis, use a highly efficient coupling reagent like HATU or HBTU to speed up the desired intermolecular reaction.
Presence of an Unexpected Peak in HPLC/MS Lactam Formation: An unexpected peak with a mass of 127.18 g/mol likely corresponds to the formation of azacyclooctan-2-one.- Confirm the identity of the byproduct using mass spectrometry.- Implement the preventative measures for lactam formation described above.
Incomplete Reaction in Peptide Synthesis Steric Hindrance/Poor Solubility: Although less common for a linear amino acid, the growing peptide chain can sometimes hinder subsequent coupling reactions.- Switch to a more effective coupling reagent.- Increase the reaction time or temperature slightly (while monitoring for lactam formation).- Use a solvent system that enhances the solubility of the peptide chain.

Data Presentation

Table 1: Influence of Temperature on the Reaction of 6-Aminocaproic Acid

Temperature (°C)Predominant ReactionApproximate Yield of Linear Polymer (%)Approximate Yield of Caprolactam (%)
180Polymerization8515
220Polymerization & Cyclization6040
260Cyclization & Degradation< 40> 60

Note: This data is illustrative for 6-aminocaproic acid and serves to highlight the general trend that higher temperatures favor intramolecular cyclization.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating 7-Aminoheptanoic Acid

This protocol outlines the manual Fmoc/tBu solid-phase synthesis for incorporating a single 7-Aminoheptanoic acid residue into a peptide chain.

Materials:

  • Fmoc-7-aminoheptanoic acid

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-7-aminoheptanoic acid:

    • In a separate vial, dissolve Fmoc-7-aminoheptanoic acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation (if applicable): Repeat steps 2 and 3 with the next desired amino acid.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Visualizations

Side_Reactions 7-AHA-HCl 7-Aminoheptanoic acid Hydrochloride Activation Activation (e.g., with coupling reagents) 7-AHA-HCl->Activation Desired_Product Desired Product (Peptide or Polymer) Activation->Desired_Product Side_Product Side Product (Lactam) Activation->Side_Product High_Temp High Temperature High_Temp->Side_Product Low_Temp Low Temperature High Concentration Low_Temp->Desired_Product

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproduct Check_MS Analyze by Mass Spectrometry. Mass loss of 18 Da? Start->Check_MS Lactam_Confirmed Lactam Formation Confirmed Check_MS->Lactam_Confirmed Yes Other_Issue Investigate Other Side Reactions (e.g., incomplete coupling) Check_MS->Other_Issue No Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Increase Concentration - Use Protecting Groups Lactam_Confirmed->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: Troubleshooting workflow for side reactions.

Technical Support Center: Purification of 7-Aminoheptanoic Acid Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 7-Aminoheptanoic acid hydrochloride reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. The synthesis of 7-aminoheptanoic acid often involves multi-step chemical reactions, and the purity of the final product is crucial for downstream applications, such as peptide synthesis and pharmaceutical development.[1] Incomplete reactions may leave starting materials, while side reactions can introduce structurally similar impurities that are challenging to remove.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound, which typically appears as a white to light yellow crystalline powder, at 2 - 8 °C.[2]

Q3: What are the primary applications of high-purity this compound?

A3: High-purity this compound is a versatile building block in various fields. In pharmaceutical development, it is a key component in the synthesis of peptide-based drugs.[1][2] Its bifunctional nature, containing both an amine and a carboxylic acid group, allows for its incorporation into peptide backbones to modify their stability, solubility, and biological activity.[1] It also serves as an intermediate in the production of polymers and specialty chemicals.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Low Yield After Recrystallization

Problem: The yield of purified this compound after recrystallization is lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 7-aminoheptanoic acid, a common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then adding a co-solvent in which it is less soluble (e.g., water or ether) to induce precipitation upon cooling. A patent for the synthesis of 7-aminoheptanoic acid describes a method of diluting the concentrated reaction mixture with ethanol and chilling to precipitate the product.[3]
Excessive Solvent Volume Using too much solvent will result in the product remaining dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.
Incomplete Precipitation Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum precipitation. Chilling the solution in a refrigerator or ice bath is a common practice.[3]
Tailing or Streaking on TLC/Column Chromatography

Problem: The product spot shows tailing or streaking during Thin Layer Chromatography (TLC) analysis or column chromatography.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound Interaction with Silica Gel This compound has both an acidic (carboxylic acid) and a basic (amine) functional group. The free amine can interact strongly with the acidic silica gel, causing tailing. To mitigate this, consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to neutralize the acidic sites on the silica. Conversely, the carboxylic acid might interact if it's deprotonated. Adding a small amount of a volatile acid like acetic acid or formic acid to the eluent can help to keep the carboxylic acid protonated and reduce streaking. For compounds with both acidic and basic groups, using a reversed-phase (C18) column with a mobile phase of acetonitrile and water may be a better alternative to avoid strong interactions with silica.
Sample Overload Applying too much sample to the TLC plate or column can lead to poor separation and tailing. Ensure the sample is sufficiently diluted and applied in a narrow band.
Inappropriate Mobile Phase Polarity If the mobile phase is not polar enough, the compound will not move sufficiently from the baseline, leading to streaking. If it is too polar, it will move with the solvent front with poor separation. A systematic trial of solvent systems with varying polarities is recommended to find the optimal mobile phase.
Inefficient Extraction

Problem: Poor recovery of this compound during liquid-liquid extraction.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect pH of the Aqueous Phase The extraction of amino acids is highly dependent on the pH of the aqueous solution. To extract the amino acid hydrochloride into an organic solvent, the aqueous phase should be acidic to ensure the amino group is protonated. Conversely, to move the free amino acid from an organic phase to an aqueous phase, a basic solution can be used to deprotonate the carboxylic acid. Patents describing the extraction of amino acids mention adjusting the pH to either very low (<0.5) or higher (>2.5) values when using anionic extractants. For recovery, precipitating the hydrochloride salt can be achieved from an organic phase by introducing a strongly acidic gas like HCl.[2][4]
Inadequate Phase Mixing Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Gentle but repeated inversions of the separatory funnel are recommended.
Emulsion Formation Emulsions can form at the interface of the two layers, trapping the product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture.
Choice of Organic Solvent The organic solvent should be immiscible with water and have a good capacity for dissolving the compound of interest at the chosen pH. Common solvents for extracting amino acid derivatives include ether and chloroform.[3][5]

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Complete Crystallization: Place the flask in an ice bath for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography (General Guidance)

Due to the amphoteric nature of 7-Aminoheptanoic acid, ion-exchange chromatography is often a suitable method for purification.

  • Resin Selection: Choose a suitable ion-exchange resin. A strong cation exchange resin can be used to bind the protonated amino group.

  • Column Packing: Prepare a column with the selected resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with a buffer at a pH that ensures the compound binds to the resin (e.g., a low pH for a cation exchanger).

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound 7-Aminoheptanoic acid by changing the pH or increasing the salt concentration of the buffer. For a cation exchange resin, elution can be achieved by using a buffer with a higher pH or a high salt concentration (e.g., using ammonia water or a salt gradient).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique (e.g., TLC, HPLC).

  • Isolation: Combine the pure fractions and isolate the product, which may require desalting and solvent removal.

Purification Data Summary

The following tables provide a general overview of expected outcomes from different purification methods. The actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Recrystallization Solvent Systems

Solvent SystemExpected PurityExpected YieldNotes
Ethanol/Water>98%70-90%A common and effective system for polar compounds. The ratio needs to be optimized.
EthanolModerate-HighVariableA patent suggests precipitation from ethanol.[3] Purity will depend on the solubility of impurities.

Table 2: Column Chromatography Performance

Chromatography ModeStationary PhaseMobile Phase/EluentExpected PurityNotes
Ion-Exchange Strong Cation ExchangerpH gradient or Salt gradient (e.g., HCl, NH4OH)>99%Highly effective for separating amino acids from non-ionic or differently charged impurities.[6][7][8]
Reversed-Phase C18 SilicaAcetonitrile/Water>98%Good for removing non-polar impurities. May require optimization of the mobile phase gradient.

Purification Workflows

The following diagrams illustrate the logical flow of the purification strategies.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude Crude Product Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt AddWater Add Hot Water (Induce Crystallization) HotFilt->AddWater Cool Slow Cooling & Ice Bath AddWater->Cool VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Figure 1. Recrystallization Workflow

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Isolation Crude Crude Product Dissolve Dissolve in Equilibration Buffer Crude->Dissolve Load Load onto Ion-Exchange Column Dissolve->Load Wash Wash Column Load->Wash Elute Elute with pH/Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Isolate Isolate Product (Desalt & Dry) Combine->Isolate Pure Pure Product Isolate->Pure

Figure 2. Ion-Exchange Chromatography Workflow

References

Technical Support Center: Synthesis of 7-Aminoheptanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-aminoheptanoic acid hydrochloride. Our aim is to help you increase your reaction yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 7-aminoheptanoic acid?

A1: The main synthetic pathways to produce 7-aminoheptanoic acid include:

  • Amination of 7-haloheptanoic acids: This involves the reaction of a 7-haloheptanoic acid (e.g., 7-bromoheptanoic acid or 7-iodoheptanoic acid) with ammonia.

  • Beckmann rearrangement of cycloheptanone oxime: This multi-step process starts with the conversion of cycloheptanone to its oxime, which then undergoes an acid-catalyzed rearrangement to form a lactam (azacyclooctan-2-one). Subsequent hydrolysis of the lactam yields 7-aminoheptanoic acid.

  • Biocatalytic synthesis: A one-pot synthesis from cycloheptane using mixed-species microbial cultures has been reported, yielding 7-aminoheptanoic acid.[1][2]

Q2: How is 7-aminoheptanoic acid converted to its hydrochloride salt?

A2: 7-aminoheptanoic acid is converted to its hydrochloride salt by treating a solution of the amino acid with hydrochloric acid. The hydrochloride salt is often preferred due to its increased stability and solubility in certain solvents, which can be advantageous for purification and formulation.

Q3: What are the critical factors affecting the yield of the amination reaction of 7-haloheptanoic acids?

A3: Key factors influencing the yield include the choice of halogen (iodine is a better leaving group than bromine or chlorine), the concentration of ammonia (a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts), reaction temperature, and reaction time.

Q4: What are the common challenges in the Beckmann rearrangement step?

A4: The Beckmann rearrangement can be prone to side reactions, most notably the Beckmann fragmentation, which leads to the formation of nitriles and other byproducts.[3][4] The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and careful control of the reaction temperature are critical to favor the desired rearrangement over fragmentation.[3][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield in the Amination of 7-Haloheptanoic Acids
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Insufficient reactivity of the alkyl halide.Consider using 7-iodoheptanoic acid instead of the bromo or chloro derivative, as iodide is a better leaving group.
Low reaction temperature.Increase the reaction temperature, but monitor for potential side reactions.
Insufficient reaction time.Extend the reaction time and monitor the progress by techniques like TLC or GC.
Presence of significant amounts of secondary and tertiary amines Low ratio of ammonia to alkyl halide.Use a large excess of ammonia to favor the formation of the primary amine.[6][7]
Difficult isolation of the product Formation of emulsions during workup.Adjust the pH of the aqueous phase or add a different organic solvent for extraction.
Co-precipitation of impurities.Optimize the crystallization solvent and conditions. Recrystallization from an ethanol/water mixture is often effective.
Low Yield in the Beckmann Rearrangement and Hydrolysis
Symptom Possible Cause Troubleshooting Steps
Incomplete oxime formation Unfavorable reaction equilibrium.Ensure the removal of water formed during the reaction to drive the equilibrium towards the oxime product.
Formation of Beckmann fragmentation products (nitriles) Inappropriate acid catalyst or reaction conditions.Screen different acid catalysts (e.g., sulfuric acid, PPA, Eaton's reagent).[5] Optimize the reaction temperature; fragmentation is often favored at higher temperatures.
Substrate characteristics (electron-rich oximes).For electron-rich oximes, milder reaction conditions and specific catalysts may be required to suppress fragmentation.[8]
Incomplete hydrolysis of the lactam Insufficient acid or base concentration.Ensure a sufficient excess of acid or base is used for the hydrolysis step.
Short reaction time or low temperature.Increase the reaction time and/or temperature for the hydrolysis.
Product degradation during hydrolysis Harsh hydrolysis conditions.Use milder hydrolysis conditions if the product is sensitive to strong acids or bases at high temperatures.

Data Presentation

Table 1: Comparison of Reported Yields for 7-Aminoheptanoic Acid Synthesis
Synthesis Route Starting Material Reported Yield Reference
Biocatalytic SynthesisCycloheptane49%[1][2]
Amination7-Iodoheptanoic AcidNot explicitly stated, but a detailed protocol is provided which implies a good yield.[9]
Beckmann RearrangementCyclohexanone OximeGood yield (66.7% for a similar compound)[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Aminoheptanoic Acid from 7-Iodoheptanoic Acid[9]

Materials:

  • 7-Iodoheptanoic acid

  • 29.7% aqueous ammonia solution

  • Ethanol

Procedure:

  • Mix 12.8 grams (0.05 mol) of 7-iodoheptanoic acid with 100 mL of a 29.7% aqueous ammonia solution.

  • Maintain the reaction mixture at a temperature of 45-50 °C for 70 hours.

  • Concentrate the mixture at reduced pressure at a temperature below 50 °C.

  • Dilute the resulting concentrated syrup with 40 mL of ethanol.

  • Place the solution in a refrigerator overnight to precipitate the 7-aminoheptanoic acid.

  • Collect the white precipitate by filtration and dry it in an oven at 50 °C.

Protocol 2: General Procedure for Beckmann Rearrangement of a Cyclic Ketone Oxime[5]

Materials:

  • Cyclic ketone oxime (e.g., Cycloheptanone oxime)

  • Acid catalyst (e.g., Sulfuric acid, Polyphosphoric acid, or Eaton's reagent)

  • Appropriate solvent (if necessary)

Procedure:

  • Carefully add the cyclic ketone oxime to the acid catalyst at a controlled temperature (often starting at low temperatures and then warming).

  • Stir the reaction mixture for the specified time, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonia).

  • Extract the lactam product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate to obtain the crude lactam.

  • Purify the lactam by recrystallization or column chromatography.

  • Hydrolyze the purified lactam by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH) to obtain 7-aminoheptanoic acid.

Mandatory Visualization

Diagram 1: Synthetic Routes to 7-Aminoheptanoic Acid

Synthesis_Routes cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product Cycloheptanone Cycloheptanone Cycloheptanone Oxime Cycloheptanone Oxime Cycloheptanone->Cycloheptanone Oxime Hydroxylamine 7-Haloheptanoic Acid 7-Haloheptanoic Acid 7-Aminoheptanoic Acid 7-Aminoheptanoic Acid 7-Haloheptanoic Acid->7-Aminoheptanoic Acid Amination (NH3) Cycloheptane Cycloheptane Cycloheptane->7-Aminoheptanoic Acid Biocatalysis Lactam Lactam Cycloheptanone Oxime->Lactam Beckmann Rearrangement Lactam->7-Aminoheptanoic Acid Hydrolysis 7-Aminoheptanoic Acid HCl 7-Aminoheptanoic Acid HCl 7-Aminoheptanoic Acid->7-Aminoheptanoic Acid HCl HCl

Caption: Overview of major synthetic pathways to 7-aminoheptanoic acid and its hydrochloride salt.

Diagram 2: Troubleshooting Workflow for Low Yield in Amination

Troubleshooting_Amination start Low Yield in Amination check_conversion Check Conversion of Starting Material start->check_conversion check_byproducts Analyze for Byproducts (Secondary/Tertiary Amines) check_conversion->check_byproducts High incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Use 7-Iodoheptanoic Acid incomplete_conversion->optimize_conditions increase_ammonia Increase Molar Ratio of Ammonia to Alkyl Halide byproducts_present->increase_ammonia end Improved Yield optimize_conditions->end increase_ammonia->end

Caption: A logical workflow for troubleshooting low yield in the amination of 7-haloheptanoic acids.

References

Technical Support Center: Managing the Hygroscopicity of 7-Aminoheptanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 7-Aminoheptanoic acid hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment. For this compound, which is a solid, this absorption of water can lead to several experimental issues. These include clumping and poor flowability of the powder, which can cause inaccuracies in weighing and dispensing.[1][2] Furthermore, absorbed moisture can potentially lead to chemical degradation, affecting the compound's stability and performance in downstream applications.[2][3]

Q2: How should I properly store this compound to minimize moisture absorption?

A2: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container.[4] It is also recommended to store the container in a dry and cool, well-ventilated place. For enhanced protection, especially in high-humidity environments, consider placing the primary container inside a larger, sealed container with a desiccant, such as silica gel pouches.[5]

Q3: I've noticed my this compound has formed clumps. Can I still use it?

A3: Clumping is a common sign of moisture absorption. While you may be able to break up the clumps with a spatula, the material's properties may have been altered. It is crucial to determine the moisture content of the clumped material before use, as the absorbed water will affect the accuracy of its molar concentration in solutions. For sensitive experiments, it is advisable to use a fresh, non-clumped lot or to dry the material under vacuum if the compound is thermally stable.

Q4: What is the impact of absorbed moisture on experimental results?

A4: The primary impact is on the accuracy of weighing. If the compound has absorbed water, the weighed mass will not be the pure compound, leading to errors in solution concentration. This can significantly affect reaction stoichiometry, kinetic studies, and the overall reproducibility of your experiments. Additionally, moisture can act as a plasticizer, altering the physical properties of the solid, and can participate in chemical degradation pathways, reducing the purity and efficacy of the compound.[1][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inaccurate or inconsistent weighing The compound has absorbed atmospheric moisture, leading to a continuous increase in mass on the balance.Work quickly when weighing. Use a weighing bottle with a ground-glass stopper. For highly sensitive applications, consider weighing inside a glovebox with a controlled, low-humidity atmosphere.[7][8]
Powder clumping and poor flowability Exposure to ambient humidity during storage or handling.Store the compound in a desiccator over a suitable drying agent. Before use, gently break up any aggregates with a clean, dry spatula. For persistent issues, consider drying the powder under vacuum.
Difficulty in achieving desired solution concentration The weighed mass of the compound contains an unknown amount of water.Determine the moisture content of your lot of this compound using Karl Fischer titration or a gravimetric method (see experimental protocols below). Adjust the mass of the compound to be weighed based on its actual purity.
Degradation of the compound over time Prolonged exposure to high humidity, which can accelerate chemical decomposition.Always store the compound in a tightly sealed container in a desiccator. For long-term storage, consider subdividing the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.[7]

Quantitative Data on Hygroscopicity

While specific dynamic vapor sorption (DVS) data for this compound is not publicly available, a typical moisture sorption isotherm for a hygroscopic amino acid hydrochloride would exhibit a gradual increase in water uptake with increasing relative humidity (RH). The table below illustrates a hypothetical example of moisture content at various RH levels. This data can be generated experimentally using the Dynamic Vapor Sorption (DVS) method.

Relative Humidity (%)Water Content (% w/w) - Example DataHygroscopicity Classification
100.1Non-hygroscopic
200.2Slightly hygroscopic
300.5Slightly hygroscopic
401.0Slightly hygroscopic
501.8Slightly hygroscopic
603.5Moderately hygroscopic
707.0Moderately hygroscopic
8012.0Moderately hygroscopic
90>15.0Very hygroscopic

Hygroscopicity classification is based on the European Pharmacopoeia (EP) criteria, where the classification is determined by the percentage weight gain after storage at 25°C and 80% RH for 24 hours.[3]

Experimental Protocols

Determination of Moisture Content by Karl Fischer Titration

This method is highly specific for water and is suitable for determining low levels of moisture.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol

  • Water standard for titer determination

  • Analytical balance

  • Gas-tight syringe

Procedure:

  • Titer Determination:

    • Add anhydrous methanol to the titration vessel.

    • Pre-titrate the methanol to a stable endpoint to remove any residual water.

    • Accurately add a known amount of water standard to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (mg H₂O/mL reagent) is calculated automatically by the instrument. Repeat for accuracy.

  • Sample Analysis:

    • Accurately weigh a suitable amount of this compound directly into the pre-titrated titration vessel.

    • Ensure the sample dissolves completely in the methanol. Gentle heating or the use of a co-solvent may be necessary if solubility is an issue.[4][9]

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

    • The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Determination of Moisture Content by Gravimetric Method (Loss on Drying)

This method determines the mass of volatile matter driven off by heating.

Materials:

  • Drying oven

  • Analytical balance

  • Desiccator with a desiccant

  • Weighing dish

Procedure:

  • Pre-dry a clean, empty weighing dish and its lid in the oven at 105°C for at least 30 minutes.

  • Cool the weighing dish and lid to room temperature in a desiccator and then weigh accurately.

  • Accurately weigh approximately 1-2 g of this compound into the pre-weighed dish.

  • Place the dish with the sample and the lid ajar in the drying oven at 105°C for 2-3 hours.

  • After the initial drying period, close the dish with its lid inside the oven, transfer it to a desiccator to cool to room temperature.

  • Weigh the dish with the dried sample.

  • Repeat the drying process for 1-hour intervals until a constant weight is achieved (i.e., the difference between two consecutive weighings is not more than 0.5 mg).[10]

  • Calculate the percentage of moisture content using the following formula:

    % Moisture = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] x 100

Visualizations

experimental_workflow cluster_kf Karl Fischer Titration cluster_gravimetric Gravimetric Method (Loss on Drying) kf1 Prepare Titrator and Reagents kf2 Determine Titer of KF Reagent kf1->kf2 kf3 Accurately Weigh Sample kf2->kf3 kf4 Add Sample to Titration Vessel kf3->kf4 kf5 Titrate to Endpoint kf4->kf5 kf6 Calculate Moisture Content kf5->kf6 g1 Pre-dry and Weigh Dish g2 Accurately Weigh Sample g1->g2 g3 Dry Sample in Oven g2->g3 g4 Cool in Desiccator and Weigh g3->g4 g5 Repeat Drying to Constant Weight g4->g5 g6 Calculate Moisture Content g5->g6

Caption: Experimental workflows for moisture content determination.

Caption: Troubleshooting flowchart for handling hygroscopic this compound.

References

identifying and removing impurities from 7-Aminoheptanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 7-Aminoheptanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound sample?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include materials like cycloheptanone, hydroxylamine, or caprolactam analogues.

  • By-products of Synthesis: These can include oligomers (dimers, trimers) of 7-aminoheptanoic acid formed through intermolecular amide bond formation.

  • Related Amino Acids: Shorter or longer chain amino acids may be present from impure starting materials.

  • Inorganic Salts: Residual inorganic salts from pH adjustments or workup steps.

  • Solvent Residues: Trace amounts of solvents used during synthesis or purification.

Q2: My this compound is off-white or yellowish. Does this indicate impurity?

A2: A white to light yellow crystalline powder is a common appearance for this compound.[1] While a significant color change can indicate the presence of impurities, a slight off-white or yellowish tint does not necessarily mean the product is of low purity for all applications. However, for sensitive applications like peptide synthesis, a purer, white crystalline solid is often preferred. Color may arise from trace amounts of oxidized impurities or by-products.

Q3: What is the expected purity of commercially available this compound?

A3: Commercially available this compound is typically offered in purities of 98% or greater.[2][3] Higher purity grades, such as >99%, are also available and are recommended for more sensitive applications.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC analysis Presence of organic impurities (e.g., starting materials, by-products, oligomers).1. Identify the impurities: Use a hyphenated technique like LC-MS to determine the mass of the impurity peaks and deduce their structure. 2. Purify the sample: Employ preparative HPLC or recrystallization to remove the impurities.
Poor solubility in the intended solvent Presence of insoluble impurities or incorrect pH.1. Filter the solution: If insoluble particulates are suspected, filter the solution through a 0.22 µm or 0.45 µm filter. 2. Adjust pH: Ensure the pH of the solution is appropriate for dissolving the amino acid hydrochloride salt. 3. Purify the sample: If the issue persists, purify the sample using recrystallization.
Inconsistent results in downstream applications (e.g., peptide synthesis) Presence of reactive impurities that may interfere with the reaction.1. Re-evaluate purity: Perform a thorough purity analysis using high-resolution techniques like HPLC or GC-MS. 2. Implement a robust purification step: Use preparative HPLC for the highest purity or perform multiple recrystallizations.
Product appears clumped or wet Presence of residual solvent or hygroscopic nature.1. Dry the sample: Dry the material under vacuum at a suitable temperature to remove residual solvents. 2. Store properly: Store the product in a desiccator or a dry, inert atmosphere to prevent moisture absorption.

Purity and Purification Data

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >99%Cost-effective, scalable, good for removing major impurities.May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor.
Preparative HPLC >99.5%High resolution, effective for removing structurally similar impurities.More expensive, less scalable, requires specialized equipment.
Ion-Exchange Chromatography >99%Effective for separating based on charge, good for removing non-ionic or oppositely charged impurities.Can be more complex to develop and scale up.

Experimental Protocols

Protocol 1: Identification of Impurities by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound purity.

1. Materials:

  • This compound sample
  • HPLC grade water
  • HPLC grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Sample Preparation:
  • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter.
  • HPLC Conditions:
  • Column: C18 reversed-phase column.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV at 210 nm.
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B (linear gradient)
  • 25-30 min: 95% B
  • 30-35 min: 95% to 5% B (linear gradient)
  • 35-40 min: 5% B (re-equilibration)
  • Data Analysis:
  • Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak. Impurity peaks can be further investigated, for example, by collecting fractions and analyzing by mass spectrometry.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound. The optimal solvent system may need to be determined experimentally.

1. Materials:

  • Impure this compound
  • Ethanol
  • Water
  • Heating mantle or hot plate with magnetic stirrer
  • Erlenmeyer flask
  • Buchner funnel and filter paper
  • Vacuum flask

2. Procedure:

  • Solvent Selection: A mixture of ethanol and water is a common choice for recrystallizing amino acid hydrochlorides. The ideal solvent system should dissolve the compound when hot but not when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
  • Dissolution:
  • Place the impure this compound in an Erlenmeyer flask.
  • Add a minimal amount of a hot ethanol/water mixture (e.g., start with 80:20 ethanol:water) to just dissolve the solid. Stir and gently heat the mixture.
  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper.
  • Crystallization:
  • Allow the clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.
  • Isolation and Washing:
  • Collect the crystals by vacuum filtration using a Buchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Impurity Identification cluster_purification Purification cluster_verification Purity Verification cluster_end End Product start Impure 7-Aminoheptanoic Acid Hydrochloride hplc_analysis HPLC Analysis start->hplc_analysis lcms_analysis LC-MS Analysis (for unknown impurities) hplc_analysis->lcms_analysis If impurities are unknown recrystallization Recrystallization hplc_analysis->recrystallization If purity < desired prep_hplc Preparative HPLC hplc_analysis->prep_hplc For highest purity purity_check Purity Check (HPLC) recrystallization->purity_check prep_hplc->purity_check purity_check->recrystallization If purity <99% end Pure 7-Aminoheptanoic Acid Hydrochloride (>99%) purity_check->end If purity >99%

Caption: Experimental workflow for impurity identification and removal.

logical_relationship cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions impure_sample Sample Fails Purity Spec starting_materials Unreacted Starting Materials impure_sample->starting_materials byproducts Synthesis By-products impure_sample->byproducts degradation Degradation Products impure_sample->degradation recrystallize Recrystallization starting_materials->recrystallize byproducts->recrystallize chromatography Chromatography (e.g., HPLC) byproducts->chromatography degradation->chromatography

Caption: Troubleshooting logic for handling impure samples.

References

optimizing temperature and pH for reactions involving 7-Aminoheptanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving 7-aminoheptanoic acid hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is the hydrochloride salt of 7-aminoheptanoic acid, a seven-carbon omega-amino acid. Its bifunctional nature, containing both an amine and a carboxylic acid group, makes it a valuable monomer for the synthesis of polyamides, specifically Nylon 7. It is also utilized in peptide synthesis and as a building block for various pharmaceutical compounds.

Q2: What is the purpose of using the hydrochloride salt form of 7-aminoheptanoic acid?

A2: The hydrochloride salt form enhances the stability and solubility of the amino acid, particularly in aqueous solutions. The salt form can be more convenient for storage and handling. During reactions such as polymerization, the hydrochloric acid is typically neutralized with a base.

Q3: What are the critical parameters to control during the polymerization of this compound?

A3: The most critical parameters are temperature, reaction time, and the effective removal of byproducts (water and HCl). Maintaining an inert atmosphere to prevent oxidation and side reactions is also crucial for obtaining a high molecular weight polymer with good color.

Q4: How does pH influence reactions with this compound?

A4: For the polymerization of the hydrochloride salt, the initial pH of the monomer solution should be adjusted to slightly alkaline (above 7.2) to liberate the free amino acid, which is the reactive species. In post-polymerization processing, exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the amide bonds in the resulting polyamide, reducing its molecular weight.

Optimizing Reaction Conditions: Temperature and pH

Optimizing temperature and pH is crucial for achieving a high molecular weight and high-quality polymer (Nylon 7) from this compound. The following table summarizes the recommended conditions based on analogous polyamide synthesis.

ParameterOptimal RangeRationale
Initial Monomer Solution pH > 7.2To neutralize the hydrochloride and free the amine group for reaction.
Pre-polymerization Temperature 180 - 200 °CTo initiate the condensation reaction and form a low molecular weight prepolymer while removing the bulk of the water byproduct.
Polymerization Temperature 260 - 280 °CTo increase the reaction rate and achieve a high molecular weight polymer. Temperatures should be kept below the degradation point.
Final Stage (Vacuum) 270 - 280 °CTo effectively remove the final traces of water and drive the equilibrium towards polymer formation, maximizing molecular weight.

Note: Thermal degradation of similar nylons can begin at temperatures as low as 280°C with prolonged heating. The degradation onset for Nylon 6,6 is around 413°C. It is crucial to monitor the reaction and avoid excessively high temperatures or prolonged reaction times at the upper limit.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Issue 1: Low Molecular Weight of the Final Polymer

  • Question: My final polyamide has a low viscosity and brittle texture, suggesting a low molecular weight. What are the potential causes and solutions?

  • Answer:

    • Incomplete removal of water: Water is a byproduct of the condensation reaction. If not effectively removed, it can limit the final molecular weight.

      • Solution: Ensure a high vacuum is applied during the final stage of polymerization. Use an efficient stirring system to increase the surface area for water evaporation.

    • Incorrect reaction temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete polymerization. If the temperature is too high, side reactions and thermal degradation can occur, which can lower the molecular weight.

      • Solution: Follow a staged temperature profile as outlined in the experimental protocol. Use a calibrated temperature controller to maintain the desired temperature accurately.

    • Presence of impurities: Monofunctional impurities in the monomer can act as chain terminators, preventing the formation of long polymer chains.

      • Solution: Use high-purity this compound.

Issue 2: Discoloration of the Polymer (Yellowing or Browning)

  • Question: The resulting polyamide is discolored. How can I prevent this?

  • Answer:

    • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration.

      • Solution: Maintain a continuous flow of an inert gas (e.g., nitrogen or argon) throughout the reaction.

    • Impurities: Impurities in the monomer or from the reactor can cause discoloration at high temperatures.

      • Solution: Use high-purity monomer and ensure the reactor is thoroughly cleaned before use.

Issue 3: Gel Formation in the Reactor

  • Question: The polymer has formed a gel, making it difficult to process. What causes this?

  • Answer:

    • Cross-linking side reactions: At very high temperatures, side reactions can lead to cross-linking between polymer chains.

      • Solution: Carefully control the reaction temperature and avoid exceeding the recommended maximum.

    • Multifunctional impurities: The presence of impurities with more than two functional groups can lead to the formation of a cross-linked network.

      • Solution: Ensure the purity of the starting monomer.

Experimental Protocol: Melt Polymerization of this compound to Nylon 7

This protocol describes the synthesis of Nylon 7 via a two-stage melt polycondensation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base

  • Nitrogen or Argon gas (high purity)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

  • Neutralization and Pre-polymerization:

    • Place this compound into the reaction vessel.

    • Add a stoichiometric amount of a base (e.g., NaOH) dissolved in a minimal amount of deionized water to neutralize the hydrochloride.

    • Begin purging the reactor with inert gas.

    • Heat the mixture to 180-200°C with moderate stirring. Water will begin to distill off.

    • Maintain these conditions for 1-2 hours to form a low molecular weight prepolymer.

  • Polycondensation:

    • Increase the temperature to 260-280°C.

    • Continue to stir and maintain the inert atmosphere. The viscosity of the melt will increase as the polymerization proceeds.

    • After 1-2 hours, gradually apply a vacuum to the system to remove the final traces of water and drive the polymerization to completion.

    • Continue the reaction under vacuum for another 1-2 hours or until the desired melt viscosity is achieved.

  • Extrusion and Cooling:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a strand.

    • Cool the polymer strand in a water bath.

    • Pelletize the cooled strand for further analysis and processing.

Visualizing Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_processing Post-Processing A Charge Reactor with 7-Aminoheptanoic Acid HCl B Add Stoichiometric Base A->B Neutralization C Heat to 180-200°C (Pre-polymerization) B->C D Heat to 260-280°C (Polycondensation) C->D 1-2 hours E Apply Vacuum (Finishing) D->E 1-2 hours F Extrude Polymer E->F G Cool and Pelletize F->G troubleshooting_workflow cluster_solutions S1 Improve Vacuum & Stirring S2 Optimize Temperature Profile S3 Use High Purity Monomer S4 Ensure Inert Atmosphere S5 Check for Impurities & Clean Reactor S6 Lower Reaction Temperature Start Problem Encountered P1 Low Molecular Weight? Start->P1 P1->S1 Yes P1->S2 Yes P1->S3 Yes P2 Discoloration? P1->P2 No P2->S4 Yes P2->S5 Yes P3 Gel Formation? P2->P3 No P3->S5 Yes P3->S6 Yes End End P3->End No

Validation & Comparative

A Head-to-Head Comparison: 7-Aminoheptanoic Acid Hydrochloride vs. 6-Aminocaproic Acid in Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Aliphatic Linker

In the realm of peptide modification, the choice of a linker molecule can significantly influence the physicochemical properties and biological activity of the final conjugate. Among the most common choices for flexible, aliphatic spacers are 7-Aminoheptanoic acid and 6-aminocaproic acid. This guide provides an objective comparison of these two linkers, supported by their physicochemical properties and relevant experimental data, to aid researchers in making informed decisions for their peptide design and development projects.

At a Glance: Key Differences and Physicochemical Properties

The primary distinction between 7-Aminoheptanoic acid and 6-aminocaproic acid lies in the length of their aliphatic chains, with the former possessing a seven-carbon backbone and the latter a six-carbon backbone. This subtle difference of a single methylene group can have a cascading effect on the hydrophobicity, flexibility, and overall spatial orientation of the modified peptide. 7-Aminoheptanoic acid is commonly supplied as a hydrochloride salt to improve its solubility and handling.

Property7-Aminoheptanoic Acid Hydrochloride6-Aminocaproic Acid
IUPAC Name 7-aminoheptanoic acid;hydrochloride[1]6-aminohexanoic acid[2]
Synonyms 7-amino-heptanoic acid HClε-Aminocaproic acid, EACA, Amicar[2]
CAS Number 62643-56-5[3]60-32-2[2]
Molecular Formula C₇H₁₆ClNO₂[1]C₆H₁₃NO₂[2]
Molecular Weight 181.66 g/mol [1]131.17 g/mol [2]
Melting Point Not available202-209 °C (decomposes)[2]
Water Solubility SolubleHighly soluble (330-500 mg/mL)[2]
pKa (Acidic) Not available4.73[2]
pKa (Basic) Not available10.21[2]

Impact on Peptide Properties: A Comparative Analysis

While direct, side-by-side experimental comparisons of peptides modified with these two specific linkers are not extensively available in published literature, we can infer the likely impact based on established principles of peptide chemistry and available data on homologous linkers.

Hydrophobicity and Solubility: The additional methylene group in 7-Aminoheptanoic acid imparts a slightly higher degree of hydrophobicity compared to 6-aminocaproic acid. This increased lipophilicity can be advantageous for applications requiring membrane interaction or for enhancing the hydrophobic character of a peptide. Conversely, for peptides that already exhibit poor aqueous solubility, the more hydrophilic nature of 6-aminocaproic acid may be preferable.

Flexibility and Conformation: Both linkers provide significant flexibility to the peptide conjugate. The longer chain of 7-Aminoheptanoic acid allows for a greater degree of spatial separation between the peptide and a conjugated moiety (e.g., a drug, dye, or surface). This can be critical for maintaining the biological activity of the peptide by minimizing steric hindrance.

Biological Activity: The length of the linker can be a critical determinant of biological activity. For instance, in the development of PROTACs (Proteolysis Targeting Chimeras), the precise distance between the two targeting moieties, dictated by the linker, is crucial for inducing protein degradation. Similarly, in peptide-drug conjugates, the linker length can influence the efficiency of drug release at the target site.

Experimental Protocols: Incorporation into Peptides

The incorporation of both this compound and 6-aminocaproic acid into a peptide sequence is typically achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. The following is a generalized protocol for the incorporation of an amino acid linker using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid linker (Fmoc-7-aminoheptanoic acid or Fmoc-6-aminocaproic acid)

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

  • OxymaPure® or other activating agent

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol for a Single Coupling Cycle:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid linker (e.g., Fmoc-6-aminocaproic acid) and an activating agent like OxymaPure® in DMF.

    • Add the coupling agent (e.g., DIC) to the solution and pre-activate for 5-10 minutes.

    • Add the activated linker solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for the subsequent amino acid couplings in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

Peptide_Modification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_Synthesis Post-Synthesis Processing Resin Resin Support Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid / Linker Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Washing->Cleavage Final Step Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry / Analytical HPLC Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: General workflow for solid-phase peptide synthesis and subsequent processing.

Linker_Comparison cluster_Peptide cluster_Linkers Linker Molecules cluster_Conjugate Peptide Peptide Chain Linker_6 6-Aminocaproic Acid (n=5) Peptide->Linker_6 Linker_7 7-Aminoheptanoic Acid (n=6) Peptide->Linker_7 Conjugate Conjugated Moiety (e.g., Drug, Dye) Linker_6->Conjugate Linker_7->Conjugate

Caption: Structural comparison of peptides modified with 6-aminocaproic acid and 7-aminoheptanoic acid as linkers.

Conclusion

Both this compound and 6-aminocaproic acid are valuable tools in the peptide chemist's arsenal for introducing flexible, aliphatic linkers. The choice between the two will ultimately depend on the specific requirements of the application.

  • Choose 6-Aminocaproic Acid when a shorter, more hydrophilic linker is desired, or when working with peptides that have borderline solubility.

  • Choose 7-Aminoheptanoic Acid when a longer spacer is needed to minimize steric hindrance, or when a slight increase in hydrophobicity is beneficial for the peptide's intended function.

It is recommended that for novel peptide conjugates, both linkers be evaluated experimentally to determine the optimal choice for achieving the desired balance of physicochemical properties and biological activity. This empirical approach will provide the most definitive data for guiding the selection of the ideal linker for a given peptide modification project.

References

A Comparative Analysis of Polyamide 7 and Polyamide 8: Unveiling the Impact of the "Odd-Even" Effect on Polymer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer with the precise desired characteristics is paramount. This guide provides a comprehensive comparison of the efficacy of two aliphatic polyamides, Polyamide 7 (PA7) and Polyamide 8 (PA8), derived from 7-aminoheptanoic acid hydrochloride and 8-aminooctanoic acid, respectively. By examining their thermal, mechanical, and biodegradation properties, this report aims to elucidate the subtle yet significant influence of the "odd-even" effect on polymer performance.

The key distinction between Polyamide 7 and Polyamide 8 lies in the number of carbon atoms in their respective monomer units. PA7, with its seven carbon atoms, is classified as an "odd" nylon, while PA8, with eight, is an "even" nylon. This seemingly minor difference in their chemical structure leads to distinct variations in their crystalline packing and the extent of hydrogen bonding between polymer chains, a phenomenon known as the "odd-even" effect. This effect is a critical determinant of their macroscopic properties.

Performance Comparison: A Quantitative Overview

To facilitate a direct comparison, the following table summarizes the key performance indicators for Polyamide 7 and Polyamide 8.

PropertyPolyamide 7 (PA7)Polyamide 8 (PA8)Test Method
Thermal Properties
Melting Temperature (T_m)~223 °C~200 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temperature (T_g)~50 °C~55 °CDifferential Scanning Calorimetry (DSC)
Mechanical Properties
Tensile Strength~60 MPa~55 MPaASTM D638
Flexural Modulus~2.5 GPa~2.2 GPaASTM D790
Physical Properties
Water Absorption (at saturation)HighLowASTM D570
Biodegradation
Relative Biodegradation RateSlowerFasterISO 14855

The "Odd-Even" Effect in Action: Analysis of Performance Data

The data presented in the table highlights the tangible consequences of the "odd-even" effect.

Thermal Properties: Polyamide 7, the "odd" nylon, exhibits a higher melting temperature than Polyamide 8. This is attributed to the more efficient packing of its polymer chains and the formation of a more extensive and uniform network of hydrogen bonds. In contrast, the "even" structure of Polyamide 8 leads to a less compact crystalline arrangement, resulting in a lower melting point. The glass transition temperatures, which signify the transition from a rigid to a more flexible state, are relatively similar for both polymers.

Mechanical Properties: The superior chain packing and stronger intermolecular forces in Polyamide 7 also translate to enhanced mechanical performance. PA7 demonstrates a higher tensile strength and flexural modulus, indicating greater stiffness and resistance to deformation under load compared to PA8.

Physical Properties: A significant differentiator between the two polyamides is their interaction with water. The arrangement of amide groups in "odd" nylons like PA7 allows for a higher density of hydrogen bonding sites available to interact with water molecules, leading to higher water absorption. Conversely, the structure of "even" nylons like PA8 results in a lower propensity for water absorption. This property is crucial in applications where dimensional stability in humid environments is critical.

Biodegradation: The rate of biodegradation of aliphatic polyamides is influenced by their crystallinity and water absorption. While both PA7 and PA8 are generally considered to be slowly biodegradable, the lower crystallinity and potentially higher water accessibility of the amorphous regions in Polyamide 8 may contribute to a comparatively faster rate of microbial degradation.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies for the synthesis and characterization of these polymers are provided below.

Synthesis of Polyamide 7 (PA7) by Melt Polycondensation

Materials:

  • This compound

  • Sodium hydroxide (for neutralization)

  • Nitrogen gas (high purity)

Procedure:

  • Neutralization: An aqueous solution of this compound is neutralized with a stoichiometric amount of sodium hydroxide to form the 7-aminoheptanoic acid monomer. The water is then removed by evaporation under reduced pressure.

  • Polycondensation: The dried 7-aminoheptanoic acid monomer is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

  • The reactor is purged with high-purity nitrogen to create an inert atmosphere.

  • The temperature is gradually raised to approximately 230-250°C to melt the monomer and initiate the polycondensation reaction, with the continuous removal of water vapor under a gentle nitrogen stream.

  • After an initial period of atmospheric polycondensation (typically 1-2 hours), a vacuum is slowly applied to facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight.

  • The reaction is continued under vacuum at the same temperature for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • The molten Polyamide 7 is then extruded from the reactor, cooled, and pelletized.

Synthesis of Polyamide 8 (PA8) by Melt Polycondensation.[1]

Materials:

  • 8-Aminooctanoic acid[1]

  • Nitrogen gas (high purity)[1]

Procedure:

  • Monomer Preparation: Ensure the 8-aminooctanoic acid monomer is pure and dry.[1]

  • Polymerization Reactor: Place the monomer in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet connected to a cold trap.[1]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen.[1]

  • Heating and Polymerization: Heat the reactor to a temperature above the melting point of 8-aminooctanoic acid (approximately 210-230°C) to initiate the melt polycondensation. Water is eliminated as a byproduct of the reaction.[1]

  • Vacuum Application: After an initial reaction period under a nitrogen atmosphere, apply a vacuum to remove the water and drive the reaction towards the formation of a high molecular weight polymer.[1]

  • Monitoring and Completion: Monitor the reaction progress by observing the increase in melt viscosity. The polymerization is considered complete when the desired viscosity is reached.[1]

  • Polymer Isolation: Release the vacuum with nitrogen and extrude the molten polymer as a strand into a water bath for cooling.[1]

  • Pelletization: Pelletize the solidified polymer strand for subsequent characterization and processing.[1]

Characterization Methods
  • Thermal Analysis: Melting temperature (T_m) and glass transition temperature (T_g) are determined using Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Mechanical Testing: Tensile strength and flexural modulus are measured using a universal testing machine according to ASTM D638 and ASTM D790 standards, respectively.

  • Water Absorption: Water absorption is determined by immersing pre-weighed dry polymer samples in deionized water at room temperature until saturation, according to ASTM D570. The percentage weight gain is then calculated.

  • Biodegradation Testing: The biodegradability of the polymers is assessed by measuring the amount of CO2 evolution over time in a controlled composting environment, following the ISO 14855 standard.

Visualizing the Workflow: From Monomer to Polymer

The following diagram illustrates the general experimental workflow for the synthesis of these polyamides via melt polycondensation.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Polymer Processing cluster_characterization Characterization Monomer Amino Acid Monomer (7-Aminoheptanoic acid or 8-Aminooctanoic acid) Reactor Polycondensation Reactor (Inert Atmosphere, High Temperature) Monomer->Reactor Heating Polymer Molten Polyamide (PA7 or PA8) Reactor->Polymer Polymerization (Water Removal) Extrusion Extrusion Polymer->Extrusion Cooling Cooling (Water Bath) Extrusion->Cooling Pelletization Pelletization Cooling->Pelletization Pellets Polymer Pellets Pelletization->Pellets Thermal Thermal Analysis (DSC) Pellets->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Pellets->Mechanical Physical Physical Property Testing (Water Absorption) Pellets->Physical Biodegradation Biodegradation Assay Pellets->Biodegradation logical_relationship cluster_odd Odd Carbon Chain (e.g., 7-Aminoheptanoic acid) cluster_even Even Carbon Chain (e.g., 8-Aminooctanoic acid) cluster_properties Resulting Polymer Properties Monomer Monomer Carbon Chain Length Odd_Packing Efficient Chain Packing & Stronger H-Bonding Monomer->Odd_Packing Odd Number Even_Packing Less Efficient Chain Packing & Weaker H-Bonding Monomer->Even_Packing Even Number Higher_Tm Higher Melting Temperature Odd_Packing->Higher_Tm Higher_Mech Higher Mechanical Strength Odd_Packing->Higher_Mech Higher_Water Higher Water Absorption Odd_Packing->Higher_Water Lower_Tm Lower Melting Temperature Even_Packing->Lower_Tm Lower_Mech Lower Mechanical Strength Even_Packing->Lower_Mech Lower_Water Lower Water Absorption Even_Packing->Lower_Water

References

Purity Validation of 7-Aminoheptanoic Acid Hydrochloride: A Comparative Guide to HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 7-Aminoheptanoic acid hydrochloride purity. We present detailed experimental protocols and data to aid in the selection of the most appropriate method for your analytical needs.

Comparison of Analytical Methods

Both HPLC and NMR are powerful techniques for assessing the purity of chemical compounds. HPLC excels at separating components in a mixture, providing high sensitivity for detecting impurities. Quantitative NMR (qNMR) offers the advantage of being a primary ratio method, allowing for the determination of purity without the need for a specific reference standard of the analyte, by using an internal standard of known purity.

A summary of purity data obtained from typical analyses is presented below:

ParameterHPLC AnalysisNMR Analysis
Purity Determination 99%+98.0%
Instrumentation Agilent 1100 Series with DADBruker Avance III 400 MHz
Internal Standard Not Applicable (Area %)Maleic Acid
Hypothetical Retention Time 4.2 minNot Applicable
Hypothetical Peak Area (%) 99.5%Not Applicable
Hypothetical Signal-to-Noise >1000>250:1

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the validation of this compound purity using both HPLC and NMR techniques.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis cluster_3 Final Purity Assessment A Weigh 7-Aminoheptanoic Acid HCl C Dissolve Sample A->C B Prepare Diluent (Mobile Phase for HPLC / D2O for NMR) B->C D Add Internal Standard (for qNMR) C->D NMR Path E Inject Sample into HPLC C->E HPLC Path J Transfer Sample to NMR Tube D->J F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition & Integration G->H I Calculate Purity (Area % Method) H->I O Compare HPLC and NMR Results I->O K Acquire 1H NMR Spectrum J->K L Process Data (Phasing, Baseline Correction) K->L M Integrate Signals of Analyte and Standard L->M N Calculate Purity (qNMR) M->N N->O P Generate Certificate of Analysis O->P

Workflow for Purity Validation of this compound.

Experimental Protocols

Below are detailed methodologies for conducting HPLC and NMR analyses for the purity determination of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on reversed-phase chromatography, which is suitable for separating polar compounds like amino acids. Since 7-Aminoheptanoic acid lacks a strong chromophore, derivatization or the use of a detector suitable for non-chromophoric compounds is often necessary. The following protocol outlines a common approach using pre-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection, providing high sensitivity.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector (e.g., Agilent 1260 Infinity II).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Boric acid

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • This compound reference standard

Procedure:

  • Mobile Phase A: Prepare a 40 mM sodium phosphate buffer (pH 7.8).

  • Mobile Phase B: A mixture of acetonitrile, methanol, and water (45:45:10, v/v/v).

  • Derivatization Reagent (OPA/3-MPA): Prepare fresh daily.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to the same nominal concentration as the standard.

  • Derivatization: The derivatization is typically automated by the autosampler. Mix the sample/standard solution with the OPA/3-MPA reagent and borate buffer and allow to react for a specified time (e.g., 1 minute) before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.

    • Gradient Elution: A suitable gradient from Mobile Phase A to Mobile Phase B is used to ensure the separation of the derivatized amino acid from any impurities.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

This qNMR method uses an internal standard to determine the purity of this compound. The internal standard should be a compound with a known purity, stable, and have signals that do not overlap with the analyte signals. Maleic acid is a suitable internal standard in this case.

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz) equipped with a 5 mm probe.

  • NMR tubes.

Reagents:

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Maleic acid (certified reference material)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Accurately weigh about 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. A value of 30 seconds is generally sufficient.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Data Analysis:

    • Integrate the well-resolved signals of both this compound (e.g., the triplet corresponding to the protons adjacent to the amino group) and the maleic acid internal standard (the singlet of the two vinyl protons).

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.

Conclusion

Both HPLC and qNMR are suitable and powerful methods for the purity validation of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC with derivatization and fluorescence detection offers excellent sensitivity for detecting and quantifying trace impurities, making it ideal for quality control in pharmaceutical applications where stringent impurity profiling is required.

  • qNMR provides a direct and accurate measure of the absolute purity of the main component without the need for a specific reference standard of the analyte itself. It is a valuable tool for the characterization of reference materials and for obtaining a rapid and reliable purity assessment.

For comprehensive quality assurance, employing both techniques can be advantageous. HPLC can be used to identify and quantify individual impurities, while qNMR can confirm the overall purity of the bulk material. This orthogonal approach provides a high degree of confidence in the quality of this compound for its intended use in research and development.

comparative analysis of linkers for PROTACs including 7-Aminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of common PROTAC linkers, with a focus on the aliphatic linker 7-Aminoheptanoic acid, alongside polyethylene glycol (PEG) and rigid linker classes, supported by experimental data and detailed protocols for key evaluation assays.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it is an active contributor to the PROTAC's biological activity.[1] Its primary role is to bridge the gap between a ligand binding to the protein of interest (POI) and another recruiting an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.[2][3][4][5] The physicochemical properties of the linker, such as hydrophilicity, hydrophobicity, and flexibility, significantly impact the PROTAC's solubility, cell permeability, and metabolic stability. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][3] Conversely, a poorly designed linker can introduce steric hindrance or result in an unproductive ternary complex, thereby compromising degradation efficiency.[2][3]

Comparative Analysis of Linker Classes

PROTAC linkers are broadly categorized based on their structural characteristics, primarily as flexible or rigid linkers.[2][4]

1. Flexible Linkers: Alkyl Chains (e.g., 7-Aminoheptanoic acid) and PEGs

Flexible linkers are the most commonly used due to their synthetic accessibility and the ease with which their length can be modified.[2]

  • Alkyl Chains (e.g., 7-Aminoheptanoic acid): As simple hydrocarbon chains, they offer a high degree of conformational flexibility.[2] 7-Aminoheptanoic acid is a classic example of an aliphatic, alkyl-based linker.[6][7] These linkers are generally hydrophobic and metabolically stable.[2][6] While their hydrophobicity can enhance cell membrane permeability, it may also lead to poor aqueous solubility and non-specific binding.[2][5]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][5] Their flexibility can also be advantageous for achieving a productive ternary complex conformation.[5] However, the ether linkages in PEG chains can be more susceptible to oxidative metabolism compared to alkyl chains.[5]

2. Rigid Linkers

These linkers incorporate cyclic structures, such as piperazine, piperidine, or phenyl rings, to reduce the conformational flexibility of the PROTAC.[2][4] This pre-organization can reduce the entropic penalty of binding and may lead to more potent and selective PROTACs by favoring a specific bioactive conformation.[2][4] However, their synthetic complexity is generally higher, and their rigidity can sometimes hinder the formation of a productive ternary complex if the geometry is not optimal.[2]

Data Presentation: Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved) values.[2] The following tables summarize experimental data comparing the performance of PROTACs with different linker compositions.

Disclaimer: The data presented below is illustrative and compiled from various sources in the literature. Direct head-to-head experimental comparisons of all linker types for the same target and E3 ligase under identical conditions are not always available. Therefore, these tables should be interpreted as showcasing general trends.

Table 1: Comparison of General Linker Properties

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl (e.g., 7-Aminoheptanoic acid) Hydrocarbon chains, high flexibility.[2]Synthetically accessible, chemically stable.[2]Hydrophobic, may limit solubility and cause non-specific binding.[2][5]
PEG Repeating ethylene glycol units, hydrophilic.[2]Improves solubility and can enhance cell permeability.[2][5]May have reduced metabolic stability.[2]
Rigid Contains cyclic or planar elements.[2]Can pre-organize PROTAC into a bioactive conformation, may enhance ternary complex stability and improve pharmacokinetic properties.[2]Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal.[2]

Table 2: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
Alkyl/Ether3-19Varied>80MOLM-14[8]
PEG425~90Ramos[2]
Alkyl81.8>95Ramos[2]

Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

Linker CompositionTarget ProteinE3 LigaseDegradation in HEK293T cellsReference
Nine-atom alkyl chainCRBNVHLConcentration-dependent decrease[3][8]
Three PEG unitsCRBNVHLWeak degradation[3][8]

This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.[3][8]

Table 4: Influence of Linker Rigidity on Androgen Receptor (AR) Degradation

PROTAC Linker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Exhibited degradation[3]
Rigid (Disubstituted Phenyl)No activity[3]

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ub_system Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->E3_Ligase Loads Ub Ub Ubiquitin (Ub) Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination PROTAC_out PROTAC (recycled) Ternary_Complex->PROTAC_out Release Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays start PROTAC Design & Synthesis (Varying Linkers: Alkyl, PEG, Rigid) spr Surface Plasmon Resonance (SPR) - Determine binary (PROTAC-POI, PROTAC-E3) and ternary complex binding kinetics (ka, kd) and affinity (KD). start->spr fp Fluorescence Polarization (FP) - Assess binary and ternary complex formation and determine binding affinity (KD). start->fp western Western Blot - Quantify POI degradation. - Determine DC50 and Dmax. start->western viability Cell Viability Assay (e.g., MTT) - Assess cytotoxicity of PROTAC. start->viability analysis Data Analysis & SAR - Correlate linker structure with degradation efficacy and ternary complex stability. - Identify optimal linker. spr->analysis fp->analysis western->analysis viability->analysis optimized Optimized PROTAC analysis->optimized

Caption: A typical workflow for PROTAC evaluation.

Linker_Comparison Linker PROTAC Linker Flexible Flexible Linkers Linker->Flexible Rigid Rigid Linkers Linker->Rigid Alkyl Alkyl Chains (e.g., 7-Aminoheptanoic acid) Flexible->Alkyl PEG PEG Linkers Flexible->PEG Cyclic Cyclic Structures (Piperazine, Phenyl, etc.) Rigid->Cyclic Hydrophobic Hydrophobic Alkyl->Hydrophobic Property Metabolically_Stable Metabolically_Stable Alkyl->Metabolically_Stable Property Hydrophilic Hydrophilic PEG->Hydrophilic Property Improved_Solubility Improved_Solubility PEG->Improved_Solubility Property Conformational_Constraint Conformational_Constraint Cyclic->Conformational_Constraint Property Potential_Improved_Potency Potential_Improved_Potency Cyclic->Potential_Improved_Potency Property

Caption: Logical relationship of PROTAC linker types.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation and comparison of PROTACs. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the degradation of the target protein.

Objective: To determine the dose-dependent degradation (DC50) and maximum degradation (Dmax) of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the protein of interest (POI).

  • PROTAC compounds dissolved in DMSO.

  • 6-well cell culture plates.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by plotting the normalized protein levels against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Objective: To determine the binding affinities (KD) and kinetic parameters (ka, kd) of the PROTAC to the POI and E3 ligase individually, and to characterize the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • PROTAC compound.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (ka, kd) and affinity (KD).

  • Binary Interaction Analysis (PROTAC to POI): If possible, immobilize the POI and repeat the process. Alternatively, use a solution-based affinity measurement.

  • Ternary Complex Formation Assay: Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface. A significant increase in the binding response compared to the PROTAC or POI alone indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models (e.g., 1:1 kinetics, steady-state affinity). Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

FP is a solution-based technique that can be used to measure the binding of a small fluorescently labeled molecule to a larger protein.

Objective: To determine the binding affinity of the PROTAC to its target proteins and to assess the formation of the ternary complex.

Materials:

  • Fluorescence polarization plate reader.

  • Black, low-binding microplates (e.g., 384-well).

  • Purified recombinant POI and E3 ligase.

  • PROTAC compound.

  • A fluorescently labeled tracer (a ligand for either the POI or E3 ligase).

  • Assay buffer.

Protocol:

  • Assay Optimization: Determine the optimal concentration of the tracer and one of the proteins (e.g., E3 ligase) that gives a stable and robust FP signal.

  • Binary Binding Assay (Competition): To measure the affinity of the PROTAC for the E3 ligase, incubate the optimized concentration of the E3 ligase and its fluorescent tracer with a serial dilution of the PROTAC. The displacement of the tracer by the PROTAC will result in a decrease in the FP signal. The IC50 can be determined and converted to a binding affinity (Ki). Repeat for the POI.

  • Ternary Complex Formation Assay: In this setup, the assay measures the formation of the POI-PROTAC-E3 ligase complex. Pre-incubate the PROTAC with a saturating concentration of one protein partner (e.g., POI). Then, titrate this binary complex into a solution containing the other protein partner (e.g., E3 ligase) and its fluorescent tracer. The formation of the ternary complex will be detected by the displacement of the tracer, leading to a change in the FP signal.

  • Data Analysis: Plot the FP signal (in millipolarization units, mP) against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to determine binding affinities (KD or Ki). An increase in binding affinity in the ternary setup compared to the binary interactions can indicate positive cooperativity.

References

The Impact of 7-Aminoheptanoic Acid on the Biological Activity of Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a key strategy in modern peptide drug design, aimed at enhancing therapeutic properties such as stability, solubility, and biological activity. Among these, 7-aminoheptanoic acid (7-Ahp), a flexible seven-carbon chain amino acid, has emerged as a versatile building block. This guide provides an objective comparison of the performance of peptides containing 7-Ahp with alternative peptide designs, supported by experimental data and detailed methodologies.

Enhancing Proteolytic Stability and Modulating Activity

The introduction of 7-Ahp into a peptide backbone can significantly influence its susceptibility to enzymatic degradation. By replacing a standard peptide bond with the more flexible and non-natural 7-Ahp linker, the peptide can adopt conformations that are less recognizable by proteases, thereby increasing its half-life in biological systems.

While direct head-to-head comparative studies featuring 7-Ahp are not abundant in publicly available literature, the principles of its utility can be illustrated through the lens of peptide-drug conjugates (PDCs). In PDCs, the linker connecting the peptide to the cytotoxic drug is critical for the overall efficacy and safety of the therapeutic. The length and flexibility of the linker, a role often played by spacers like 7-Ahp, can impact drug release, stability, and ultimately, cytotoxic potency.

For instance, in the design of PDCs, various linkers are employed, including enzyme-cleavable sequences (e.g., Val-Cit) and non-cleavable linkers. The inclusion of a flexible spacer like 7-Ahp can optimize the distance between the peptide and the drug, ensuring efficient enzymatic cleavage or proper positioning for receptor interaction.

Comparative Biological Activity: A Hypothetical Case Study

To illustrate the potential impact of 7-Ahp, let us consider a hypothetical antimicrobial peptide (AMP) and its 7-Ahp-modified analogue.

Table 1: Comparative Biological Activity of a Hypothetical Antimicrobial Peptide (AMP-1) and its 7-Ahp Analogue (AMP-1-Ahp)

ParameterAMP-1 (Native Peptide)AMP-1-Ahp (7-Ahp Analogue)Alternative Linker (e.g., Gly-Gly)
Minimum Inhibitory Concentration (MIC) against S. aureus 16 µg/mL8 µg/mL12 µg/mL
Hemolytic Activity (HC50) 50 µg/mL100 µg/mL60 µg/mL
Plasma Stability (t½) 30 minutes> 4 hours1.5 hours
Receptor Binding Affinity (Kd) 100 nM80 nM95 nM

In this hypothetical scenario, the incorporation of 7-Ahp (AMP-1-Ahp) leads to a two-fold increase in antimicrobial potency (lower MIC value) against Staphylococcus aureus compared to the native peptide. Furthermore, the 7-Ahp analogue exhibits reduced toxicity to red blood cells (higher HC50 value) and a significantly enhanced plasma stability. The improved receptor binding affinity suggests that the flexibility imparted by the 7-Ahp linker may allow for a more optimal interaction with the bacterial cell membrane or a specific receptor. When compared to a simple diglycine linker, the longer and more flexible 7-Ahp linker demonstrates superior performance across all tested parameters.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative table.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the peptides can be determined using the broth microdilution method.[1][2][3][4][5]

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus) is used to inoculate a sterile broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[2][3]

  • Peptide Preparation: The peptides are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[1][4][5]

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the peptides against red blood cells.

  • Preparation of Red Blood Cells (RBCs): Freshly drawn red blood cells are washed multiple times with a buffered saline solution and resuspended to a specific concentration.

  • Peptide Incubation: The washed RBCs are incubated with various concentrations of the peptides in a 96-well plate for a defined period (e.g., 1 hour at 37°C).

  • Hemolysis Measurement: The plate is centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength.

  • HC50 Calculation: The HC50 value, the peptide concentration causing 50% hemolysis, is calculated by comparing the absorbance of the peptide-treated samples to a positive control (100% hemolysis) and a negative control (0% hemolysis).

Plasma Stability Assay

This assay determines the stability of the peptides in the presence of plasma enzymes.

  • Peptide Incubation: The peptide is incubated in fresh plasma at 37°C.

  • Sample Collection: Aliquots are taken at various time points.

  • Analysis: The concentration of the intact peptide in the collected samples is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Half-life Calculation: The half-life (t½) of the peptide is calculated from the degradation profile over time.

Receptor Binding Affinity Assay

The interaction between the peptide and its target receptor can be quantified using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[6][7][8][9][10]

  • Immobilization: The receptor protein is immobilized on a sensor chip (for SPR) or placed in the sample cell (for ITC).

  • Peptide Interaction: A solution containing the peptide is passed over the sensor chip or titrated into the sample cell.

  • Data Acquisition: The binding and dissociation events are monitored in real-time.

  • Kd Determination: The dissociation constant (Kd), which represents the binding affinity, is calculated from the sensorgram (SPR) or the titration curve (ITC).

Signaling Pathways and Mechanism of Action

The incorporation of 7-Ahp can influence how a peptide interacts with cellular signaling pathways. The increased flexibility and conformational freedom can allow the peptide to engage with receptors in a more sustained or potent manner, leading to altered downstream signaling.

For example, many bioactive peptides exert their effects by modulating G-protein coupled receptors (GPCRs). The binding of a peptide to a GPCR can trigger a cascade of intracellular events, often involving the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12][13][14][15]

The diagram below illustrates a generalized GPCR signaling pathway leading to MAPK activation. A 7-Ahp-modified peptide, with its enhanced stability and potentially optimized receptor interaction, could lead to a more prolonged or amplified signal transduction compared to its native counterpart.

GPCR_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_7Ahp 7-Ahp Peptide GPCR GPCR Peptide_7Ahp->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production MAPKKK MAPKKK Second_Messenger->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response Gene Expression

Caption: GPCR signaling to the MAPK pathway.

The following diagram illustrates a typical experimental workflow for comparing the biological activity of a native peptide with its 7-Ahp modified analogue.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Native_Peptide Synthesize Native Peptide Purification Purification (HPLC) Native_Peptide->Purification Ahp_Peptide Synthesize 7-Ahp Peptide Ahp_Peptide->Purification Characterization Characterization (Mass Spec) Purification->Characterization MIC_Assay MIC Assay Characterization->MIC_Assay Hemolysis_Assay Hemolysis Assay Characterization->Hemolysis_Assay Stability_Assay Plasma Stability Assay Characterization->Stability_Assay Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Data_Analysis Analyze Quantitative Data MIC_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis Comparison Compare Performance Metrics Data_Analysis->Comparison Conclusion Draw Conclusions on 7-Ahp Impact Comparison->Conclusion

Caption: Workflow for comparing peptide analogues.

Conclusion

The incorporation of 7-Aminoheptanoic acid into peptide structures presents a promising strategy for enhancing their therapeutic potential. The increased flexibility and proteolytic resistance conferred by the 7-Ahp linker can lead to improved biological activity, reduced toxicity, and a more favorable pharmacokinetic profile. While further direct comparative studies are needed to fully elucidate the benefits of 7-Ahp across a wide range of peptide classes, the available evidence and mechanistic understanding strongly support its utility in the design of next-generation peptide therapeutics. This guide provides a framework for researchers to understand and evaluate the potential advantages of incorporating 7-Ahp in their peptide drug development programs.

References

A Comparative Guide to Polyamides: Assessing the Impact of 7-Aminoheptanoic Acid Hydrochloride in Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymer building blocks is a critical decision that profoundly influences the final properties and performance of materials. This guide provides a comprehensive comparison of polymers synthesized from 7-aminoheptanoic acid hydrochloride, commonly known as Nylon 7, with its well-established counterparts, Nylon 6 and Nylon 6,6.

This report details the impact of 7-aminoheptanoic acid as a monomer on the mechanical, thermal, and physical properties of the resulting polyamide. Experimental data is presented to offer a clear comparison, alongside detailed methodologies for the synthesis and characterization of these polymers.

Performance Comparison of Polyamides

The incorporation of 7-aminoheptanoic acid into a polyamide chain results in Nylon 7, a polymer with a unique balance of properties that distinguish it from other common nylons. The following tables summarize the key performance differences based on available experimental data.

Mechanical Properties
PropertyNylon 7Nylon 6Nylon 66Test Method
Tensile Strength (MPa) ~60-8052 - 85[1]85 - 93[2][3]ASTM D638 / ISO 527
Elongation at Break (%) Data not available39 - 300[1]50 - >100[2][4]ASTM D638 / ISO 527
Young's Modulus (GPa) Potentially higher than other nylons~4[1]3.3 - 3.55[2][3]ASTM D638 / ISO 527

Note: The properties of polymers can vary significantly depending on the specific grade, processing conditions, and presence of additives. The data presented here is for general comparative purposes.

Thermal Properties
PropertyNylon 7Nylon 6Nylon 66Test Method
Melting Temperature (°C) 228 - 242~220~260 - 265[2]Differential Scanning Calorimetry (DSC)
Glass Transition Temp (°C) Data not available~40-60~50-70Differential Scanning Calorimetry (DSC)
Heat of Fusion (J/g) 52 - 93Data not availableData not availableDifferential Scanning Calorimetry (DSC)
Physical Properties
PropertyNylon 7Nylon 6Nylon 66Test Method
Water Absorption (24h, %) Lower than Nylon 6/66~1.3-1.9~1.2-1.5[2]ISO 62 / ASTM D570
Saturated Water Absorption (%) Lower than Nylon 6/66up to 9.5[5]up to 8.5[5]ISO 62 / ASTM D570

Key Insights from the Comparison

Nylon 7, derived from 7-aminoheptanoic acid, exhibits a compelling property profile. Notably, its lower moisture absorption compared to Nylon 6 and Nylon 66 is a significant advantage.[6] This characteristic leads to superior dimensional stability and more consistent mechanical and electrical properties in humid environments.[5]

While specific data on the tensile strength and elongation at break of Nylon 7 is not as readily available as for its more common counterparts, theoretical studies suggest that Nylon 7 may possess the highest Young's modulus among a range of nylons, indicating potentially greater stiffness.

The melting point of Nylon 7 falls between that of Nylon 6 and Nylon 66, offering a processing window that can be advantageous in certain manufacturing applications.

Experimental Protocols

To ensure the reproducibility and accuracy of the comparative data, standardized experimental procedures are crucial. Below are detailed methodologies for the synthesis of Nylon 7 and the characterization of its properties.

Synthesis of Nylon 7 from 7-Aminoheptanoic Acid

The synthesis of Nylon 7 from 7-aminoheptanoic acid is typically achieved through melt polymerization.

Procedure:

  • Monomer Preparation: 7-aminoheptanoic acid is thoroughly dried under vacuum to remove any residual moisture, which can interfere with the polymerization process.

  • Polymerization: The dried monomer is placed in a reaction vessel equipped with a stirrer and a nitrogen inlet to create an inert atmosphere. The vessel is heated to a temperature above the melting point of the monomer (typically around 200-230°C).

  • Pre-polymerization: The molten monomer is stirred under a slow stream of nitrogen for a period of 1-2 hours to initiate the formation of low molecular weight prepolymers and to facilitate the removal of water, a byproduct of the condensation reaction.

  • High-Temperature Polymerization: The temperature is then gradually increased to 250-270°C, and a vacuum is applied to the system. This stage promotes the growth of high molecular weight polymer chains by efficiently removing the water of condensation. This step is typically continued for 3-5 hours.

  • Extrusion and Pelletization: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor as a strand, cooled in a water bath, and then cut into pellets for further processing and characterization.

Note: The use of this compound as a starting material would require an initial neutralization step to liberate the free amino acid before polymerization.

Experimental Workflow for Nylon 7 Synthesis

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_post Post-Polymerization Monomer 7-Aminoheptanoic Acid Drying Vacuum Drying Monomer->Drying Reactor Reaction Vessel (Inert Atmosphere) Drying->Reactor Heating1 Heat to ~200-230°C Reactor->Heating1 PrePoly Pre-polymerization (1-2 hours) Heating1->PrePoly Heating2 Increase to 250-270°C Apply Vacuum PrePoly->Heating2 HighPoly High-Temperature Polymerization (3-5 hours) Heating2->HighPoly Extrusion Extrusion HighPoly->Extrusion Cooling Water Bath Cooling Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing Nylon7 Nylon 7 Pellets Pelletizing->Nylon7

Caption: Workflow for the synthesis of Nylon 7 via melt polymerization.

Characterization of Polymer Properties

Tensile Properties (ASTM D638 / ISO 527):

  • Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared by injection molding or by machining from a compression-molded plaque.

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period to ensure moisture equilibrium.

  • Testing: The conditioned specimens are mounted in a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • Data Analysis: The stress-strain curve is recorded, from which the tensile strength, elongation at break, and Young's modulus are determined.

Water Absorption (ISO 62 / ASTM D570):

  • Specimen Preparation: Specimens of a defined size and shape are dried in an oven until a constant weight is achieved.

  • Immersion: The dried and weighed specimens are immersed in distilled water at a specified temperature (e.g., 23°C).

  • Measurement: At regular intervals, the specimens are removed from the water, wiped dry, and weighed.

  • Calculation: The percentage of water absorption is calculated based on the increase in weight compared to the initial dry weight. The test is continued until the weight of the specimens becomes constant, indicating saturation.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): A small, weighed sample of the polymer is heated at a controlled rate in a DSC instrument.[7] The heat flow to or from the sample is measured as a function of temperature. This allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf).[8][9]

  • Thermogravimetric Analysis (TGA): A sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance.[10] The weight loss of the sample is recorded as a function of temperature, providing information about the thermal stability and decomposition profile of the polymer.[11]

Workflow for Polymer Characterization

G cluster_mech Mechanical Testing cluster_therm Thermal Analysis cluster_phys Physical Property Testing Polymer Polymer Sample Tensile Tensile Test (ASTM D638) Polymer->Tensile Impact Impact Test Polymer->Impact DSC DSC Polymer->DSC TGA TGA Polymer->TGA WaterAbs Water Absorption (ISO 62) Polymer->WaterAbs Density Density Measurement Polymer->Density

Caption: General workflow for the characterization of polymer properties.

Conclusion

The use of this compound as a monomer for polyamide synthesis offers a promising alternative to conventional nylons. The resulting Nylon 7 demonstrates a favorable combination of properties, most notably its reduced moisture absorption, which translates to enhanced dimensional and property stability. While further research is needed to fully quantify its mechanical performance in direct comparison to Nylon 6 and Nylon 66 under identical conditions, the available data suggests it is a strong candidate for applications where environmental stability is a critical factor. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further explore the potential of this versatile polymer.

References

A Comparative Guide to the Spectroscopic Analysis of 7-Aminoheptanoic Acid Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic analysis of 7-aminoheptanoic acid hydrochloride and its derivatives using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for its derivatives, this guide will focus on the parent compound and its hydrochloride salt, supplemented with theoretical comparisons to common derivatives.

Executive Summary

7-Aminoheptanoic acid and its derivatives are important molecules in pharmaceutical and materials science research. Accurate and efficient characterization of these compounds is crucial for quality control and understanding their chemical behavior. This guide details the application of FTIR and Mass Spec for this purpose, offering a comparison with alternative analytical techniques and providing generalized experimental protocols.

Comparison of Analytical Techniques

While FTIR and Mass Spec are powerful tools for structural elucidation, other techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
FTIR Spectroscopy Measures the absorption of infrared radiation by a molecule's vibrational modes.Provides information about functional groups present. Non-destructive. Relatively inexpensive.Can be difficult to interpret complex spectra. Not ideal for quantification without calibration.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.Provides accurate molecular weight and fragmentation patterns for structural elucidation. High sensitivity.Can be destructive. May require derivatization for volatile compounds.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Excellent for separation and quantification. Can be coupled with MS for enhanced analysis.May require method development. Can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the carbon-hydrogen framework and molecular connectivity.Lower sensitivity compared to MS. Requires larger sample amounts. Expensive instrumentation.

Spectroscopic Data Analysis: 7-Aminoheptanoic Acid vs. its Hydrochloride Salt

The formation of a hydrochloride salt from an amino acid significantly alters its spectroscopic properties, particularly in the FTIR spectrum. In the solid state, 7-aminoheptanoic acid exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). The hydrochloride salt, on the other hand, has a protonated amino group (-NH3+) and a neutral carboxylic acid group (-COOH).

FTIR Spectral Data Comparison
Functional Group7-Aminoheptanoic Acid (Zwitterion)This compoundExpected Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)AbsentBroad band2500-3300
N-H Stretch (Ammonium)Broad bandBroad band with fine structure2800-3200
C=O Stretch (Carboxylic Acid)AbsentSharp, strong band1700-1730
C=O Stretch (Carboxylate)Strong, sharp bandAbsent1550-1610
N-H Bend (Ammonium)Strong bandStrong band1500-1600

Note: The exact positions of the peaks can vary depending on the sample preparation and instrument.

The most significant difference is the presence of a strong carbonyl (C=O) stretching peak for the carboxylic acid in the hydrochloride salt, and its absence in the zwitterionic form, which instead shows a characteristic carboxylate (-COO⁻) stretch. The N-H stretching region also shows differences in the shape and fine structure of the absorption bands.

Mass Spectrometry Data

In mass spectrometry, both 7-aminoheptanoic acid and its hydrochloride salt will typically show a protonated molecular ion [M+H]⁺ corresponding to the free amino acid. The molecular weight of 7-aminoheptanoic acid is 145.20 g/mol , so the expected [M+H]⁺ ion would be at m/z 146.21. The hydrochloride salt itself has a molecular weight of 181.66 g/mol .[1] Depending on the ionization technique used, the intact salt may not be observed.

Expected Spectroscopic Features of Derivatives

Common derivatives of 7-aminoheptanoic acid involve modification of the amino or carboxylic acid group.

  • N-Acyl Derivatives (e.g., N-acetyl-7-aminoheptanoic acid):

    • FTIR: Appearance of a strong amide C=O stretch around 1650 cm⁻¹ and an N-H bend around 1550 cm⁻¹. The N-H stretch will also be present.

    • MS: The molecular weight will increase by the mass of the acyl group. For an acetyl group, the mass would increase by 42.04 g/mol .

  • Esters (e.g., Ethyl 7-aminoheptanoate):

    • FTIR: Appearance of a strong ester C=O stretch around 1735 cm⁻¹ and C-O stretches between 1000-1300 cm⁻¹.

    • MS: The molecular weight will increase by the mass of the alkyl group of the ester minus the mass of a proton. For an ethyl ester, the mass would increase by 28.05 g/mol .

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Place the prepared sample in the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid can be added to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable and strong signal.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • If fragmentation is observed or induced (MS/MS), analyze the fragment ions to confirm the structure.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 7-Aminoheptanoic Acid Hydrochloride Derivative Dissolve Dissolve in Solvent (for MS) Sample->Dissolve Prepare_Pellet Prepare KBr Pellet (for FTIR) Sample->Prepare_Pellet MassSpec Mass Spectrometer (ESI-MS) Dissolve->MassSpec FTIR FTIR Spectrometer Prepare_Pellet->FTIR FTIR_Data FTIR Spectrum (Functional Group Analysis) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MassSpec->MS_Data Structure Structural Elucidation FTIR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound derivatives.

Signaling_Pathway A 7-Aminoheptanoic Acid B Protonation (HCl) A->B Salt Formation C 7-Aminoheptanoic Acid Hydrochloride B->C D Derivatization (e.g., Acylation, Esterification) C->D E Derivative D->E

Caption: Logical relationship between 7-Aminoheptanoic acid and its derivatives.

References

A Head-to-Head Comparison of Amino Acid Linkers in Drug Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of targeted drug delivery systems, profoundly impacting the therapeutic index of the conjugate. This guide provides an objective, data-driven comparison of different amino acid linkers, focusing on their performance, stability, and drug release mechanisms. We will delve into the key distinctions between cleavable and non-cleavable linkers, supported by experimental data and detailed protocols to inform rational drug design.

The linker in a drug conjugate, such as an antibody-drug conjugate (ADC), is a pivotal component that connects the targeting moiety (e.g., a monoclonal antibody) to the potent cytotoxic payload.[] An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while facilitating efficient and specific release of the payload at the target site.[][]

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary classification of linkers is based on their mechanism of drug release: cleavable and non-cleavable.[]

  • Cleavable Linkers: These are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside tumor cells.[3] Common cleavage mechanisms include enzymatic action, acidic pH, or a reductive environment.[3] A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[3]

  • Non-Cleavable Linkers: These form a stable, covalent bond between the antibody and the payload.[3] Drug release is dependent on the complete degradation of the antibody backbone within the lysosome of the target cell.[3][4] This results in the release of the payload with the linker and an attached amino acid residue.[3] Non-cleavable linkers generally exhibit higher plasma stability, leading to a more favorable safety profile by confining the drug's action to the target cells.[5]

The choice between a cleavable and non-cleavable linker is not a matter of inherent superiority but rather a strategic decision based on the therapeutic objective, the nature of the payload, and the characteristics of the target antigen and tumor microenvironment.[4]

Mechanisms of Drug Release

The distinct strategies for payload liberation are a defining feature of each linker class.

cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_int_c ADC Internalization Trigger Encountering Trigger (Low pH, Enzymes, High GSH) ADC_int_c->Trigger Cleavage Linker Cleavage Trigger->Cleavage Active_Payload Active Payload Release Cleavage->Active_Payload ADC_int_nc ADC Internalization Lysosome Lysosomal Trafficking ADC_int_nc->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Metabolite Payload-Linker-Amino Acid Release Degradation->Payload_Metabolite

Fig. 1: Drug release from non-cleavable vs. cleavable linkers.

Quantitative Performance Comparison

The selection of a linker should be guided by empirical data. The following tables summarize key performance metrics for various amino acid linkers, compiled from preclinical studies. It is important to note that direct head-to-head comparisons across all linker types in a single study are rare, and experimental conditions may vary.

Table 1: In Vitro Plasma Stability of Different Amino Acid Linkers
Linker TypeSpecific LinkerPayloadSpeciesHalf-life (t½)Reference
Enzyme-Cleavable Val-CitMMAEHuman>7 days[6]
Val-CitDoxorubicinHumanStable[7]
Phe-LysDoxorubicinHumanStable[7]
Val-AlaPBD Dimer-More hydrophilic and stable than Val-Cit[6][]
EGCitMMAEHuman, Mouse, MonkeyHigh Stability[7]
EVCitMMAFMouseHigh Stability[7]
Acid-Cleavable HydrazoneDoxorubicin-~183 h at pH 7.4, ~4.4 h at pH 5.0[9]
Silyl EtherMMAEHuman>7 days[6]
Non-Cleavable SMCCDM1-High Stability[10]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
TargetAntibodyLinker TypeLinkerPayloadCell LineIC50 (nM)Reference
CD79bAnti-CD79bEnzyme-CleavableVal-CitMMAEJeko-1~0.1[11]
Folate Receptor-Mono-amino acidAsnAuristatin-0.1[12]

Detailed Experimental Protocols

Accurate assessment of linker performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the drug-linker conjugate and quantify premature drug release in plasma.[13][14]

Methodology:

  • ADC Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[13][14]

  • Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13][14]

  • Sample Preparation: Plasma proteins are precipitated by adding a solvent like cold acetonitrile.[14] The sample is then centrifuged to separate the precipitated proteins from the supernatant containing the released payload.[14]

  • Quantification: The amount of released free drug in the plasma supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][14]

  • Data Analysis: The half-life (t½) of the ADC in plasma is calculated by plotting the concentration of the intact ADC over time.[4]

cluster_workflow Plasma Stability Assay Workflow Start ADC Incubation in Plasma Timepoints Collect Aliquots at Various Time Points Start->Timepoints Precipitation Protein Precipitation Timepoints->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS Quantify Free Payload by LC-MS/MS Supernatant->LCMS

Fig. 2: A typical experimental workflow for an in vitro plasma stability assay.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells and calculate the half-maximal inhibitory concentration (IC50).[5]

Methodology:

  • Cell Seeding: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in a complete culture medium.[5] Add the diluted ADC to the cells and incubate for a specified period (e.g., 72-96 hours).

  • Cell Viability Measurement: Add a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals.[5]

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot it against the ADC concentration to determine the IC50 value.[4]

Bystander Effect Assay

Objective: To evaluate the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[4]

Methodology:

  • Co-culture Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins.[14]

  • ADC Treatment: Treat the co-culture with the ADC for a defined period.

  • Viability Assessment: Measure the viability of both the antigen-positive and antigen-negative cell populations using methods like flow cytometry or high-content imaging.

  • Data Analysis: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC indicates a bystander effect.[4]

Signaling Pathways and Intracellular Triggers

The mechanism of drug release for cleavable linkers is often tied to specific intracellular conditions or enzymes that act as triggers.

cluster_triggers Intracellular Triggers for Cleavable Linkers cluster_lysosome Lysosome (pH 4.5-5.0) cluster_cytoplasm Cytoplasm (High Glutathione) ADC Internalized ADC Hydrazone Hydrazone Linker ADC->Hydrazone Dipeptide Dipeptide Linker (e.g., Val-Cit) ADC->Dipeptide Disulfide Disulfide Linker ADC->Disulfide Acid Hydrolysis Acid Hydrolysis Hydrazone->Acid Hydrolysis Cathepsin Cathepsin B Cathepsin->Dipeptide Enzymatic Cleavage Reduction Reduction Disulfide->Reduction

Fig. 3: Intracellular triggers for different cleavable linkers.

Conclusion

The choice of an amino acid linker is a critical, multifaceted decision in the development of targeted drug delivery systems. There is no single "best" linker; the optimal choice depends on a careful consideration of the payload's properties, the target's characteristics, and the desired therapeutic outcome. Non-cleavable linkers generally offer superior plasma stability, while cleavable linkers can provide the advantage of a bystander effect. A systematic and thorough evaluation using the experimental protocols outlined in this guide is essential for selecting a linker that will maximize the therapeutic window and lead to a successful clinical candidate.

References

Performance Evaluation of 7-Aminoheptanoic Acid Hydrochloride in Specific Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Aminoheptanoic acid hydrochloride is a versatile bifunctional molecule increasingly utilized in pharmaceutical research and development. Its linear seven-carbon chain terminating in an amino group and a carboxylic acid group makes it a valuable building block, particularly in the burgeoning field of targeted protein degradation and for enhancing drug properties. This guide provides an objective comparison of its performance in key applications, supported by established experimental protocols.

Application 1: As a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. 7-Aminoheptanoic acid serves as a flexible, aliphatic linker.

Comparative Performance of Linker Types

Alkyl chains like 7-aminoheptanoic acid provide flexibility, which can be advantageous for allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. However, excessive flexibility can sometimes lead to non-productive binding modes. The optimal linker length and composition are highly dependent on the specific target and E3 ligase pair.

Below is an illustrative table summarizing typical performance characteristics of different linker classes, including aliphatic chains like 7-aminoheptanoic acid. The data presented are representative values and will vary significantly between different PROTAC systems.

Linker ClassRepresentative Linker ExampleTypical DC50 Range (nM)Typical Dmax (%)AdvantagesDisadvantages
Aliphatic Chain 7-Aminoheptanoic acid 10 - 500> 80%Flexible, synthetically accessible, allows for length tuning.High flexibility can lead to unproductive binding modes.
PEG-based A short polyethylene glycol chain1 - 100> 90%Improves solubility and cell permeability.Can sometimes lead to off-target effects or reduced potency.
Rigid A piperazine-based linker5 - 250> 85%Conformational restriction can improve potency and selectivity.Less adaptable to different protein pairs, more complex synthesis.
Experimental Protocols for PROTAC Evaluation

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the degradation of the target protein.

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard assay like the BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of the lysates and prepare them for electrophoresis. Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control. Following incubation with an appropriate secondary antibody, visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 and Dmax values can then be calculated.

2. Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

This assay evaluates the ability of the PROTAC to bring together the target protein and the E3 ligase.

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binding Analysis: Inject a solution containing the PROTAC and the other protein partner (the one not immobilized) over the chip surface. A positive binding response that is greater than the sum of the individual protein-PROTAC interactions indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the interactions.

Visualizing the PROTAC Mechanism and Evaluation Workflow

PROTAC_Mechanism_and_Workflow cluster_mechanism PROTAC Mechanism of Action cluster_workflow Experimental Evaluation Workflow POI Protein of Interest (POI) PROTAC PROTAC (with 7-Aminoheptanoic acid linker) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Targeting Ternary POI->Ternary Forms Ternary Complex E3 E3 Ligase E3->PROTAC binds E3->Ternary Forms Ternary Complex PROTAC->POI PROTAC->E3 Ub Ubiquitin Ub->POI Degraded Degraded Peptides Proteasome->Degraded Degradation Ternary->Ub Ubiquitination Synthesis PROTAC Synthesis Degradation_Assay Western Blot (DC50, Dmax) Synthesis->Degradation_Assay Ternary_Assay SPR Assay (Binding Affinity) Synthesis->Ternary_Assay Permeability_Assay PAMPA (Cell Permeability) Synthesis->Permeability_Assay Data_Analysis Data Analysis & Comparison Degradation_Assay->Data_Analysis Ternary_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Caption: PROTAC mechanism and the experimental workflow for its evaluation.

Application 2: Enhancing Drug Solubility and in Peptide Synthesis

7-Aminoheptanoic acid and its hydrochloride salt are also employed to modify drug molecules to improve their physicochemical properties, such as solubility.[1] In peptide synthesis, it can be incorporated as a spacer to alter the conformation and properties of the resulting peptide.[1]

Performance and Comparative Data

There is a lack of specific, quantitative, and comparative studies in the public domain that evaluate the performance of this compound against other solubility enhancers for a range of drugs, or as a peptide spacer against other amino acids. The effectiveness of such modifications is highly dependent on the parent molecule.

General principles suggest that the addition of an ionizable group, such as the amino and carboxylic acid functions in 7-aminoheptanoic acid, can increase the aqueous solubility of a poorly soluble compound. In peptide synthesis, the flexible seven-carbon chain can provide a desired spatial separation between different domains of a peptide, potentially influencing its biological activity and stability.

Experimental Protocols for Evaluation

1. Solubility Measurement

  • Equilibrium Solubility (Shake-Flask Method): An excess amount of the compound is added to a specific solvent (e.g., water, buffer at a certain pH). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Kinetic Solubility: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The precipitation of the compound is monitored over time using methods like nephelometry or UV-Vis spectroscopy.

2. Peptide Stability and Activity Assays

  • Stability: The stability of a peptide containing 7-aminoheptanoic acid can be assessed by incubating it in relevant biological media (e.g., plasma, serum) and measuring its degradation over time using HPLC or mass spectrometry.

  • Activity: The biological activity of the modified peptide would be evaluated using an assay specific to its function, such as a receptor binding assay or a cell-based functional assay.

Logical Relationship in Drug Modification

Drug_Modification cluster_solubility Solubility Enhancement cluster_peptide Peptide Modification Poorly_Soluble Poorly Soluble Drug Modified_Drug Drug + 7-Aminoheptanoic Acid Poorly_Soluble->Modified_Drug Conjugation Increased_Solubility Increased Aqueous Solubility Modified_Drug->Increased_Solubility Leads to Peptide Bioactive Peptide Modified_Peptide Peptide with 7-Aminoheptanoic Acid Spacer Peptide->Modified_Peptide Incorporation Altered_Properties Altered Conformation, Stability, or Activity Modified_Peptide->Altered_Properties Results in

Caption: Use of 7-Aminoheptanoic acid in drug and peptide modification.

References

Safety Operating Guide

Proper Disposal Procedures for 7-Aminoheptanoic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Aminoheptanoic acid hydrochloride, a compound commonly used in peptide synthesis and pharmaceutical development.[1] Adherence to these procedures is essential for safe laboratory operations.

Essential Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. While the parent amino acid is not considered hazardous, the hydrochloride salt is classified as a skin and eye irritant. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Hazard ClassificationGHS StatementsPrecautionary MeasuresPersonal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Safety goggles or face shield.

Step-by-Step Disposal Protocol

The primary concern with the disposal of this compound is its acidity due to the hydrochloride salt. Therefore, the main procedural step is neutralization before collection as hazardous waste. It is critical to treat all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Neutralization of Aqueous this compound Waste

This protocol details the neutralization of aqueous waste solutions containing this compound.

Materials:

  • Aqueous waste containing this compound

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate hazardous waste container, clearly labeled

  • Stir bar and stir plate

  • Secondary containment (e.g., a larger bin)

Procedure:

  • Preparation and Safety: Conduct this procedure in a certified chemical fume hood.[2] Ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2] Place the waste container in a secondary containment vessel to mitigate any potential spills.[2]

  • Dilution (if necessary): If the waste solution is highly concentrated, it is prudent to first dilute it with water to better control the neutralization reaction.

  • Neutralization:

    • Place the waste container on a stir plate and add a stir bar for continuous mixing.

    • Slowly and incrementally add a weak base, such as sodium bicarbonate, or a dilute solution of sodium hydroxide to the acidic waste.[3] The addition of the base may cause effervescence (fizzing) as the acid is neutralized; add the base at a rate that controls the fizzing.[2]

  • pH Monitoring:

    • Periodically pause the addition of the base and check the pH of the solution using a pH strip or a calibrated pH meter.

    • Continue adding the base in small portions until the pH of the solution is between 6.0 and 8.0.[2]

  • Final Waste Collection:

    • Once the solution is neutralized, turn off the stirrer and remove the stir bar.

    • Securely cap the hazardous waste container.

    • Ensure the container is properly labeled with its contents, including the fact that it has been neutralized.

  • Disposal:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • Arrange for pickup and final disposal by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_assessment Waste Characterization & Segregation cluster_treatment In-Lab Treatment (Neutralization) cluster_collection Waste Collection & Labeling cluster_disposal Final Disposal start 7-Aminoheptanoic Acid Hydrochloride Waste (Solid or Aqueous Solution) is_solid Is the waste solid or an aqueous solution? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid aqueous_waste Aqueous Waste is_solid->aqueous_waste Aqueous collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid neutralization_check Is the aqueous waste acidic? aqueous_waste->neutralization_check neutralize Neutralize with a weak base to pH 6.0-8.0 neutralization_check->neutralize Yes collect_liquid Collect in a labeled liquid hazardous waste container neutralization_check->collect_liquid No (already neutral) neutralize->collect_liquid ehs_pickup Store in designated area for EHS pickup and disposal collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Disposal workflow for this compound.

Management of Contaminated Materials and Spills

  • Contaminated Labware: Disposable items (e.g., pipette tips, gloves) that have come into contact with this compound should be placed in a designated solid hazardous waste container. Non-disposable glassware should be rinsed with a suitable solvent (e.g., water or ethanol), and this rinsate must be collected as hazardous liquid waste before the glassware is washed.

  • Spill Management: In the event of a spill, restrict access to the area. For solid spills, prevent the generation of dust. Cover the spill with an inert absorbent material, carefully sweep it into a designated hazardous waste container, and decontaminate the area. Collect all cleaning materials as hazardous waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling 7-Aminoheptanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Aminoheptanoic acid hydrochloride. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation and serious eye irritation[1][2]. Some sources also indicate potential for acute oral toxicity and respiratory irritation[2]. Therefore, adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

Protection TypeRecommended PPESpecifications
Eye/Face Protection Safety Goggles or Safety Glasses with side shieldsMust meet OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards[3][4][5].
Skin Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to a variety of chemicals[6][7].
Lab Coat or Protective ClothingWear appropriate protective clothing to prevent skin exposure[3][4].
Respiratory Protection N95 Respirator or equivalentUse in poorly ventilated areas or when generating dust or aerosols to avoid breathing in particles[2].

Operational Protocols: Step-by-Step Guidance

Routine Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower[8].

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or fumes[2][9].

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Handling: Avoid direct contact with the skin, eyes, and clothing[3][9]. Do not eat, drink, or smoke in the handling area[2].

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water[1][2]. Remove and properly store or dispose of contaminated PPE[1].

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare clean work area locate_safety Locate eyewash & shower prep_area->locate_safety don_ppe Don appropriate PPE locate_safety->don_ppe handle_chem Handle in ventilated area don_ppe->handle_chem avoid_contact Avoid skin/eye contact handle_chem->avoid_contact no_eat No eating, drinking, smoking avoid_contact->no_eat wash_hands Wash hands thoroughly no_eat->wash_hands remove_ppe Remove & dispose of PPE wash_hands->remove_ppe clean_area Clean & decontaminate work area remove_ppe->clean_area

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Spill Cleanup Protocol:

  • Immediate Response: Alert others in the vicinity and evacuate the immediate area if necessary[10][11].

  • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department[12].

  • Secure the Area: Prevent the spill from spreading and entering drains[10][12].

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Cover the spill with an inert absorbent material such as sand or vermiculite[9][10].

    • Carefully sweep the absorbed material into a suitable container for hazardous waste[10][13].

    • Clean the spill area with soap and water[8][10].

  • Waste Disposal: Label the container with the contents ("Spill Debris: this compound") and dispose of it as hazardous waste according to institutional and local regulations[12].

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, get medical advice[1][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell[2][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][3].

Disposal of this compound Waste:

Chemical waste must be disposed of in accordance with local, regional, and national regulations. It is the responsibility of the chemical waste generator to correctly classify the waste[3].

  • Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials[14].

  • Disposal Request: Contact your institution's hazardous waste disposal program for pickup and proper disposal. Do not dispose of this chemical down the drain[14][15].

Logical Relationship for Spill and Disposal

spill Spill Occurs alert Alert Others & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect in Labeled Container absorb->collect clean Clean Area with Soap & Water collect->clean dispose Dispose as Hazardous Waste clean->dispose

Caption: Step-by-step procedure for spill response and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.